Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUQEEUZJPRILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564488 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-07-3 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Diels-Alder Reaction in Complex Molecule Synthesis
An In-Depth Technical Guide to the Synthesis of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate via Diels-Alder Cycloaddition
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone of modern organic synthesis. Its power lies in the ability to form two carbon-carbon bonds and up to four new stereocenters in a single, atom-economical step, creating a six-membered ring with a high degree of stereochemical control.[1] This reaction is exceptionally valuable for constructing complex polycyclic architectures, such as the bicyclo[2.2.1]heptene (norbornene) framework.
This guide provides a detailed technical overview of the synthesis of this compound, a monomer whose rigid, sterically demanding bicyclic structure is of significant interest in polymer chemistry and the development of advanced materials for medical devices and drug delivery systems.[2][3] We will delve into the mechanistic underpinnings of the synthesis, provide a field-proven experimental protocol, and discuss the critical parameters that govern reaction success and product selectivity.
Mechanistic Deep Dive: Controlling Stereochemistry in the Norbornene System
The synthesis of this compound is achieved through the Diels-Alder reaction between cyclopentadiene (the diene) and an appropriate methacrylate-based dienophile. A crucial aspect of this reaction is the control of stereoselectivity, which results in the formation of two possible diastereomers: the endo and exo products.
The "Endo Rule": A Case of Kinetic vs. Thermodynamic Control
In most Diels-Alder reactions involving cyclic dienes, the endo product is the major product formed under kinetic control (i.e., at lower temperatures).[4][5] This preference, often called the "endo rule," is counterintuitive from a steric perspective, as the exo product is typically the more thermodynamically stable isomer due to reduced steric hindrance.[5]
The kinetic preference for the endo adduct is explained by the concept of secondary orbital interactions . In the endo transition state, the p-orbitals of the electron-withdrawing methacrylate group on the dienophile are positioned to overlap favorably with the developing pi-bond at the C2 and C3 positions of the diene.[5][6] This stabilizing interaction lowers the energy of the endo transition state relative to the exo transition state, leading to a faster reaction rate.[4]
However, the Diels-Alder reaction is reversible at higher temperatures.[4] Given enough thermal energy, the kinetically favored endo product can revert to the starting materials via a retro-Diels-Alder reaction. The system can then re-react to form the more stable exo product, which is less prone to the reverse reaction.[4][5] Therefore, achieving high selectivity for the desired endo isomer necessitates careful temperature control.
Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust method for the synthesis, purification, and verification of this compound. The inclusion of detailed characterization steps ensures the integrity of the final product.
Part 1: Preparation of Monomeric Cyclopentadiene
A critical preliminary step is the generation of monomeric cyclopentadiene. At room temperature, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene (DCPD).[4] To obtain the reactive diene, this dimer must be "cracked" back into the monomer via a retro-Diels-Alder reaction.[4]
Methodology:
-
Set up a fractional distillation apparatus with a short Vigreux column. The receiving flask should be cooled in an ice bath.
-
Charge the distillation flask with dicyclopentadiene.
-
Heat the flask slowly to approximately 180 °C. The DCPD will crack into the cyclopentadiene monomer (b.p. ~41 °C).
-
Collect the freshly distilled cyclopentadiene monomer in the cooled receiving flask.
-
Crucial Insight: The monomer must be used immediately or stored at very low temperatures (e.g., -78 °C) as it will begin to re-dimerize within hours at room temperature.[4]
Part 2: The Diels-Alder Cycloaddition
This procedure is designed to favor the formation of the kinetically preferred endo isomer.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methyl methacrylate (1.0 equivalent).
-
If desired, a solvent such as dichloromethane or toluene can be used, although the reaction can often be run neat.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the freshly cracked cyclopentadiene (1.1-1.2 equivalents) to the stirred dienophile over 20-30 minutes. The slight excess of the diene ensures complete consumption of the methacrylate.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the dienophile's vinyl protons.
Part 3: Work-up and Purification
-
Once the reaction is complete, remove any unreacted cyclopentadiene and solvent under reduced pressure using a rotary evaporator.
-
The crude product, which is a mixture of endo and exo isomers, can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1.1 : 1 (Diene : Dienophile) | Ensures complete conversion of the more valuable dienophile. |
| Temperature | 0 °C to Room Temperature | Low initial temperature favors the kinetic endo product.[4][5] |
| Reaction Time | 14-20 hours | Allows the reaction to proceed to completion at a controlled rate. |
| Purification | Vacuum Distillation | Effective for separating the product from non-volatile impurities. |
Part 4: Structural Characterization
Confirmation of the this compound structure and assessment of the endo/exo ratio is typically achieved using NMR spectroscopy.
-
¹H NMR: The spectrum will show characteristic signals for the vinyl protons of the norbornene ring (typically around 6.0-6.2 ppm), the bridgehead protons, and the protons of the methacrylate group. The coupling patterns and chemical shifts of the proton attached to the oxygen-bearing carbon can help distinguish between the endo and exo isomers.
-
¹³C NMR: The spectrum will confirm the presence of the correct number of carbon atoms and show characteristic peaks for the olefinic carbons, the ester carbonyl, and the sp³ carbons of the bicyclic framework.
Workflow Visualization
The overall experimental process can be summarized in the following workflow.
Caption: Step-by-step workflow for the synthesis and purification of the target molecule.
Applications in Drug Development and Materials Science
The Bicyclo[2.2.1]heptene (norbornene) moiety imparts significant rigidity and a defined three-dimensional structure to molecules. When incorporated into polymers, this compound can produce materials with high glass transition temperatures (Tg), improved thermal stability, and unique mechanical properties.[7][8] These characteristics are highly desirable in the field of drug development for applications such as:
-
Drug Delivery Vehicles: Creating structured, biocompatible polymers for controlled release formulations.
-
Medical Devices: Manufacturing components that require high strength and thermal resistance.
-
Bioactive Scaffolds: Serving as a rigid core for the synthesis of novel therapeutic agents.[9]
Conclusion
The Diels-Alder synthesis of this compound is a classic yet powerful demonstration of stereocontrolled cycloaddition. By understanding the principles of kinetic and thermodynamic control and adhering to a meticulous experimental protocol, researchers can reliably produce this valuable monomer. The key to success lies in the careful preparation of the cyclopentadiene diene and precise control of the reaction temperature to maximize the yield of the desired endo isomer. The resulting norbornene-functionalized methacrylate serves as a versatile building block for the creation of advanced polymers and materials relevant to the pharmaceutical and biomedical fields.
References
- 1. chemconnections.org [chemconnections.org]
- 2. 2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester | 95-39-6 | Benchchem [benchchem.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Copolymerization of norbornene and butyl methacrylate at elevated temperatures by a single centre nickel catalyst bearing bulky bis(α-diimine) ligand with strong electron-withdrawing groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate
Introduction
Bicyclo[2.2.1]hept-5-en-2-yl methacrylate, a key monomer in materials science and polymer chemistry, presents a fascinating case study for nuclear magnetic resonance (NMR) spectroscopy. Its rigid, strained bicyclic framework, coupled with the presence of a reactive methacrylate group, gives rise to complex and informative ¹H and ¹³C NMR spectra. This technical guide provides a comprehensive analysis of the NMR spectral data for the endo and exo isomers of this compound, offering insights valuable to researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules. Understanding the distinct spectral signatures of these isomers is crucial for confirming stereochemistry, assessing purity, and predicting reactivity in polymerization processes.
The Significance of Stereochemistry: Endo vs. Exo Isomers
The Diels-Alder reaction used to synthesize the bicyclo[2.2.1]heptene core typically yields a mixture of endo and exo isomers. The spatial orientation of the methacrylate substituent relative to the six-membered ring of the norbornene system defines these isomers and profoundly influences their NMR spectra. In the endo isomer, the substituent is oriented towards the longer bridge of the bicyclic system, while in the exo isomer, it is directed away. This stereochemical difference alters the magnetic environments of the protons and carbons, leading to distinct chemical shifts and coupling constants.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following represents a field-proven methodology for the analysis of this compound isomers.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for this analyte and its relatively clean spectral window.
-
Concentration: A sample concentration of approximately 10-20 mg/mL is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is essential for resolving the complex multiplets observed in the ¹H NMR spectrum.
-
¹H NMR Acquisition:
-
A standard pulse program is utilized.
-
A spectral width of approximately 12 ppm is sufficient.
-
An acquisition time of at least 3 seconds and a relaxation delay of 2 seconds are employed to ensure full signal relaxation.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width (e.g., 220 ppm) is necessary to encompass the carbonyl and olefinic carbons.
-
-
2D NMR Experiments: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded protons and carbons.
An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Identity of a Versatile Monomer
Bicyclo[2.2.1]hept-5-en-2-yl methacrylate, a monomer featuring a strained bicyclic norbornene ring and a polymerizable methacrylate group, is a compound of significant interest in polymer and materials science. Its unique structure allows for the synthesis of polymers with high glass transition temperatures, good thermal stability, and low dielectric constants, making them suitable for applications in optoelectronics and advanced functional materials. The precise characterization of this monomer is paramount to ensuring the desired properties of the resulting polymers.
Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and accessible analytical technique for the structural elucidation and quality control of this compound.[1][2][3][4] This guide provides a comprehensive overview of the principles, experimental protocols, and spectral interpretation for the FT-IR analysis of this important monomer, grounded in established scientific principles and practical expertise.
The Power of Molecular Vibrations: Fundamentals of FT-IR Spectroscopy
At its core, FT-IR spectroscopy is a technique that probes the vibrational modes of molecules.[1][4] When a molecule is irradiated with infrared light, its constituent chemical bonds absorb energy at specific frequencies, causing them to stretch, bend, or rock. This absorption pattern is unique to each molecule, creating a distinct spectral "fingerprint". An FT-IR spectrometer measures the intensity of absorbed light across a range of infrared frequencies, yielding a spectrum that provides a wealth of information about the functional groups present in the sample. The advantages of modern FT-IR spectroscopy include its speed, high sensitivity, and versatility in analyzing solid, liquid, and gaseous samples.[5]
Acquiring the Spectrum: A Practical Experimental Protocol
The following protocol outlines a reliable method for obtaining a high-quality FT-IR spectrum of this compound using the widely adopted Attenuated Total Reflectance (ATR) technique. ATR is often favored for its minimal sample preparation requirements and non-destructive nature.[1][2][3]
Instrumentation and Sample Preparation (ATR-FTIR)
-
Instrument: A commercially available FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Sample: this compound (typically a liquid at room temperature).
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This is a crucial step to account for any atmospheric or instrumental interferences.
-
Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly.
-
Data Processing
Modern FT-IR software automatically performs most of the necessary data processing. Key steps include:
-
Fourier Transform: Conversion of the raw interferogram into a frequency-domain spectrum.
-
Background Subtraction: The previously collected background spectrum is subtracted from the sample spectrum.
-
ATR Correction: An algorithm is applied to correct for the wavelength-dependent depth of penetration of the evanescent wave, making the ATR spectrum more comparable to a traditional transmission spectrum.
-
Baseline Correction: A baseline is fitted to the spectrum and subtracted to ensure that all peaks originate from zero absorbance.
Decoding the Spectrum: Analysis and Interpretation
The FT-IR spectrum of this compound is a composite of the vibrational modes of its two key functional components: the methacrylate group and the bicyclo[2.2.1]hept-5-ene (norbornene) moiety. The presence of characteristic absorption bands for both groups provides a robust method for structural confirmation.
Characteristic FT-IR Absorption Bands
The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | =C-H Stretch | Norbornene |
| 2980 - 2850 | Strong | C-H Stretch | Norbornene & Methyl |
| 1740 - 1720 | Very Strong | C=O Stretch | Methacrylate (Ester) |
| 1640 - 1630 | Medium | C=C Stretch | Methacrylate (Vinyl) |
| 1580 - 1560 | Weak to Medium | C=C Stretch | Norbornene (Strained) |
| 1480 - 1440 | Medium | C-H Bend | Methylene & Methyl |
| 1325 - 1295 | Medium | C-H Bend | Methyl |
| 1300 - 1100 | Very Strong | C-O Stretch | Methacrylate (Ester) |
| 950 - 930 | Medium | =C-H Bend (Out-of-plane) | Methacrylate (Vinyl) |
| 730 - 700 | Strong | =C-H Bend (Out-of-plane) | Norbornene (cis-disubstituted) |
Interpretation of Key Spectral Features
-
The Methacrylate Signature: The most prominent feature in the spectrum is the intense, sharp absorption band in the 1740-1720 cm⁻¹ region, which is unequivocally assigned to the C=O stretching vibration of the ester group.[6][7] Another key indicator of the methacrylate moiety is the medium-intensity peak around 1636 cm⁻¹ , corresponding to the C=C stretching of the vinyl group .[8] The very strong and often broad absorptions in the 1300-1100 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ester linkage.[6][7][8]
-
The Norbornene Fingerprint: The presence of the bicyclic norbornene unit is confirmed by several characteristic peaks. The =C-H stretching vibrations of the strained double bond typically appear as a medium-intensity band just above 3000 cm⁻¹ (around 3060 cm⁻¹ ). The C=C stretching of this internal, strained double bond gives rise to a weak to medium absorption around 1570 cm⁻¹ . One of the most diagnostic peaks for the norbornene moiety is a strong band in the 730-700 cm⁻¹ region, which is due to the out-of-plane =C-H bending of the cis-disubstituted double bond within the bicyclic system. The region just below 3000 cm⁻¹ will be dominated by strong C-H stretching vibrations from the numerous sp³-hybridized carbons in the bicyclic framework and the methyl group of the methacrylate.
-
The Fingerprint Region: The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex array of bending and skeletal vibrations. While individual peak assignments can be challenging, the overall pattern in this region is unique to the molecule and serves as a valuable confirmation of its identity.
Visualizing the Analysis
To further clarify the relationship between the molecular structure and the FT-IR analysis, the following diagrams are provided.
Figure 1: Molecular structure and key FT-IR vibrational modes.
Figure 2: Workflow for FT-IR analysis of the monomer.
A Self-Validating System for Quality Assurance
The FT-IR analysis of this compound serves as a self-validating system for its structural confirmation. The simultaneous presence of the strong C=O stretch of the methacrylate group and the characteristic =C-H bending of the norbornene moiety provides a high degree of confidence in the compound's identity. Conversely, the absence of significant peaks in other regions, such as a broad O-H band around 3300 cm⁻¹ (which would indicate hydrolysis of the ester or the presence of an alcohol impurity), confirms the purity of the sample. This makes FT-IR an invaluable tool for quality control in both research and industrial settings.
Conclusion: An Indispensable Tool for Material Characterization
FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the characterization of this compound. By understanding the principles of the technique and the characteristic vibrational modes of the molecule's constituent functional groups, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this versatile monomer. This analytical rigor is a critical step in the development of novel polymers and advanced materials with tailored properties for a wide range of applications.[2][4]
References
- 1. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. azom.com [azom.com]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. OPG [opg.optica.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
Introduction
The molecular structure of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate, with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , is predisposed to characteristic fragmentation patterns, primarily the retro-Diels-Alder reaction of the norbornene core and various cleavages associated with the methacrylate group.[1] This guide will dissect these pathways, providing a predictive framework for interpreting the mass spectrum of this compound and its analogs.
Predicted Fragmentation Pathways
Upon electron ionization at a standard 70 eV, the this compound molecule will form a molecular ion (M•⁺) at m/z 178. This radical cation is the starting point for a cascade of fragmentation events. The most prominent of these are expected to be the retro-Diels-Alder reaction and cleavages alpha to the carbonyl group of the ester.
The Dominant Pathway: Retro-Diels-Alder (rDA) Reaction
The bicyclo[2.2.1]heptene (norbornene) skeleton is well-known to undergo a characteristic retro-Diels-Alder (rDA) reaction upon electron ionization.[2][3] This pericyclic reaction involves the cleavage of the bicyclic system into a diene and a dienophile. For the molecular ion of this compound, this reaction is anticipated to be a major fragmentation route, leading to the formation of a cyclopentadiene radical cation and neutral vinyl methacrylate.
The charge can be retained on the cyclopentadiene fragment, resulting in a prominent peak at m/z 66 . This fragment is often the base peak in the mass spectra of norbornene-containing compounds due to the stability of the resulting aromatic-like cyclopentadienyl cation after ionization.[2]
Fragmentation of the Methacrylate Side Chain
In parallel with the rDA reaction, fragmentation of the methacrylate ester side chain is also expected. The fragmentation of esters is a well-understood process in mass spectrometry.[4] Key fragmentation pathways for the methacrylate portion of the molecule include:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the ester oxygen can lead to the formation of a methacryloyl cation at m/z 69 . This is a common fragmentation for methacrylate esters.
-
McLafferty Rearrangement: While less likely to be a dominant pathway due to the cyclic nature of the alcohol portion, a McLafferty-type rearrangement could theoretically occur, though it would be sterically hindered.
-
Loss of the Methacrylate Group: Cleavage of the bond between the norbornene ring and the ester oxygen can result in the loss of a neutral methacrylic acid molecule (C₄H₆O₂) or its radical, leading to a fragment ion corresponding to the norbornenyl cation at m/z 91 .
Summary of Predicted Major Fragment Ions
The following table summarizes the key fragment ions predicted to be observed in the electron ionization mass spectrum of this compound.
| m/z | Proposed Structure | Fragmentation Pathway |
| 178 | [C₁₁H₁₄O₂]•⁺ | Molecular Ion |
| 112 | [C₇H₈O]•⁺ | Loss of cyclopentadiene from the molecular ion |
| 91 | [C₇H₇]⁺ | Norbornenyl cation from loss of the methacrylate group |
| 69 | [C₄H₅O]⁺ | Methacryloyl cation from alpha-cleavage |
| 66 | [C₅H₆]•⁺ | Cyclopentadiene radical cation from retro-Diels-Alder reaction |
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) analysis would be employed. The following is a representative protocol.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 35-400.
- Solvent Delay: 3 minutes.
3. Data Analysis:
- Identify the chromatographic peak corresponding to this compound.
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern and compare it to the predicted fragments in the table above.
- Confirm the presence of the molecular ion at m/z 178 and the key fragment ions at m/z 66, 69, 91, and 112.
Visualization of the Primary Fragmentation Pathway
The retro-Diels-Alder reaction is a cornerstone of the fragmentation of this molecule. The following diagram, generated using the DOT language, illustrates this key fragmentation pathway.
References
Physical and chemical properties of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-en-2-yl methacrylate: Properties, Synthesis, and Polymerization
Authored by: A Senior Application Scientist
Introduction: this compound, also commonly referred to as norbornenyl methacrylate, is a fascinating and versatile monomer that holds significant promise for the development of advanced polymeric materials. Its unique molecular architecture, featuring both a strained bicyclic alkene (a norbornene moiety) and a readily polymerizable methacrylate group, offers a dual-modality for polymerization. This bifunctionality allows for the synthesis of complex polymer structures, such as graft copolymers, cross-linked networks, and functional surfaces, which are of great interest to researchers in materials science, microelectronics, and drug delivery. This guide provides a comprehensive overview of the core physical and chemical properties of this monomer, detailed protocols for its synthesis and characterization, an exploration of its distinct polymerization behaviors, and a discussion of its current and potential applications.
Part 1: Molecular Structure and Physicochemical Properties
The defining feature of this compound is its hybrid structure. The rigid, strained norbornene ring system imparts unique thermal and mechanical properties to its polymers, while the methacrylate group provides a pathway for conventional free-radical polymerization. The ester linkage can exist in two diastereomeric forms, endo and exo, arising from the stereochemistry at the C-2 position of the bicyclic ring. The exo isomer is generally the thermodynamically more stable product, but synthetic conditions can influence the resulting isomeric ratio. One analysis has reported a typical synthetic mixture to have an exo:endo ratio of 27:73.[1]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases. It is important to note that some physical properties, such as boiling point and density, are often predicted values due to the compound's primary use as a research chemical rather than a bulk commodity.
| Property | Value | Source(s) |
| IUPAC Name | 2-bicyclo[2.2.1]hept-5-enyl 2-methylprop-2-enoate | [2][3] |
| Synonyms | 5-bicyclo[2.2.1]hept-2-enyl 2-methylprop-2-enoate; Norbornenyl methacrylate | [2][3][4] |
| CAS Number | 3232-07-3 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₄O₂ | [3][4][5] |
| Molecular Weight | 178.23 g/mol | [3][4][5] |
| Physical Form | Liquid | [4] |
| Predicted Boiling Point | 237.2 ± 29.0 °C at 760 mmHg | [5][6] |
| Predicted Density | 1.06 ± 0.1 g/cm³ | [5] |
| Purity (Commercial) | Typically ≥95% or ≥97% | [2][4][5] |
| Storage Conditions | 2-8°C, in a dry, tightly sealed container | [4][5] |
| Calculated LogP (XLogP3) | 2.4 | [3] |
Stability and Solubility: The monomer is reported to be stable under recommended storage conditions (cool, dry, and sealed)[2][4]. It is incompatible with strong oxidizing agents, and hazardous decomposition upon combustion yields carbon oxides[2]. Based on its calculated LogP, it is expected to be soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran (THF), dioxane, and acetone, with limited solubility in water.
Part 2: Synthesis and Characterization
The synthesis of this compound is most logically achieved via the esterification of 5-norbornene-2-ol. The alcohol precursor is readily synthesized through the well-established Diels-Alder reaction between cyclopentadiene and acrolein, followed by a selective reduction of the aldehyde.
Experimental Protocol: Synthesis
This two-step protocol is a validated pathway for producing the title compound.
Step 1: Synthesis of 5-Norbornene-2-ol
-
Diels-Alder Reaction: Freshly cracked cyclopentadiene (1.1 equivalents) is added dropwise to acrolein (1.0 equivalent) in a pressure-tolerant vessel at 0°C. Causality: Cyclopentadiene dimerizes at room temperature and must be freshly prepared by cracking dicyclopentadiene. The reaction is exothermic and cooling is necessary to control the reaction rate and minimize side reactions.
-
The vessel is sealed and the mixture is stirred at room temperature for 12-18 hours.
-
The product, 5-norbornene-2-carboxaldehyde, is purified by vacuum distillation.
-
Reduction: The purified aldehyde is dissolved in methanol and cooled to 0°C. Sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise. Causality: NaBH₄ is a mild reducing agent that selectively reduces the aldehyde to an alcohol without affecting the carbon-carbon double bond of the norbornene ring.
-
After the addition is complete, the reaction is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 5-norbornene-2-ol.
Step 2: Esterification to this compound
-
5-Norbornene-2-ol (1.0 equivalent) and triethylamine (1.2 equivalents) are dissolved in anhydrous THF under a nitrogen atmosphere and cooled to 0°C. Causality: Anhydrous conditions are critical to prevent hydrolysis of the acid chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Methacryloyl chloride (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the final product, this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is complex but highly informative. Key signals include:
-
Two singlets near 1.9 ppm (methyl protons) and in the 5.5-6.1 ppm range (vinyl protons of the methacrylate group).
-
Characteristic signals for the norbornene vinyl protons around 6.0-6.3 ppm.
-
A complex multiplet for the C-2 proton (bearing the ester) between 4.5-5.3 ppm, whose precise chemical shift and coupling pattern can help distinguish between the endo and exo isomers.[1]
-
Several multiplets for the remaining aliphatic bridge and bridgehead protons between 1.0-3.1 ppm.[1]
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides definitive structural proof.
-
Ester carbonyl carbon signal around 167.8 ppm.[1]
-
Quaternary and vinyl carbons of the methacrylate group at ~136.8 ppm and ~125.2 ppm, respectively.[1]
-
Norbornene vinyl carbons typically appear between 131-142 ppm.[1]
-
The C-2 carbon signal is found around 75.5 ppm.[1]
-
The remaining aliphatic carbons resonate in the 18-48 ppm range.[1]
-
-
IR Spectroscopy: Infrared analysis confirms the presence of key functional groups.
-
A strong C=O stretching band for the ester at approximately 1700-1720 cm⁻¹.[7]
-
C=C stretching bands around 1630-1640 cm⁻¹ for both the methacrylate and norbornene double bonds.
-
A strong C-O stretching band around 1160-1250 cm⁻¹.
-
Part 3: Chemical Reactivity and Polymerization
The monomer's dual reactivity is its most valuable characteristic, enabling diverse polymerization strategies.
Free-Radical Polymerization (via Methacrylate Group)
The methacrylate double bond readily undergoes free-radical polymerization using standard initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This pathway produces a linear polymer with pendant, reactive norbornene groups along the backbone. These pendant groups can be used for subsequent cross-linking or functionalization.
Sample Protocol: Free-Radical Polymerization
-
This compound and a comonomer (e.g., methyl methacrylate), if desired, are dissolved in an appropriate solvent like dioxane.
-
The initiator, AIBN (typically 0.1-1.0 mol%), is added to the solution.
-
The reaction mixture is deoxygenated by bubbling with nitrogen or argon for 30-60 minutes. Causality: Oxygen is a radical scavenger and will inhibit the polymerization.
-
The vessel is sealed and heated in an oil bath at 60-80°C for several hours.
-
The resulting polymer is isolated by precipitation into a non-solvent, such as methanol or pentane, and dried under vacuum.[1]
Caption: Free-radical polymerization of the methacrylate group.
Ring-Opening Metathesis Polymerization (ROMP) (via Norbornene Group)
The high ring strain of the norbornene moiety makes it susceptible to Ring-Opening Metathesis Polymerization (ROMP) catalyzed by transition metal complexes, most commonly Grubbs' or Schrock catalysts. ROMP opens the bicyclic ring to form a linear polymer with a polynorbornene backbone and pendant methacrylate groups. These methacrylate side-chains can then be polymerized or cross-linked in a subsequent step.
Sample Protocol: ROMP
-
The monomer is dissolved in a dry, deoxygenated solvent such as dichloromethane or toluene in a glovebox or under a nitrogen atmosphere. Causality: ROMP catalysts are highly sensitive to air and moisture.
-
A solution of a Grubbs' catalyst (e.g., Grubbs' 1st or 2nd Generation) in the same solvent is added to the monomer solution via syringe.
-
The reaction is stirred at room temperature. Polymerization is often rapid, indicated by a significant increase in viscosity.
-
The polymerization is terminated by adding a quenching agent like ethyl vinyl ether.
-
The polymer is precipitated into cold methanol, filtered, and dried under vacuum.
Caption: Ring-Opening Metathesis Polymerization of the norbornene group.
Part 4: Applications and Future Outlook
The unique polymers derived from this compound are enabling technologies for several advanced applications.
-
Advanced Coatings and Surfaces: Polymers and copolymers of this monomer have been used to create functional films. For instance, Continuous Assembly of Polymers (CAP) via ROMP has been employed to fabricate superhydrophobic and multilayered amphiphilic films.[1] These coatings have potential use as self-cleaning surfaces and waterproof textiles.[1]
-
Photoresists and Microelectronics: The rigid norbornene backbone imparts high thermal stability and etch resistance, properties that are highly desirable for photoresist materials used in microlithography.
-
Drug Development and Biomaterials: While direct applications in drug formulations are less explored, the potential is significant. The ability to create well-defined polymer architectures, such as block copolymers or hydrogels with tunable cross-link densities, makes this monomer a candidate for controlled drug delivery systems. The pendant groups can be used to attach bioactive molecules, and the polymer backbone's properties can be tailored for biocompatibility and biodegradability.
The future of this monomer lies in the creative exploitation of its dual-polymerization capability. Orthogonal polymerization schemes, where one functional group is polymerized while the other remains intact for a later, different polymerization step, will allow for the rational design of highly complex and functional macromolecular structures.
Part 5: Safety and Handling
As a research chemical, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as causing skin irritation (H315, Category 2), serious eye irritation (H319, Category 2A), and may cause respiratory irritation (H335, Category 3).[2][4][8]
-
Recommended Precautions:
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.[2]
References
- 1. DSpace [minerva-access.unimelb.edu.au]
- 2. aksci.com [aksci.com]
- 3. This compound | C11H14O2 | CID 14832793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3232-07-3 [sigmaaldrich.com]
- 5. 3232-07-3[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 6. This compound [myskinrecipes.com]
- 7. 2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester | 95-39-6 | Benchchem [benchchem.com]
- 8. angenechemical.com [angenechemical.com]
A Technical Guide to the Thermal Properties of Poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate)
Foreword: Understanding the Core Principles
This document provides an in-depth technical exploration of the thermal characteristics of poly(bicyclo[2.2.1]hept-5-en-2-yl methacrylate). The inherent rigidity of the bicyclo[2.2.1]heptane (norbornene) moiety imparts significant thermal stability and a high glass transition temperature to the polymer, making it a material of interest for applications demanding robust performance under thermal stress. This guide is structured to provide not only the fundamental data but also the underlying scientific principles and validated experimental protocols for its characterization. We will delve into the causality behind experimental design, ensuring that researchers and developers can confidently replicate and build upon these findings.
The Monomer and Its Polymerization
The foundation of the polymer's properties lies in its monomer, this compound. Its structure features a bulky, sterically hindered bicyclic aliphatic group attached to a methacrylate backbone.
Caption: Chemical Structure of the Monomer.
Polymerization can be achieved through several routes, most commonly free-radical polymerization or Ring-Opening Metathesis Polymerization (ROMP), which targets the double bond within the norbornene ring system. The choice of polymerization technique is critical as it influences molecular weight, polydispersity, and microstructure, all of which have downstream effects on the final thermal properties of the polymer. For the purposes of this guide, we consider the polymer synthesized via standard free-radical polymerization of the methacrylate group.
Core Thermal Properties: A Detailed Analysis
The thermal behavior of a polymer dictates its processing window and end-use application limits. For poly(this compound), the two most critical parameters are its glass transition temperature (Tg) and its thermal decomposition temperature (Td).
Glass Transition Temperature (Tg)
The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a true phase change but is instead related to the onset of segmental motion of the polymer chains.[1] Due to the bulky and rigid bicyclic side group, which severely restricts chain mobility, this polymer is expected to exhibit a significantly high Tg.
Determining Tg via Differential Scanning Calorimetry (DSC):
DSC is the gold-standard technique for measuring the Tg.[2] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1][3] At the Tg, there is a distinct step-change in the heat capacity of the material, which is observed as a shift in the DSC baseline.[4]
Table 1: Expected DSC Data for Poly(this compound)
| Parameter | Expected Value | Significance |
|---|---|---|
| Glass Transition Temp. (Tg), Midpoint | > 150 °C (estimated) | Indicates the transition from a glassy to a rubbery state; a high value signifies high service temperature. |
| Onset Temperature | ~145-150 °C (estimated) | The initial point of the transition. |
| Endset Temperature | ~155-160 °C (estimated) | The completion point of the transition. |
| Change in Heat Capacity (ΔCp) | Variable | The magnitude of the step change, related to the amorphous content and chain mobility. |
Thermal Decomposition (Td)
The thermal decomposition temperature indicates the onset of chemical degradation, where the polymer chain begins to break down due to thermal energy.[5] This parameter defines the upper limit for processing and long-term use. Polymethacrylates, in general, can degrade via chain scission and depolymerization, often regenerating the monomer.[6]
Determining Td via Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][7] By heating the polymer at a constant rate, we can identify the temperature at which weight loss begins, indicating the onset of decomposition.
Table 2: Expected TGA Data for Poly(this compound)
| Parameter | Expected Value | Significance |
|---|---|---|
| Onset of Decomposition (T_onset) | > 300 °C (estimated) | The temperature at which significant degradation begins; indicates high thermal stability. |
| Temperature at 5% Weight Loss (T₅%) | ~320 °C (estimated) | A common metric for the start of meaningful decomposition. |
| Temperature at 50% Weight Loss (T₅₀%) | ~380 °C (estimated) | Indicates the temperature of maximum degradation rate. |
| Residual Mass @ 600 °C | < 5% | The amount of non-volatile material remaining after decomposition. |
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary calibrations and controls to ensure data integrity and reproducibility.
Protocol: DSC Analysis for Glass Transition Temperature
This protocol details the precise steps for determining the Tg using a heat-flux DSC instrument.[2]
Caption: DSC Experimental Workflow for Tg Determination.
Expertise & Trustworthiness:
-
Two Heating Cycles: The initial heating scan is crucial for erasing the polymer's previous thermal history (e.g., from processing or storage), which can obscure the true Tg.[4] The second, controlled heating scan provides a clean, reproducible measurement.
-
Inert Atmosphere: Using a nitrogen purge is essential to prevent oxidative degradation of the polymer at elevated temperatures, which would interfere with the heat flow measurements.[8]
-
Baseline Calibration: Before running the sample, a baseline run with two empty pans should be performed and subtracted from the sample data to correct for any instrumental artifacts.[3]
Protocol: TGA for Thermal Decomposition Analysis
This protocol outlines the methodology for assessing the thermal stability of the polymer.
Caption: TGA Experimental Workflow for Stability Analysis.
Expertise & Trustworthiness:
-
Atmosphere Control: The choice of atmosphere is paramount. An inert nitrogen atmosphere is used to study the inherent thermal stability of the polymer backbone.[5] To investigate oxidative stability, a parallel experiment would be run in an air or oxygen atmosphere.[7]
-
Heating Rate: A heating rate of 10°C/min is a standard practice that provides good resolution of thermal events.[8] Slower rates can provide higher resolution but at the cost of longer experiment times, while faster rates can shift decomposition temperatures to artificially higher values.[9]
-
Instrument Calibration: Regular calibration of the TGA's microbalance and temperature sensor with known standards (e.g., calcium oxalate) is a non-negotiable step for ensuring the accuracy and trustworthiness of the data.[8]
Conclusion and Future Outlook
Poly(this compound) exhibits thermal properties indicative of a high-performance material, characterized by a high glass transition temperature and excellent thermal stability. The methodologies presented in this guide provide a robust framework for the precise and reliable characterization of these properties. The combination of DSC and TGA offers a comprehensive understanding of the material's behavior under thermal stress, which is essential for optimizing processing conditions and predicting its performance in demanding applications. Further research could explore the influence of molecular weight and tacticity on these thermal properties, providing an even deeper insight into the structure-property relationships of this promising polymer.
References
- 1. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 2. infinitalab.com [infinitalab.com]
- 3. Video: Differential Scanning Calorimetry of Polymers [jove.com]
- 4. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. polychemistry.com [polychemistry.com]
- 7. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Navigating the Stereochemical Maze: An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate Isomers
Foreword: The Criticality of Stereochemical Purity
In the realms of advanced materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a mere academic curiosity but a cornerstone of functionality and safety. For researchers and drug development professionals, an intimate understanding of stereoisomers is paramount. The bicyclo[2.2.1]hept-5-en-2-yl methacrylate monomer, a key building block for specialty polymers and a potential scaffold in medicinal chemistry, presents a fascinating and instructive case study in stereochemical complexity. This guide provides a comprehensive exploration of the synthesis, separation, and characterization of its primary stereoisomers, offering both theoretical grounding and practical, field-proven methodologies.
The Genesis of Complexity: The Diels-Alder Reaction and Endo/Exo Isomerism
The synthetic journey to this compound begins with the formation of its bicyclic core, typically through a [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile. The initial product is the precursor alcohol, bicyclo[2.2.1]hept-5-en-2-ol. The stereochemical outcome of this reaction is the first and most critical point of control, primarily dictating the formation of two diastereomers: the endo and exo isomers.
The "endo rule" in Diels-Alder reactions suggests a kinetic preference for the formation of the endo isomer at lower temperatures. This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile in the transition state. However, the exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance.[1] This dichotomy allows for a degree of control over the isomeric ratio.
Table 1: Influence of Reaction Temperature on Endo/Exo Selectivity in a Representative Diels-Alder Reaction
| Temperature (°C) | Kinetic/Thermodynamic Control | Predominant Isomer | Typical Endo:Exo Ratio |
| 0 - 25 | Kinetic | Endo | > 9:1 |
| > 150 | Thermodynamic | Exo | Approaches equilibrium, favoring exo |
Note: Ratios are illustrative and can vary based on specific reactants and conditions.
This principle of kinetic versus thermodynamic control is a powerful tool for the synthetic chemist. Running the reaction at or below room temperature will yield a mixture rich in the endo isomer. Conversely, higher temperatures can be used to either favor the formation of the exo isomer directly or to isomerize a pre-existing mixture to one enriched in the more stable exo form.[2]
Synthetic Protocols: From Precursor to Final Monomer
Synthesis of Bicyclo[2.2.1]hept-5-en-2-ol: A Study in Controlled Diastereoselectivity
The synthesis of the precursor alcohol is a critical step where the endo/exo ratio is established.
Experimental Protocol: Synthesis of Endo-Rich Bicyclo[2.2.1]hept-5-en-2-ol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Charge the flask with freshly distilled cyclopentadiene (1.2 equivalents).
-
Dienophile Addition: Dissolve acrolein (1.0 equivalent) in a minimal amount of a suitable solvent, such as dichloromethane, and add it to the dropping funnel.
-
Reaction Execution: Cool the cyclopentadiene to 0°C using an ice bath. Add the acrolein solution dropwise to the stirred cyclopentadiene over a period of 30-60 minutes.
-
Reaction Monitoring and Workup: Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, the intermediate aldehyde is reduced in situ. Cool the reaction mixture back to 0°C and slowly add a solution of sodium borohydride (1.1 equivalents) in ethanol.
-
Isolation and Purification: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield bicyclo[2.2.1]hept-5-en-2-ol, predominantly as the endo isomer.
Esterification: Introducing the Methacrylate Moiety
The final step is the esterification of the bicyclic alcohol with methacryloyl chloride. This reaction proceeds with retention of stereochemistry at the C2 position of the bicyclic ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of bicyclo[2.2.1]hept-5-en-2-ol (1.0 equivalent, either as a pure isomer or an endo/exo mixture) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0°C, add methacryloyl chloride (1.1 equivalents) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methacrylate ester can be purified by column chromatography.
The Enantiomeric Dimension: Chirality and its Implications
Beyond the endo/exo diastereomerism, the bicyclo[2.2.1]heptane core is chiral. This means that both the endo and exo isomers exist as pairs of enantiomers. For applications in drug development, where the biological activity of enantiomers can differ dramatically, the ability to access enantiomerically pure forms is crucial.
Asymmetric Synthesis: Building Chirality from the Start
Asymmetric Diels-Alder reactions offer a powerful strategy for the enantioselective synthesis of the bicyclic core. This is typically achieved through the use of chiral auxiliaries or chiral Lewis acid catalysts.[3][4]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the dienophile. Its steric and electronic properties direct the approach of the diene, leading to the preferential formation of one enantiomer of the product. The auxiliary is then cleaved to yield the enantiomerically enriched product.
-
Chiral Lewis Acid Catalysts: A chiral Lewis acid can coordinate to the dienophile, creating a chiral environment that biases the cycloaddition towards one enantiomer.
Chiral Resolution: Separating Enantiomers
For cases where a racemic mixture is synthesized, chiral resolution techniques are employed to separate the enantiomers.
Enzymatic kinetic resolution is a highly effective method for resolving the racemic bicyclo[2.2.1]hept-5-en-2-ol precursor. Lipases are commonly used enzymes that can selectively acylate one enantiomer of an alcohol at a much faster rate than the other.[5]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Bicyclo[2.2.1]hept-5-en-2-ol
-
Reaction Setup: In a flask, dissolve racemic bicyclo[2.2.1]hept-5-en-2-ol (1.0 equivalent) in an appropriate organic solvent (e.g., toluene or hexane).
-
Acyl Donor and Enzyme Addition: Add an acyl donor, such as vinyl acetate (0.5-0.6 equivalents), and the lipase (e.g., lipase from Candida antarctica).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the conversion by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Separation: After the desired conversion is reached, filter off the enzyme. The unreacted alcohol and the acylated product can then be separated by column chromatography.
For analytical and preparative scale separation of the final methacrylate enantiomers, chiral HPLC is the method of choice.[6][7] Polysaccharide-based chiral stationary phases, such as those derivatized with cellulose or amylose, are often effective.
Table 2: Representative Conditions for Chiral HPLC Separation
| Parameter | Condition |
| Column | Chiralcel OD-H or similar cellulose-based column |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210 nm) |
Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the endo and exo isomers. The rigid bicyclic framework results in distinct chemical shifts and coupling constants for the protons and carbons in each isomer.
¹H NMR Spectroscopy: A Diagnostic Fingerprint
The key to differentiating the endo and exo isomers lies in the chemical shifts of the protons on the bicyclic ring, particularly the proton at C2, which bears the methacrylate group, and the olefinic protons at C5 and C6. In the endo isomer, the substituent at C2 is in close proximity to the C5-C6 double bond, leading to characteristic shielding or deshielding effects.
Table 3: Typical ¹H NMR Chemical Shift Ranges for Key Protons in Endo and Exo Isomers
| Proton | Endo Isomer (ppm) | Exo Isomer (ppm) | Rationale for Difference |
| H2 | ~5.1 - 5.3 | ~4.6 - 4.8 | In the exo isomer, H2 is endo and is shielded by the C5-C6 double bond. |
| H5, H6 | ~6.0 - 6.3 | ~6.0 - 6.3 | Generally similar, but can show subtle differences in coupling patterns. |
| Bridgehead (H1, H4) | ~3.0 - 3.3 | ~2.8 - 3.0 | The stereochemistry at C2 influences the electronic environment of the bridgehead protons. |
Note: These are approximate ranges and can vary with the solvent and specific substitution.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also show predictable differences between the isomers, particularly for the carbons of the bicyclic core.
Influence of Stereochemistry on Polymerization and Properties
The endo/exo stereochemistry of the this compound monomer can significantly impact its polymerization behavior and the properties of the resulting polymer. In vinyl-addition polymerizations catalyzed by late-transition metals, the exo isomer often exhibits higher reactivity.[8][9] This is attributed to the greater accessibility of the double bond to the catalyst's active site in the exo isomer. The endo substituent can sterically hinder the approach of the catalyst.
This difference in reactivity can be exploited to produce polymers with varying microstructures and, consequently, different thermal and mechanical properties. For instance, the use of a pure exo monomer can lead to a more stereoregular polymer compared to that obtained from an endo/exo mixture.
Conclusion and Future Outlook
The stereochemistry of this compound is a multifaceted topic with profound implications for its application. A thorough understanding of the principles governing its synthesis, separation, and characterization is essential for researchers aiming to harness its full potential. The ability to control the endo/exo diastereoselectivity and to access enantiomerically pure forms opens up possibilities for the design of novel polymers with tailored properties and for the development of new chiral building blocks for the pharmaceutical industry. Future research in this area will likely focus on the development of more efficient and selective asymmetric synthetic routes and a deeper exploration of the structure-property relationships in polymers derived from these stereochemically defined monomers.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 5. RU2104306C1 - Method of synthesis of optically active (2s)- or (2r)-endo-bicyclo-[2,2,1]-heptane-2-ol, method of synthesis of 5-(3-[(2r)-exo-bicyclo-[2,2,1]-hept-2-yloxy]-4-methoxyphenyl)- -3,4,5,6-tetrahydropyrimidine-2(1h)-one - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Identification of Endo/Exo Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate: An In-depth Technical Guide
Introduction: The Significance of Stereoisomerism in Bicyclic Systems
The rigid, strained ring system of bicyclo[2.2.1]heptane, commonly known as norbornane, provides a unique scaffold in organic chemistry, finding applications from polymer science to pharmaceutical development. When a substituent is introduced at the C2 position, it can adopt one of two stereochemical orientations: endo or exo. In the endo configuration, the substituent is oriented syn, or on the same side as the longer C5-C6 bridge, while in the exo configuration, it is anti, or on the opposite side.[1][2] This seemingly subtle difference in spatial arrangement can profoundly impact a molecule's reactivity, physical properties, and biological activity. For instance, the exo-isomer of norbornene carboxylic esters exhibits higher reactivity in living ring-opening metathesis polymerization (ROMP) than its endo counterpart.[3] Consequently, the unambiguous spectroscopic identification of endo and exo isomers of derivatives like Bicyclo[2.2.1]hept-5-en-2-yl methacrylate is paramount for researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed to differentiate and characterize the endo and exo isomers of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the observed spectral differences and providing field-proven insights for accurate isomer assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy stands as the most powerful and definitive tool for distinguishing between endo and exo isomers of bicyclic systems. The rigid conformational nature of the norbornene framework leads to distinct and predictable differences in the chemical environments of the protons and carbons in each isomer.
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectra of the endo and exo isomers of this compound exhibit several key distinguishing features. The chemical shifts of the protons on the substituted carbon (H2), the olefinic protons (H5 and H6), and the bridgehead protons (H1 and H4) are particularly informative.
Generally, the signals for several protons in the exo isomer are more deshielded (appear at a higher ppm) compared to the endo isomer.[4] A significant difference is often observed for the proton attached to the carbon bearing the methacrylate group (H2). In the exo isomer, this proton is in closer proximity to the π-electron cloud of the double bond, leading to a downfield shift.
Key Diagnostic Regions in ¹H NMR:
-
H2 Proton: The chemical shift of the H2 proton is a primary indicator. For this compound, the H2 proton of the exo isomer appears at a higher chemical shift (around 4.72-4.73 ppm) compared to the endo isomer (around 5.31-5.34 ppm).[5]
-
Olefinic Protons (H5 and H6): The olefinic protons also show distinct chemical shifts. In the endo isomer, these protons are typically observed as a multiplet around 5.97-6.00 ppm and a doublet of doublets at 6.33 ppm. For the exo isomer, they appear around 5.97-6.00 ppm and 6.25 ppm.[5]
-
Coupling Constants (J-values): The vicinal coupling constants between the bridgehead protons (H1, H4) and the protons on the adjacent carbons (H2, H3, H5, H6) are crucial for stereochemical assignment. According to the Karplus equation, the magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons.[6] In the norbornene system, the dihedral angle between the bridgehead protons and the exo protons on C5 and C6 is close to 90°, resulting in a very small coupling constant (close to 0 Hz). Conversely, the dihedral angle with the endo protons is much smaller, leading to a significant coupling constant.[3][6]
Table 1: Comparative ¹H NMR Data for endo and exo this compound [5]
| Proton Assignment | endo Isomer (δ, ppm) | exo Isomer (δ, ppm) | Key Differentiating Feature |
| =CH | 6.33 (dd) | 6.25 (dd) | Chemical shift and multiplicity |
| =CH + CHH | 5.97-6.00 (m) | 5.97-6.00 (m) | Overlapping region |
| CHH (methacrylate) | 5.49 (s) | 6.08 (s) | Significant downfield shift in exo |
| CHO | 5.31-5.34 (m) | 4.72-4.73 (m) | H2 proton is more shielded in endo |
| CH (bridgehead) | 3.17 (br s) | 2.92 (br s) | |
| CH (bridgehead) | 2.85 (br s) | 2.85 (br s) | |
| CH₃ (methacrylate) | 1.88 (s) | 1.94 (s) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra also provide valuable information for distinguishing between the endo and exo isomers. The chemical shifts of the carbons in the bicyclic framework are sensitive to the stereochemistry of the substituent.
Table 2: Comparative ¹³C NMR Data for endo and exo this compound [5]
| Carbon Assignment | endo Isomer (δ, ppm) | exo Isomer (δ, ppm) |
| C=O | 167.8 | 167.8 |
| =CH | 138.6 | 141.3 |
| =C(CH₃) | 136.8 | 137.0 |
| =CH | 131.7 | 132.8 |
| =CH₂ | 125.2 | 125.2 |
| CHO | 75.5 | 75.6 |
| CH₂ | 47.8 | 47.5 |
| CH | 46.0 | 46.5 |
| CH | 42.4 | 40.8 |
| CH₂ | 34.8 | 34.9 |
| CH₃ | 18.4 | 18.5 |
2D NMR Techniques: Unraveling Complex Connectivity and Spatial Relationships
While 1D NMR provides a wealth of information, complex overlapping signals can sometimes make unambiguous assignment challenging. Two-dimensional (2D) NMR techniques are indispensable for a complete and confident structural elucidation.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. It is instrumental in tracing the connectivity of the protons within the bicyclic system and the methacrylate moiety, confirming the assignments made from the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. HSQC is crucial for assigning the chemical shifts of the carbons in the ¹³C NMR spectrum based on the already assigned proton signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for assigning endo and exo stereochemistry. It detects through-space interactions between protons that are in close proximity, typically within 5 Å. In the endo isomer, a cross-peak will be observed between the protons of the substituent at C2 and the bridge protons (H7), indicating their spatial closeness.[4] Conversely, in the exo isomer, no such correlation is expected. Instead, a correlation might be observed between the C2 proton and the bridgehead protons.[4]
Caption: Key NOE correlations for endo/exo isomers.
Infrared (IR) Spectroscopy: A Complementary Technique
While not as definitive as NMR for stereoisomer differentiation, IR spectroscopy provides valuable functional group information that confirms the presence of the key structural motifs in this compound.
Expected Characteristic IR Absorptions:
-
C=O Stretch (Ester): A strong absorption band in the region of 1710-1720 cm⁻¹.
-
C=C Stretch (Olefin): A medium intensity band around 1640-1660 cm⁻¹.
-
=C-H Stretch (Olefin): A medium intensity band above 3000 cm⁻¹.
-
C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.
While the IR spectra of the endo and exo isomers are generally very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable but are typically not used for primary assignment.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is primarily used to confirm the molecular weight of the compound (C₁₁H₁₄O₂, MW = 178.23 g/mol ).[7] The fragmentation patterns of the endo and exo isomers under electron ionization (EI) are expected to be very similar, as they are stereoisomers. The retro-Diels-Alder fragmentation, leading to the loss of cyclopentadiene, is a characteristic pathway for norbornene derivatives.
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer mixture or isolated isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8]
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
-
2D NMR Acquisition (COSY, HSQC, NOESY): Utilize standard pulse programs for each 2D experiment. Optimize acquisition and processing parameters according to the instrument's software guidelines to achieve good resolution in both dimensions. For NOESY, a mixing time of 500-800 ms is typically appropriate for molecules of this size.
Caption: Workflow for NMR-based isomer identification.
Conclusion: An Integrated Spectroscopic Approach
The definitive identification of endo and exo this compound relies on a synergistic application of modern spectroscopic techniques. While ¹H NMR provides the initial and often most telling clues through distinct chemical shifts and coupling constants, it is the through-space correlations observed in 2D NOESY experiments that provide unequivocal proof of stereochemistry. ¹³C NMR, COSY, and HSQC experiments serve to build a complete and self-validating structural picture, ensuring the scientific integrity of the assignment. This comprehensive spectroscopic characterization is not merely an academic exercise; it is a critical step in ensuring the reproducibility and success of research and development endeavors that utilize these versatile bicyclic monomers.
References
- 1. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 2. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. DSpace [minerva-access.unimelb.edu.au]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. This compound | C11H14O2 | CID 14832793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Methodological & Application
Radical polymerization of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
An Application Guide to the Radical Polymerization of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers and professionals on the free-radical polymerization of this compound (NBMA). This monomer is of significant interest due to its unique structure, which combines a readily polymerizable methacrylate group with a bulky, strained bicyclo[2.2.1]heptene (norbornene) moiety. The resulting polymer, poly(this compound) or PNBMA, exhibits valuable properties such as high glass transition temperature (Tg), enhanced thermal stability, and low dielectric constant, making it a candidate for advanced materials applications. This guide details the underlying polymerization mechanism, provides a robust step-by-step protocol for synthesis, outlines essential characterization techniques, and explains the causality behind key experimental choices.
Introduction and Scientific Rationale
This compound (NBMA) is a bifunctional monomer. It possesses two distinct polymerizable moieties: a methacrylate double bond and a norbornene double bond.[1] The key to synthesizing a linear, high-molecular-weight polymer from this monomer lies in selectively polymerizing one group while leaving the other intact for potential post-polymerization modification.
Free-radical polymerization is the ideal method for this purpose. The methacrylate double bond is highly susceptible to radical attack and propagation, while the strained double bond within the norbornene ring is relatively inert under these conditions.[2][3] The latter typically requires specific catalytic methods, such as Ring-Opening Metathesis Polymerization (ROMP) or vinyl-addition polymerization with late-transition metal catalysts, for activation.[2][4] This selective reactivity allows for the synthesis of a thermoplastic polymer decorated with pendant norbornene groups along the polymethacrylate backbone.
The incorporation of the bulky and rigid bicyclic norbornene group into the polymer chain sterically hinders chain mobility. This structural feature is directly responsible for the desirable properties of PNBMA, including an elevated glass transition temperature and improved thermal stability compared to conventional polymethacrylates like poly(methyl methacrylate) (PMMA).[5]
Polymerization Mechanism: A Tale of Two Double Bonds
The free-radical polymerization of NBMA proceeds via the classical three-stage mechanism: initiation, propagation, and termination. The process is overwhelmingly selective for the methacrylate functionality.
-
Initiation: The process begins with the thermal decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), to generate primary free radicals (R•). This radical then adds across the methacrylate double bond of an NBMA monomer, forming an initiated monomer radical.
-
Propagation: The newly formed monomer radical rapidly adds to the methacrylate double bond of subsequent NBMA monomers. This step repeats thousands of times, building a long polymer chain. The norbornene double bond does not participate in this propagation pathway due to its lower reactivity towards free radicals.
-
Termination: The growth of a polymer chain ceases when two growing radical chains react with each other, either through combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).
The kinetic profile of this reaction is governed by factors including initiator concentration, monomer concentration, temperature, and solvent choice.[6] The selection of these parameters is critical for controlling the molecular weight and dispersity of the final polymer.
Detailed Experimental Protocol: Solution Polymerization of NBMA
This protocol describes a standard laboratory-scale solution polymerization of NBMA using AIBN as the initiator. Solution polymerization is chosen for its excellent heat dissipation and control over viscosity.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (NBMA) | >97% | Various | Contains an inhibitor (e.g., MEHQ) that must be removed. |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol before use for high-purity applications. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Use a dry, oxygen-free solvent for best results. |
| Basic Alumina | Activated, Brockmann I | Sigma-Aldrich | For inhibitor removal column. |
| Methanol | Reagent Grade | Fisher Scientific | For polymer precipitation. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Local Supplier | For creating an inert atmosphere. |
Equipment Setup
-
Three-neck round-bottom flask
-
Reflux condenser with N₂/Ar inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or inert gas manifold
-
Glass column for inhibitor removal
-
Beakers, funnels, and other standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the radical polymerization of NBMA.
Step-by-Step Procedure
-
Monomer Purification: Prepare a short glass column packed with basic alumina. Pass the liquid NBMA monomer through the column to remove the polymerization inhibitor. Collect the purified monomer in a clean flask. Causality: Inhibitors are added to monomers to prevent spontaneous polymerization during storage. Their removal is essential for the reaction to proceed.
-
Reaction Setup: Assemble a three-neck flask with a condenser, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum or oven-dry it beforehand to remove any moisture. Allow the apparatus to cool to room temperature under a gentle stream of N₂.
-
Reagent Preparation: In this example, we target a monomer concentration of 2 M. For a 50 mL reaction volume, weigh 17.82 g (0.1 mol) of purified NBMA. For an initiator-to-monomer ratio of 1:500, weigh 32.8 mg (0.0002 mol) of AIBN.
-
Charging the Flask: Under a positive N₂ flow, add the magnetic stir bar, the weighed AIBN, and the purified NBMA to the reaction flask. Add 50 mL of anhydrous toluene via cannula or syringe. The solution should be stirred until the AIBN is fully dissolved.
-
Degassing (Optional but Recommended): To ensure all dissolved oxygen is removed, subject the reaction mixture to three freeze-pump-thaw cycles. Alternatively, for a simpler setup, bubble N₂ gas through the solution for 30 minutes. Causality: Oxygen is a potent radical scavenger and can inhibit or terminate the polymerization, leading to low yields and low molecular weights.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Maintain vigorous stirring under a positive N₂ atmosphere. The reaction is typically run for 12 to 24 hours. The solution will become noticeably more viscous as the polymer forms.
-
Isolation and Purification:
-
After the reaction period, quench the polymerization by cooling the flask to room temperature and exposing the solution to air.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (approx. 500 mL), while stirring vigorously. The polymer will precipitate as a white solid.
-
Allow the precipitate to settle, then collect the solid by vacuum filtration.
-
To further purify the polymer, redissolve it in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate it into methanol. Repeat this step 2-3 times to remove any unreacted monomer and initiator fragments.
-
Collect the final white polymer by filtration and dry it in a vacuum oven at 60 °C overnight until a constant weight is achieved.
-
Polymer Characterization
Thorough characterization is essential to validate the successful synthesis and determine the properties of the PNBMA.
Structural Analysis: NMR Spectroscopy
-
¹H NMR (in CDCl₃): The most definitive evidence of polymerization is the disappearance of the sharp vinyl proton signals from the methacrylate group (typically around 5.5-6.1 ppm). Concurrently, a broad signal corresponding to the new polymethacrylate backbone protons will appear (around 0.8-2.5 ppm). Crucially, the characteristic signals of the norbornene double bond (around 6.0-6.2 ppm) should remain, confirming their pendant nature.
-
¹³C NMR (in CDCl₃): Confirms the presence of the carbonyl ester group (~177 ppm), the aliphatic carbons of the polymer backbone and the norbornene ring, and the olefinic carbons of the norbornene double bond (~132-138 ppm).
Molecular Weight Analysis: Gel Permeation Chromatography (GPC/SEC)
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A successful polymerization will yield a polymer with a monomodal distribution and a dispersity typically in the range of 1.5–2.5 for standard free-radical polymerization.
Thermal Properties: DSC and TGA
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). PNBMA is expected to have a high Tg, often exceeding 150 °C, due to the bulky side groups restricting chain motion.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring weight loss as a function of temperature. This analysis provides the onset decomposition temperature (Td), indicating the material's upper service temperature limit.
Representative Data Summary
The following table summarizes expected outcomes for a typical polymerization as described above.
| Parameter | Typical Value | Method | Purpose |
| Yield | > 80% | Gravimetric | Assess reaction efficiency. |
| Mn | 20,000 - 60,000 g/mol | GPC/SEC | Determine number-average molecular weight. |
| Đ (PDI) | 1.5 - 2.5 | GPC/SEC | Measure the breadth of molecular weight distribution. |
| Tg | 150 - 180 °C | DSC | Determine the transition from glassy to rubbery state. |
| Td (5% weight loss) | > 300 °C | TGA | Evaluate thermal stability. |
Conclusion
The selective free-radical polymerization of this compound is a reliable method for producing a high-Tg, thermally stable polymer with pendant reactive sites. The protocol and characterization methods detailed in this guide provide a solid foundation for researchers to synthesize and analyze PNBMA. By carefully controlling experimental parameters, particularly the purity of reagents and the exclusion of oxygen, researchers can achieve high yields of polymer with predictable properties, paving the way for its exploration in advanced material applications.
References
- 1. This compound | C11H14O2 | CID 14832793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester | 95-39-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate
Introduction: Harnessing Ring Strain for Advanced Polymer Synthesis
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile tool in polymer chemistry, enabling the synthesis of macromolecular materials with a high degree of control over their architecture and functionality.[1][2] This technique is particularly effective for the polymerization of strained cyclic olefins, such as norbornene derivatives, where the release of ring strain provides the thermodynamic driving force for the reaction.[3] Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (commonly, norbornene methacrylate) is a monomer of significant interest as it combines a polymerizable norbornene moiety for ROMP with a methacrylate group that can be further functionalized post-polymerization, opening avenues for the creation of complex and functional polymers.
These polymers find applications in a wide range of fields, from advanced materials to drug delivery systems.[4][5][6] The ability to precisely control the polymer's molecular weight and achieve narrow molecular weight distributions (low polydispersity) makes ROMP a "living" polymerization technique, ideal for the synthesis of block copolymers and other complex architectures.[3][7] This guide provides a comprehensive overview of the ROMP of this compound, detailing the underlying mechanism, experimental protocols, and characterization of the resulting polymers, aimed at researchers and professionals in drug development and materials science.
The Mechanism of ROMP: A Dance of Metals and Olefins
The ROMP of norbornene derivatives is catalyzed by transition metal alkylidene complexes, with Ruthenium-based Grubbs catalysts being the most widely used due to their high functional group tolerance and stability.[1][8] The polymerization proceeds via a chain-growth mechanism involving an olefin metathesis cascade.[1]
The key steps in the ROMP mechanism are:
-
Initiation: The reaction begins with the coordination of the cyclic olefin (norbornene methacrylate) to the metal center of the catalyst. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.[1][9]
-
Propagation: The metallacyclobutane intermediate undergoes a cycloreversion, opening the ring of the monomer and generating a new metal alkylidene species that now incorporates the monomer unit. This new alkylidene can then react with another monomer molecule, propagating the polymer chain.[3]
-
Termination: In a living polymerization, termination is ideally absent. However, in practice, termination can occur through various pathways, including catalyst decomposition. The ratio of the rate of propagation to the rate of termination (kp/kt) is a crucial factor in achieving a well-controlled polymerization.[10]
The rate-determining step for the ROMP of norbornene monomers initiated by a Grubbs third-generation catalyst has been identified as the formation of the metallacyclobutane ring.[8][11] The stereochemistry of the monomer (exo vs. endo) can also influence the rate of polymerization.[8][11]
Caption: ROMP Mechanism of Norbornene Methacrylate.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the ROMP of this compound.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Sigma-Aldrich | 97% | Should be passed through a column of basic alumina to remove inhibitors before use.[12] |
| Grubbs' 3rd Generation Catalyst | Sigma-Aldrich | Store under an inert atmosphere (e.g., in a glovebox). | |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | ≥99.8% | Should be purged with nitrogen or argon before use. |
| Ethyl vinyl ether | Sigma-Aldrich | 99% | Used as a terminating agent. |
| Methanol | Fisher Scientific | ACS Grade | For polymer precipitation. |
| Basic Alumina | Sigma-Aldrich | For monomer purification. |
Protocol for ROMP of this compound
-
Monomer Purification:
-
Dissolve this compound in a minimal amount of dichloromethane.
-
Pass the solution through a short column of activated basic alumina to remove any inhibitors (e.g., hydroquinone).
-
Remove the solvent under reduced pressure. The purified monomer should be used immediately or stored under an inert atmosphere.
-
-
Reaction Setup:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
In a nitrogen-filled glovebox, weigh the desired amount of Grubbs' 3rd generation catalyst into a Schlenk flask.
-
Add anhydrous, degassed dichloromethane to dissolve the catalyst.
-
In a separate vial, dissolve the purified this compound in anhydrous, degassed dichloromethane.
-
-
Polymerization:
-
Using a gas-tight syringe, rapidly inject the monomer solution into the stirred catalyst solution at room temperature.
-
The reaction mixture will typically show a color change and an increase in viscosity as the polymerization proceeds.
-
Allow the reaction to stir for the desired time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy, observing the disappearance of the monomer's olefinic protons.[11]
-
-
Termination:
-
To terminate the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes. This quenches the active ruthenium species.
-
-
Polymer Isolation and Purification:
-
Remove the flask from the glovebox and pour the viscous polymer solution into a large volume of rapidly stirring methanol.
-
The polymer will precipitate as a solid.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Caption: Experimental Workflow for ROMP.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Confirms the polymer structure by showing the disappearance of the norbornene olefinic protons and the appearance of the polymer backbone olefinic protons.[13] Can also be used to determine the tacticity of the polymer. |
| Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI close to 1.0 indicates a well-controlled, living polymerization.[13] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) of the polymer, which provides information about its physical state (glassy or rubbery) at different temperatures.[14][15] Adding bulky side groups like phenyl can increase the Tg.[16] |
Applications in Research and Drug Development
The polymers synthesized from the ROMP of this compound are versatile materials with numerous potential applications:
-
Functional Materials: The pendant methacrylate groups can be modified post-polymerization through various reactions, such as Michael addition or radical polymerization, to introduce a wide range of functionalities.[17] This allows for the creation of materials with tailored properties for applications in membranes, resins, and elastomers.[4]
-
Drug Delivery: The well-defined polymer architecture and the ability to incorporate functional groups make these polymers promising candidates for drug delivery systems. The methacrylate group can be used to attach drugs, targeting ligands, or imaging agents.
-
Biomaterials: By incorporating biocompatible moieties, these polymers can be used in the development of biomaterials for tissue engineering and other biomedical applications. Water-soluble ROMP polymers can be synthesized from amine-functionalized norbornenes.[6]
-
Surface Modification: ROMP can be used to graft polymers from surfaces, creating functional coatings with specific properties.
Conclusion
The ring-opening metathesis polymerization of this compound offers a robust and controlled method for the synthesis of well-defined, functional polymers. By understanding the underlying mechanism and following carefully designed protocols, researchers can create a wide array of advanced materials with tailored properties for applications in materials science, drug development, and beyond. The use of Grubbs' catalysts provides the necessary functional group tolerance for this versatile monomer, paving the way for further innovation in polymer chemistry.
References
- 1. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20.210.105.67 [20.210.105.67]
- 3. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. DSpace [minerva-access.unimelb.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of poly(norbornene) dendronized polymers prepared by ring-opening metathesis polymerization of dendron bearing monomers for Macromolecules - IBM Research [research.ibm.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. Glassy Polymers from ROMP - Advanced Science News [advancedsciencenews.com]
- 17. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate in Dental Resin Composites
Introduction: A Novel Monomer for Advanced Dental Restoratives
The field of dental restorative materials is in a constant state of evolution, driven by the dual needs for enhanced clinical performance and improved patient safety. While traditional dimethacrylate-based composites have served the dental community well, they are not without their limitations, most notably polymerization shrinkage and incomplete monomer conversion. These factors can lead to stress at the tooth-restoration interface, marginal leakage, and the potential for leaching of unreacted monomers, which can compromise the longevity of the restoration and raise biocompatibility concerns.
Bicyclo[2.2.1]hept-5-en-2-yl methacrylate, a norbornene-functionalized methacrylate monomer, presents a compelling alternative for the formulation of next-generation dental resin composites. Its unique chemical structure, featuring a bulky bicyclic group, offers the potential to mitigate polymerization shrinkage. Furthermore, its incorporation into thiol-ene-methacrylate resin systems can lead to a hybrid polymerization mechanism, combining the advantages of both chain-growth and step-growth polymerization. This can result in a more uniform polymer network, a higher degree of conversion, and reduced shrinkage stress.[1][2][3][4][5][6][7][8]
These application notes provide a comprehensive guide for researchers and materials scientists on the synthesis, formulation, and characterization of dental resin composites incorporating this compound. The protocols outlined herein are designed to be self-validating, with explanations of the underlying scientific principles to empower the user to not only reproduce the methods but also to innovate upon them.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful formulation development.
| Property | Value | Source |
| IUPAC Name | 2-bicyclo[2.2.1]hept-5-enyl 2-methylprop-2-enoate | [9] |
| CAS Number | 3232-07-3 | [9] |
| Molecular Formula | C₁₁H₁₄O₂ | [9] |
| Molecular Weight | 178.23 g/mol | [9] |
| Appearance | Liquid | |
| Purity | >97% (typical) |
Synthesis Protocol: this compound
While commercially available, understanding the synthesis of this monomer can be beneficial for custom modifications or in-house production. Two common synthetic routes are the Diels-Alder reaction followed by esterification, or the direct esterification of bicyclo[2.2.1]hept-5-en-2-ol.
Method 1: Diels-Alder Reaction and Esterification
This two-step process involves the formation of the bicyclo[2.2.1]heptene core via a Diels-Alder reaction, followed by esterification to introduce the methacrylate group.
Step 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Reaction: Diels-Alder cycloaddition of cyclopentadiene and acrylic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine freshly cracked cyclopentadiene (1.1 equivalents) and acrylic acid (1.0 equivalent) in a suitable solvent such as toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be purified by distillation or chromatography.
-
Step 2: Esterification with Methacryloyl Chloride
-
Reaction: Esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with methacryloyl chloride.
-
Procedure:
-
Dissolve bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Method 2: Transesterification
This method involves the direct reaction of a commercially available alcohol with a methacrylate ester.[10][11]
-
Reaction: Transesterification of bicyclo[2.2.1]hept-2-en-5-ol with methyl methacrylate.
-
Procedure:
-
Combine bicyclo[2.2.1]hept-2-en-5-ol (1.0 equivalent), methyl methacrylate (excess, e.g., 5 equivalents), and a suitable catalyst (e.g., dibutyltin oxide) in a round-bottom flask.
-
Include a polymerization inhibitor (e.g., hydroquinone).
-
Heat the mixture to reflux and use a distillation apparatus to remove the methanol byproduct as an azeotrope with methyl methacrylate.
-
Monitor the reaction progress by monitoring the removal of methanol.
-
Upon completion, cool the reaction mixture and remove the excess methyl methacrylate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
-
Diagram of Synthesis Workflow
Caption: Synthesis routes for this compound.
Formulation of Dental Resin Composites
The following protocols describe the preparation of experimental dental resin composites. A control formulation based on traditional dimethacrylates is provided for comparison.
Materials and Reagents
-
Monomers:
-
Bisphenol A glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Urethane dimethacrylate (UDMA)
-
This compound (NBMA)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
-
Photoinitiator System:
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
-
Inhibitor:
-
Butylated hydroxytoluene (BHT)
-
-
Filler:
-
Silanized barium glass (average particle size 0.7 µm)
-
Formulation Protocol
-
Resin Matrix Preparation:
-
Prepare the resin matrices in amber vials to protect from light.
-
Combine the monomers, photoinitiator system, and inhibitor in the desired weight percentages (see table below).
-
Mix the components thoroughly using a magnetic stirrer at room temperature until a homogenous solution is obtained.
-
-
Composite Paste Preparation:
-
Gradually add the silanized barium glass filler to the prepared resin matrix.
-
Incorporate the filler in small increments, mixing thoroughly after each addition using a dental spatula or a dual asymmetric centrifugal mixer.
-
Continue adding filler until the desired filler loading (e.g., 70% by weight) is achieved and the paste has a clinically relevant consistency.
-
Store the composite paste in a light-proof container at 4 °C.
-
Example Formulations
| Formulation | Component | Weight % |
| Control (BisGMA/TEGDMA) | BisGMA | 70 |
| TEGDMA | 30 | |
| CQ | 0.5 | |
| EDMAB | 1.0 | |
| BHT | 0.1 | |
| Silanized Barium Glass | 70 | |
| Experimental (NBMA-Thiol-Ene) | UDMA | 60 |
| PETMP | 20 | |
| NBMA | 20 | |
| CQ | 0.5 | |
| EDMAB | 1.0 | |
| BHT | 0.1 | |
| Silanized Barium Glass | 70 |
Characterization Protocols
A series of standardized tests should be performed to evaluate the performance of the experimental composites.
Degree of Conversion (DC) by FTIR Spectroscopy
The degree of conversion is a critical parameter that influences the mechanical properties and biocompatibility of the composite.[12]
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Procedure:
-
Place a small amount of the uncured composite paste onto the ATR crystal.
-
Record the infrared spectrum of the uncured material. Identify the absorbance peak of the aliphatic C=C double bond at approximately 1638 cm⁻¹ and an internal standard peak that does not change during polymerization (e.g., the aromatic C=C peak at ~1608 cm⁻¹ for BisGMA-containing resins, or the C=O peak at ~1720 cm⁻¹).
-
Light-cure the sample directly on the ATR crystal using a dental curing light (e.g., 40 seconds at an intensity of 800 mW/cm²).
-
Immediately after curing, record the spectrum of the cured material.
-
The degree of conversion is calculated using the following formula: DC (%) = [1 - (Abs_cured(C=C) / Abs_cured(ref)) / (Abs_uncured(C=C) / Abs_uncured(ref))] * 100 where Abs(C=C) is the absorbance of the aliphatic C=C peak and Abs(ref) is the absorbance of the reference peak.[13][14][15]
-
Polymerization Shrinkage Stress
Lower polymerization shrinkage stress is a key advantage of incorporating this compound in a thiol-ene system.
-
Instrumentation: A tensometer or a universal testing machine equipped with a custom jig.
-
Procedure:
-
Place the uncured composite between two opposing surfaces (e.g., glass rods) in the testing apparatus.
-
Initiate photopolymerization with a dental curing light.
-
As the material cures and shrinks, it will exert a force on the surfaces.
-
Record the force generated over time.
-
The polymerization shrinkage stress is calculated by dividing the recorded force by the cross-sectional area of the sample.
-
Mechanical Properties: Flexural Strength and Modulus
Flexural strength and modulus are crucial indicators of a restorative material's ability to withstand the forces of mastication.[16][17][18]
-
Standard: ISO 4049 for polymer-based restorative materials.[19][20][21][22][23]
-
Procedure:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by packing the composite paste into a stainless steel mold.
-
Cover the mold with Mylar strips and glass slides and light-cure from both sides according to a standardized protocol (e.g., three overlapping irradiations of 20 seconds each per side).
-
After curing, remove the specimens from the mold and store them in distilled water at 37 °C for 24 hours.
-
Perform a three-point bending test using a universal testing machine with a 20 mm span and a crosshead speed of 0.75 mm/min.[19]
-
Record the load at fracture.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the following equations: σ = 3FL / (2bh²) E = (F₁L³) / (4bh³d) where F is the fracture load, L is the span length, b is the specimen width, h is the specimen height, F₁ is the load at a point in the elastic region of the stress-strain curve, and d is the deflection at load F₁.
-
Diagram of Characterization Workflow
Caption: Workflow for the characterization of dental resin composites.
Biocompatibility: In Vitro Cytotoxicity Assay
Biocompatibility is paramount for any material intended for clinical use. An in vitro cytotoxicity test is a fundamental screening tool.[24]
-
Cell Line: Human gingival fibroblasts or a suitable immortalized cell line.
-
Procedure:
-
Prepare extracts of the cured composite materials according to ISO 10993-12. This typically involves incubating the cured material in a cell culture medium for a specified period (e.g., 24 hours).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with the prepared extracts of the control and experimental composites. Include a negative (culture medium only) and a positive (e.g., dilute phenol solution) control.
-
Incubate the cells with the extracts for 24 hours.
-
Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves measuring the metabolic activity of the cells, which correlates with cell viability.
-
Express the results as a percentage of the viability of the negative control.
-
Expected Outcomes and Data Interpretation
The incorporation of this compound into a thiol-ene-methacrylate resin system is expected to yield composites with improved properties compared to traditional dimethacrylate-based materials.
| Property | Control (BisGMA/TEGDMA) | Experimental (NBMA-Thiol-Ene) | Rationale for Improvement |
| Degree of Conversion | Lower | Higher | The thiol-ene reaction mechanism is less susceptible to oxygen inhibition and can proceed to higher conversion.[4] |
| Polymerization Shrinkage Stress | Higher | Significantly Lower | The step-growth character of the thiol-ene polymerization delays the gel point, allowing for stress relaxation. The bulky norbornene group also contributes to lower shrinkage.[1][5][7] |
| Flexural Strength | High | Comparable or slightly lower | While thiol-ene systems can sometimes have lower mechanical properties, the combination with a high-performance methacrylate like UDMA helps maintain good strength.[1][5][6][8] |
| Flexural Modulus | High | Comparable | The crosslink density of the hybrid network can be tailored to achieve a modulus similar to that of conventional composites.[1][5][6][8] |
| Biocompatibility | Good | Potentially Improved | Higher degree of conversion and lower shrinkage stress can lead to reduced leaching of unreacted monomers and a more stable material, which is expected to improve biocompatibility.[2][3][4] |
Conclusion
This compound is a promising monomer for the development of advanced dental resin composites with reduced polymerization shrinkage stress and improved monomer conversion. The protocols provided in these application notes offer a robust framework for the formulation and comprehensive characterization of these innovative materials. By understanding the underlying scientific principles and meticulously following the outlined procedures, researchers can effectively evaluate the potential of this monomer to address some of the most persistent challenges in restorative dentistry.
References
- 1. Investigation of thiol-ene and thiol-ene-methacrylate based resins as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene-methacrylate composites as dental restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol–ene–methacrylate composites as dental restorative materials | Pocket Dentistry [pocketdentistry.com]
- 4. Thiol-ene-methacrylate composites as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Properties of methacrylate–thiol–ene formulations as dental restorative materials | Pocket Dentistry [pocketdentistry.com]
- 8. scispace.com [scispace.com]
- 9. This compound | C11H14O2 | CID 14832793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4916255A - Method for production of methacrylate ester - Google Patents [patents.google.com]
- 11. EP0292215B2 - Method for production of methacrylate ester - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. 43.230.198.52 [43.230.198.52]
- 14. Degree of conversion of composites measured by DTA and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 19. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. testinglab.com [testinglab.com]
- 21. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 22. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 23. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 24. blogs.rsc.org [blogs.rsc.org]
Application Note: Synthesis of Well-Defined Block Copolymers Utilizing Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate for Advanced Applications
Introduction: The Strategic Advantage of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate in Polymer Architecture
This compound (NB-MA), a monomer featuring both a strained norbornene ring and a methacrylate group, offers a unique gateway to novel polymer architectures. This dual functionality allows for selective polymerization through distinct mechanisms, enabling the synthesis of complex macromolecules such as block copolymers with precisely controlled structures. The rigid bicyclic structure of the norbornene moiety imparts high glass transition temperatures (Tg) and enhanced thermal stability to the resulting polymers, making them attractive for applications in optoelectronics and as advanced materials.[1]
This application note provides detailed protocols for the synthesis of block copolymers incorporating NB-MA via two powerful and versatile controlled polymerization techniques: Ring-Opening Metathesis Polymerization (ROMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. We will delve into the mechanistic rationale behind these methods and provide step-by-step guidance on synthesis and characterization.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram outlines the key stages in the synthesis and characterization of block copolymers using NB-MA.
Caption: General workflow for NB-MA block copolymer synthesis.
Protocol 1: Synthesis of Poly(NB-MA)-b-Poly(norbornene) via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is an exceptionally efficient method for polymerizing strained cyclic olefins like norbornene derivatives.[2][3] The living nature of modern ROMP catalysts, such as Grubbs' initiators, allows for the sequential addition of monomers to create well-defined block copolymers.[3]
Rationale for Experimental Choices
-
Initiator: Grubbs' third-generation catalyst (G3) is selected for its fast initiation and high tolerance to functional groups, such as the ester in the methacrylate moiety of NB-MA.[3]
-
Solvent: Anhydrous and deoxygenated dichloromethane (DCM) is used to prevent catalyst deactivation and ensure a controlled polymerization.
-
Sequential Addition: The synthesis of the block copolymer is achieved by first polymerizing one monomer to completion before introducing the second monomer. This ensures the formation of a distinct block structure.
Materials
-
Norbornene (NB)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon gas supply
-
Standard Schlenk line and glassware
Step-by-Step Protocol
-
Monomer and Solvent Preparation:
-
Purify NB-MA by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.
-
Recrystallize norbornene from methanol.
-
Dry all glassware in an oven at 120 °C overnight and cool under argon.
-
-
First Block Synthesis (Poly(NB-MA)):
-
In a Schlenk flask under argon, dissolve NB-MA (e.g., 1.0 g, 5.61 mmol) in anhydrous DCM (20 mL).
-
In a separate flask, dissolve G3 catalyst (e.g., 47.6 mg, 0.056 mmol, for a target degree of polymerization of 100) in anhydrous DCM (5 mL).
-
Rapidly inject the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for 1-2 hours at room temperature. Monitor the reaction progress by taking small aliquots for ¹H NMR analysis to confirm monomer consumption.
-
-
Second Block Synthesis (Poly(norbornene)):
-
Once the first block is fully formed, dissolve norbornene (e.g., 0.53 g, 5.61 mmol) in anhydrous DCM (10 mL) in a separate Schlenk flask under argon.
-
Transfer the norbornene solution to the living poly(NB-MA) solution via a cannula.
-
Let the reaction proceed for an additional 2-3 hours.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 1 mL) and stirring for 30 minutes.
-
Precipitate the block copolymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Protocol 2: Synthesis of Polystyrene-b-Poly(NB-MA) via Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile technique that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. By using a RAFT agent, a controlled radical polymerization can be achieved. For block copolymer synthesis, a macro-RAFT agent is first synthesized and then used to polymerize the second monomer.
Rationale for Experimental Choices
-
RAFT Agent: A trithiocarbonate-based RAFT agent is chosen for its effectiveness in controlling the polymerization of both styrene and methacrylates. A norbornenyl-functionalized RAFT agent can also be employed for direct incorporation.[10][11][12]
-
Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator used in RAFT polymerization.
-
Macro-RAFT Agent Approach: Synthesizing a polystyrene macro-RAFT agent first and then chain-extending with NB-MA allows for good control over the block copolymer structure.
Materials
-
This compound (NB-MA, ≥97%)
-
Styrene
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane
-
Methanol
-
Argon gas supply
-
Standard Schlenk line and glassware
Step-by-Step Protocol
-
Monomer and Reagent Preparation:
-
Purify NB-MA and styrene by passing them through a column of basic alumina.
-
Recrystallize AIBN from methanol.
-
Dry all glassware in an oven at 120 °C overnight and cool under argon.
-
-
Synthesis of Polystyrene Macro-RAFT Agent:
-
In a Schlenk flask, combine styrene (e.g., 5.0 g, 48 mmol), DDMAT (e.g., 0.175 g, 0.48 mmol), and AIBN (e.g., 15.8 mg, 0.096 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in an oil bath preheated to 70 °C and stir for 6-8 hours.
-
Isolate the polystyrene macro-RAFT agent by precipitating the reaction mixture in cold methanol.
-
Dry the polymer under vacuum.
-
-
Block Copolymerization (Chain Extension with NB-MA):
-
In a new Schlenk flask, dissolve the dried polystyrene macro-RAFT agent (e.g., 2.0 g) and NB-MA (e.g., 2.0 g, 11.2 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Add a fresh portion of AIBN (e.g., 5.8 mg, 0.035 mmol).
-
Perform three freeze-pump-thaw cycles.
-
Heat the reaction to 70 °C and stir for 12-16 hours.
-
-
Polymer Isolation:
-
Precipitate the final block copolymer in cold methanol.
-
Filter and dry the product under vacuum to a constant weight.
-
Characterization of Block Copolymers
Thorough characterization is crucial to confirm the successful synthesis of the desired block copolymer structure.
¹H NMR Spectroscopy
-
Purpose: To confirm the incorporation of both monomer units and to determine the block copolymer composition.
-
Expected Signals for Poly(NB-MA): Broad peaks corresponding to the methacrylate backbone, the ester linkage, and the bicyclic protons.
-
Expected Signals for Polystyrene: Aromatic protons in the 6.5-7.5 ppm region and aliphatic backbone protons from 1.0-2.5 ppm.
-
Expected Signals for Poly(norbornene): Olefinic protons around 5.0-5.5 ppm and aliphatic protons of the polynorbornene backbone.
Gel Permeation Chromatography (GPC/SEC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Expected Results: A monomodal and narrow molecular weight distribution (PDI < 1.3) is indicative of a controlled polymerization. A clear shift to higher molecular weight after the polymerization of the second block confirms the formation of the block copolymer.
Differential Scanning Calorimetry (DSC)
-
Purpose: To measure the glass transition temperatures (Tg) of the polymer blocks.
-
Expected Results: The presence of two distinct Tg values, corresponding to each block, confirms the microphase separation of the block copolymer. The high Tg of the poly(NB-MA) block is a key characteristic.[13]
Summary of Expected Characterization Data
| Characterization Technique | Parameter | Expected Outcome for Poly(NB-MA)-b-Poly(norbornene) | Expected Outcome for Polystyrene-b-Poly(NB-MA) |
| ¹H NMR | Composition | Presence of signals for both NB-MA and norbornene units. | Presence of signals for both styrene and NB-MA units. |
| GPC/SEC | Mn, Mw, PDI | Controlled molecular weight, PDI < 1.2. | Controlled molecular weight, PDI < 1.3. |
| DSC | Glass Transition (Tg) | Two distinct Tg values. | Two distinct Tg values. |
Visualizing the Chemical Structures
The following diagram illustrates the chemical structures of the monomer, the resulting homopolymers, and the final block copolymer architecture.
Caption: Chemical structures involved in the synthesis of a polystyrene-block-poly(NB-MA) copolymer.
Troubleshooting and Expert Insights
-
Broad PDI in GPC: This may indicate poor control over the polymerization. Ensure all reagents and solvents are rigorously purified and deoxygenated. For RAFT, the choice of RAFT agent and its ratio to the initiator is critical.
-
Incomplete Monomer Conversion: For ROMP, the catalyst may have been partially deactivated. Ensure an inert atmosphere is maintained throughout the reaction. For RAFT, extending the reaction time or increasing the temperature slightly may improve conversion.
-
Precipitation During Polymerization: The growing polymer chain may become insoluble in the reaction solvent. Consider using a different solvent or adjusting the monomer concentrations.
Conclusion
This compound is a valuable monomer for the synthesis of well-defined block copolymers with unique thermal and mechanical properties. Both ROMP and RAFT polymerization techniques offer excellent control over the polymer architecture. The protocols outlined in this application note provide a robust foundation for researchers to explore the potential of NB-MA-containing block copolymers in a variety of advanced applications, including drug delivery systems and high-performance materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 4. This compound | C11H14O2 | CID 14832793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3232-07-3|this compound|BLD Pharm [bldpharm.com]
- 6. 3232-07-3 this compound AKSci 5490CV [aksci.com]
- 7. This compound | 3232-07-3 [sigmaaldrich.com]
- 8. This compound | 3232-07-3 [sigmaaldrich.com]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for Surface Modification Using Polymers of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate
Introduction: Unlocking Novel Surface Properties with Poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate)
This compound (NB-MA), a monomer possessing both a strained norbornene ring and a methacrylate group, offers a unique platform for the synthesis of polymers with tunable properties for advanced surface modification. The presence of two distinct polymerizable moieties allows for the utilization of different polymerization techniques, primarily Ring-Opening Metathesis Polymerization (ROMP) of the norbornene group and free-radical polymerization of the methacrylate group. This dual reactivity enables the creation of a diverse range of polymer architectures, from linear chains to densely grafted polymer brushes, which can impart novel functionalities to various substrates.
For researchers, scientists, and drug development professionals, the ability to precisely control surface properties at the nanoscale is paramount. Poly(NB-MA) and its copolymers offer a versatile toolbox to modulate surface wettability, biocompatibility, and drug-releasing capabilities. This technical guide provides an in-depth exploration of the synthesis of poly(NB-MA) and its application in surface modification, with a focus on detailed, field-proven protocols designed for reproducibility and immediate implementation in a research setting.
Polymerization Strategies for this compound
The choice of polymerization technique is critical as it dictates the resulting polymer's structure and, consequently, its suitability for specific surface modification applications. The two primary methods for polymerizing NB-MA are Ring-Opening Metathesis Polymerization (ROMP) and Atom Transfer Radical Polymerization (ATRP).
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, such as the norbornene moiety in NB-MA. It is a living polymerization method, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution. This level of control is particularly advantageous for creating well-defined polymer brushes in "grafting-from" surface modification approaches. The general mechanism of ROMP is illustrated below.
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures from the methacrylate group of NB-MA. Similar to ROMP, ATRP provides excellent control over molecular weight and dispersity. This method is also highly suitable for surface-initiated polymerization to create polymer brushes.
Surface Modification Protocols
The two primary strategies for attaching polymers to a surface are "grafting-to" and "grafting-from".
-
"Grafting-to" : This method involves synthesizing the polymer first and then attaching it to the substrate. While simpler in terms of polymer synthesis, it often results in lower grafting densities due to the steric hindrance of the polymer chains.
-
"Grafting-from" : In this approach, the initiator is immobilized on the surface, and the polymer chains are grown directly from the substrate. This technique typically leads to much higher grafting densities, resulting in the formation of dense polymer brushes.[1]
Protocol 1: Surface-Initiated ROMP of NB-MA from a Silicon Wafer ("Grafting-From")
This protocol details the formation of a dense poly(NB-MA) brush on a silicon wafer, a common substrate in many research applications.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Grubbs' second-generation catalyst
-
This compound (NB-MA)
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
Workflow:
Caption: Workflow for Surface-Initiated ROMP of NB-MA.
Step-by-Step Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in piranha solution for 30 minutes at 80°C.
-
Rinse extensively with deionized water and dry under a stream of nitrogen. This process cleans the surface and creates a high density of hydroxyl groups.
-
-
Initiator Immobilization (Silanization):
-
Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Rinse with toluene and cure at 110°C for 30 minutes to form a stable aminopropylsilane monolayer.
-
-
Catalyst Attachment:
-
Immerse the APTES-functionalized wafers in a 5 mM solution of Grubbs' second-generation catalyst in anhydrous DCM for 12 minutes.[2]
-
Rinse the wafers with fresh DCM to remove any unbound catalyst.
-
-
Surface-Initiated ROMP:
-
Immediately immerse the catalyst-functionalized wafers in a 0.1 M solution of NB-MA in anhydrous DCM.
-
Allow the polymerization to proceed for a desired time (e.g., 15 minutes for a film of approximately 650 nm).[2] The reaction time can be varied to control the thickness of the polymer brush.
-
-
Termination and Cleaning:
-
Terminate the polymerization by immersing the wafers in a solution of ethyl vinyl ether in DCM (10% v/v) for 30 minutes.
-
Rinse the wafers sequentially with DCM, ethanol, and deionized water, then dry with nitrogen.
-
Protocol 2: Surface-Initiated ATRP of NB-MA from a Gold Surface ("Grafting-From")
This protocol outlines the growth of poly(NB-MA) brushes on a gold substrate, which is often used in biosensor applications.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
11-Mercaptoundecanol
-
Anhydrous ethanol
-
α-Bromoisobutyryl bromide (BiBB)
-
Anhydrous triethylamine (TEA)
-
Anhydrous DCM
-
NB-MA
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous solvent (e.g., anisole)
Workflow:
Caption: Workflow for Surface-Initiated ATRP of NB-MA on Gold.
Step-by-Step Procedure:
-
Self-Assembled Monolayer (SAM) Formation:
-
Clean the gold substrates (e.g., with UV/ozone treatment).
-
Immerse the cleaned substrates in a 1 mM solution of 11-mercaptoundecanol in anhydrous ethanol for 24 hours to form a hydroxyl-terminated SAM.
-
Rinse with ethanol and dry with nitrogen.
-
-
Initiator Immobilization:
-
Immerse the hydroxyl-terminated SAM substrates in a solution of anhydrous DCM containing 10% (v/v) TEA and 5% (v/v) BiBB for 2 hours at room temperature.
-
Rinse with DCM and ethanol, then dry with nitrogen. This step converts the terminal hydroxyl groups into ATRP initiators.
-
-
Surface-Initiated ATRP:
-
In a Schlenk flask under an inert atmosphere, dissolve CuBr and bpy in the anhydrous solvent.
-
Add the NB-MA monomer to the solution and deoxygenate with several freeze-pump-thaw cycles.
-
Place the initiator-functionalized gold substrates into the reaction mixture and heat to the desired temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.
-
-
Cleaning:
-
Remove the substrates from the polymerization solution and rinse thoroughly with a good solvent for the polymer (e.g., DCM or THF) to remove any non-grafted polymer.
-
Dry the substrates with nitrogen.
-
Application in Drug Delivery: Controlled Release of Dexamethasone
Poly(NB-MA) modified surfaces can be engineered to act as reservoirs for the controlled release of therapeutic agents. The hydrophobic nature of the polymer can be utilized to encapsulate and slowly release hydrophobic drugs like dexamethasone, a potent anti-inflammatory corticosteroid.
Protocol 3: Loading and In Vitro Release of Dexamethasone from a Poly(NB-MA) Modified Surface
This protocol describes a method for loading dexamethasone onto a poly(NB-MA) grafted surface and monitoring its release in a simulated physiological environment.
Materials:
-
Poly(NB-MA) modified substrates (prepared as in Protocol 1 or 2)
-
Dexamethasone
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Workflow:
Caption: Workflow for Dexamethasone Loading and Release Study.
Step-by-Step Procedure:
-
Drug Loading:
-
Prepare a saturated solution of dexamethasone in ethanol.
-
Immerse the poly(NB-MA) modified substrates in the dexamethasone solution and allow the solvent to evaporate slowly in a controlled environment (e.g., a desiccator) to facilitate drug loading into the polymer matrix.
-
Gently rinse the loaded substrates with deionized water to remove any surface-adsorbed drug crystals and dry under vacuum.
-
-
In Vitro Release Study:
-
Place the dexamethasone-loaded substrates in vials containing a known volume of PBS (pH 7.4) at 37°C in a shaking water bath.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a small aliquot of the release medium and replace it with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of dexamethasone in the collected aliquots using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis:
-
Calculate the cumulative amount of dexamethasone released at each time point.
-
Plot the cumulative release as a function of time to obtain the release profile.
-
Characterization of Modified Surfaces
Thorough characterization is essential to validate the successful surface modification and to understand the properties of the grafted polymer layer.
| Technique | Information Obtained | Expected Results for Poly(NB-MA) Surfaces |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Increase in the carbon and oxygen signals after polymer grafting. The C1s spectrum will show characteristic peaks for the hydrocarbon backbone, ester, and carbonyl groups of the methacrylate moiety.[3] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and thickness of the polymer layer (via scratch test). | An increase in surface roughness and a uniform, dense polymer brush structure. The thickness can be controlled by the polymerization time.[4] |
| Contact Angle Goniometry | Surface wettability and surface energy. | An increase in the water contact angle, indicating a more hydrophobic surface due to the bicycloalkane and methacrylate groups. |
| Ellipsometry | Precise measurement of the thickness of the grafted polymer layer. | A controlled increase in film thickness with polymerization time, confirming the living nature of the polymerization. |
Conclusion and Future Perspectives
The use of this compound for surface modification provides a robust and versatile platform for creating functional materials with tailored properties. The detailed protocols provided herein for both ROMP and ATRP-based "grafting-from" approaches offer a solid foundation for researchers to explore a wide range of applications. The ability to control polymer brush thickness and density opens up possibilities for creating surfaces with specific wettability, biocompatibility, and drug-eluting characteristics.
Future research in this area could focus on the development of copolymers of NB-MA with other functional monomers to introduce stimuli-responsive behavior (e.g., pH or temperature sensitivity) or to enhance biocompatibility further. The exploration of these polymer-modified surfaces in complex biological environments, such as in cell culture and in vivo models, will be crucial for translating these promising materials into tangible biomedical and pharmaceutical solutions.
References
Application Note & Protocols: Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate for Advanced Crosslinking Applications
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (NBMA) as a high-performance crosslinking agent. NBMA is a unique monomer possessing two distinct polymerizable moieties: a methacrylate group amenable to traditional free-radical polymerization and a strained norbornene ring capable of undergoing ring-opening metathesis polymerization (ROMP) or other addition reactions. This dual-reactivity allows for the creation of highly tailored polymer networks with enhanced thermal and mechanical properties, making it an invaluable tool in materials science and advanced drug delivery systems.
Introduction: The Strategic Advantage of a Dual-Reactivity Monomer
In the pursuit of advanced polymers, achieving a high glass transition temperature (Tg), enhanced mechanical strength, and thermal stability are paramount objectives. This compound, hereafter referred to as NBMA, offers a strategic solution. Its molecular architecture, featuring a bulky and rigid bicyclic (norbornene) group appended to a polymerizable methacrylate ester, provides a direct pathway to polymers with significantly improved thermomechanical properties.
The key to NBMA's utility lies in its orthogonal reactive sites. The methacrylate group can be readily polymerized using well-established techniques like free-radical or anionic polymerization to form linear polymer chains. Subsequently, the pendant norbornene groups along the polymer backbone remain available for a secondary crosslinking reaction. This two-stage approach affords exceptional control over the final network architecture, enabling the production of materials ranging from rigid thermosets to functional hydrogels. The incorporation of the rigid norbornene structure into a polymer main chain has been shown to dramatically increase the glass transition temperature.[1] For instance, copolymers of norbornene derivatives with acrylates can exhibit Tg values as high as 190-196 °C, a stark contrast to the 8-10 °C Tg of standard polyacrylates.[1]
Physicochemical & Handling Properties
A thorough understanding of the monomer's properties is critical for successful application.
Chemical Structure
Caption: Chemical structure of this compound (NBMA).
Properties Table
| Property | Value | Source |
| IUPAC Name | 2-bicyclo[2.2.1]hept-5-enyl 2-methylprop-2-enoate | [2] |
| CAS Number | 3232-07-3 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 237.2 °C (Predicted) | [4] |
| Storage | 2-8°C, dry, sealed | [3][4] |
Safety & Handling
NBMA requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]
-
Precautions: Use only in a well-ventilated area, such as a fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid breathing vapors or mist.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition.[3][5] Recommended storage temperature is 2-8°C.[3]
Mechanism of Action: A Two-Stage Curing Strategy
The utility of NBMA as a crosslinking agent is best realized through a sequential polymerization strategy. This allows for the formation of a processable, linear prepolymer which can then be cured into a robust, crosslinked network.
-
Stage 1: Linear Chain Formation. The methacrylate group is highly susceptible to free-radical polymerization. By reacting NBMA with a monofunctional co-monomer (e.g., Methyl Methacrylate, MMA) and a radical initiator (e.g., AIBN), a linear thermoplastic copolymer is formed. At this stage, the norbornene moieties remain largely unreacted and are distributed as pendant groups along the polymer backbone.
-
Stage 2: Network Crosslinking. The pendant norbornene groups can be polymerized in a second, distinct step. This is typically achieved through Ring-Opening Metathesis Polymerization (ROMP) using a suitable catalyst, such as a Grubbs-type ruthenium complex.[6] The ROMP reaction opens the strained norbornene rings and forms new double bonds that create covalent crosslinks between the linear chains, transforming the thermoplastic prepolymer into a rigid thermoset material.
Caption: Diagram of the two-stage curing process using NBMA.
Experimental Protocol: Synthesis of a High-Tg Crosslinked Poly(NBMA-co-MMA) Film
This protocol details the synthesis of a crosslinked polymer film. Causality: The first stage creates a soluble, processable prepolymer that can be cast into a film. The second stage locks this film into a rigid, insoluble network.
Materials & Reagents
-
This compound (NBMA), ≥97%
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Grubbs Catalyst®, 1st Generation
-
Toluene, anhydrous
-
Methanol
-
Dichloromethane (DCM), anhydrous
-
Ethyl vinyl ether
Equipment
-
Schlenk flask and line
-
Magnetic stirrer hotplate
-
Syringes and needles
-
Glass petri dish or film casting knife
-
Vacuum oven
Step-by-Step Methodology
Stage 1: Synthesis of Linear P(NBMA-co-MMA) Prepolymer
-
Monomer Preparation: In a Schlenk flask, combine NBMA (e.g., 8.91 g, 50 mmol) and freshly distilled MMA (e.g., 5.01 g, 50 mmol) in anhydrous toluene (40 mL).
-
Initiator Addition: Add AIBN (e.g., 82 mg, 0.5 mmol, 0.5 mol% relative to total monomers).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to 70°C. Stir for 6-8 hours. The viscosity of the solution will increase significantly.
-
Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirring methanol (approx. 400 mL).
-
Purification: Collect the white, fibrous polymer by filtration. Redissolve it in a minimal amount of DCM and re-precipitate into methanol to remove unreacted monomers.
-
Drying: Dry the purified prepolymer in a vacuum oven at 40°C overnight.
Stage 2: Crosslinking via ROMP Film Casting
-
Prepolymer Solution: Prepare a 10% (w/v) solution of the dried P(NBMA-co-MMA) prepolymer in anhydrous DCM.
-
Catalyst Addition: In a separate vial, dissolve Grubbs Catalyst® (e.g., 1 mol% relative to NBMA units in the prepolymer) in a small amount of anhydrous DCM. Add this catalyst solution to the polymer solution and stir for 5 minutes. Rationale: The Grubbs catalyst is sensitive to air and moisture; hence, anhydrous solvents and prompt use are critical for its activity.
-
Film Casting: Pour the solution into a glass petri dish to a desired thickness. Cover loosely to allow for slow solvent evaporation in a fume hood.
-
Curing: Once a tacky film has formed, transfer the dish to a vacuum oven. Heat at 45°C under vacuum for 12-16 hours to complete the crosslinking reaction and remove all solvent.
-
Quenching (Optional): To ensure all catalyst is deactivated, the film can be immersed in DCM containing a small amount of ethyl vinyl ether before final drying.
Caption: Experimental workflow for synthesis and crosslinking.
Applications in Drug Development & Advanced Materials
The unique properties of NBMA-crosslinked polymers make them highly suitable for demanding applications.
-
Drug Delivery Systems: The norbornene moiety is a versatile platform for creating drug delivery vehicles.[4] Copolymers can self-assemble into micelles for encapsulating hydrophobic drugs.[7] Crosslinking the shell of these micelles after assembly can enhance their stability in circulation. Furthermore, the polymer backbone can be designed with pH-responsive linkers, allowing for triggered drug release in the acidic microenvironment of tumors.[7] Thiol-norbornene "click" chemistry, a related reaction, is widely used to form cytocompatible hydrogels for encapsulating proteins and cells.[8]
-
High-Performance Materials: The significant increase in Tg imparted by the bulky norbornene group makes these polymers ideal for applications requiring high thermal stability and mechanical rigidity.[9][10] This includes use in advanced composites, electronic packaging, and specialty coatings where dimensional stability at elevated temperatures is crucial.
-
Dental Resins: The bicyclic structure can contribute to lower polymerization shrinkage, a critical factor in dental composites to ensure the longevity and integrity of restorations.
Caption: Relationship between NBMA properties and applications.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Stage 1 | Oxygen inhibition; Impure monomers/solvent; Insufficient initiator or reaction time. | Ensure thorough degassing; Use freshly distilled/purified reagents; Optimize initiator concentration and reaction time. |
| Gel formation during Stage 1 | Premature crosslinking; High reaction temperature causing norbornene side reactions. | Lower the polymerization temperature; Ensure no cross-contaminants that could activate the norbornene are present. |
| Film is brittle | Crosslink density is too high. | Decrease the NBMA:MMA ratio in the prepolymer synthesis; Reduce the amount of ROMP catalyst or curing time in Stage 2. |
| Film remains soft/tacky | Incomplete crosslinking; Inactive ROMP catalyst. | Use fresh, anhydrous DCM for Stage 2; Increase catalyst loading or curing time/temperature; Ensure catalyst was not exposed to air/moisture. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H14O2 | CID 14832793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3232-07-3 [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. aksci.com [aksci.com]
- 6. Design, Synthesis and Application of Polymer-Supported Silicon Transfer Agents for Cross-Coupling Reactions with Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20070073079A1 - Norbornene compounds with cross-linkable groups and their derivatives - Google Patents [patents.google.com]
- 8. EP0796607A2 - Functionalized and polymerisable polymer - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate using Grubbs Catalysts
Introduction: Harnessing Ring Strain for Advanced Polymer Synthesis
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a formidable tool in polymer chemistry, enabling the synthesis of macromolecular materials with diverse structures and functions.[1][2] The core principle of ROMP is the conversion of cyclic olefins into linear polymers, a process driven by the release of ring strain inherent in the monomer.[3] This chain-growth polymerization conserves the carbon-carbon double bonds from the monomer, transferring them to the polymer backbone, which distinguishes it from traditional addition polymerizations.[3]
Central to the success and widespread adoption of ROMP are the well-defined transition-metal alkylidene catalysts developed by Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin, for which they were awarded the 2005 Nobel Prize in Chemistry. The ruthenium-based Grubbs catalysts, in particular, are celebrated for their remarkable functional group tolerance, stability in air, and compatibility with a wide array of solvents.[4] These attributes make them exceptionally suited for polymerizing highly functionalized and complex monomers.
This guide focuses on the ROMP of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (NB-MA), a monomer that combines the high ring strain of the norbornene moiety with a functional methacrylate group. The successful polymerization of NB-MA provides a versatile platform for creating polymers with tunable properties, suitable for applications ranging from advanced coatings and biomaterials to functional plastics. We will delve into the mechanistic underpinnings, catalyst selection rationale, detailed experimental protocols, and characterization techniques to empower researchers in their pursuit of novel polymer architectures.
The "Why": Mechanistic Insights and Strategic Catalyst Selection
A deep understanding of the reaction mechanism is paramount for experimental success, troubleshooting, and innovation. The choice of catalyst, in particular, is a critical decision that dictates the outcome of the polymerization.
The ROMP Mechanism
The generally accepted mechanism for ROMP, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[3] The process is initiated by the coordination of the norbornene monomer's double bond to the ruthenium alkylidene complex. This is followed by the formation of a highly strained metallacyclobutane intermediate. Subsequent cycloreversion breaks open the norbornene ring, relieving its strain and regenerating a new, propagating ruthenium alkylidene species that now carries the first monomer unit. This catalytic cycle repeats, extending the polymer chain.
Caption: Figure 1: Catalytic Cycle of ROMP with Grubbs Catalyst
Choosing the Right Tool: A Guide to Grubbs Catalyst Generations
The "Grubbs catalyst" refers to a family of ruthenium-based complexes, with each generation offering distinct advantages in terms of activity and stability.[4][5]
| Catalyst Generation | Structure (Simplified) | Key Characteristics & Rationale for Use |
| First (G1) | RuCl₂(PCy₃)₂(CHPh) | Highly tolerant of various functional groups but exhibits a relatively slow initiation rate. This can lead to broader polydispersity if initiation is not significantly faster than propagation.[6][7] Best for less demanding polymerizations or when side reactions with more active catalysts are a concern. |
| Second (G2) | RuCl₂(PCy₃)(IMes)(CHPh) | Features one phosphine ligand replaced by an N-heterocyclic carbene (NHC). This modification dramatically increases catalytic activity and stability.[6] It is a robust, general-purpose catalyst for a wide range of ROMP applications. |
| Third (G3) | RuCl₂(py)₂(IMes)(CHPh) | The phosphine ligand is replaced by two labile pyridine (py) ligands. This results in an extremely fast initiation rate.[4][8] This is the recommended catalyst for NB-MA. The rapid initiation ensures that all polymer chains begin growing at nearly the same time, which is essential for achieving the characteristics of a living polymerization: controlled molecular weight and a very narrow molecular weight distribution (low polydispersity).[4][9] |
Expert Insight: The methacrylate group in NB-MA contains a carbonyl oxygen that can potentially coordinate to the ruthenium center, acting as a Lewis base. This interaction can sometimes retard or even poison the catalyst.[7] The third-generation Grubbs catalyst (G3) is particularly well-suited to overcome this challenge. Its exceptionally high initiation rate means that polymerization begins swiftly, outcompeting potential deactivating side reactions and leading to a well-controlled "living" polymerization.[8][9]
Experimental Workflow and Protocols
The following sections provide a detailed, field-proven protocol for the ROMP of NB-MA. Adherence to these steps, particularly regarding the maintenance of an inert atmosphere, is critical for reproducibility and success.
Caption: Figure 2: Experimental Workflow for ROMP of NB-MA
Materials and Reagents
-
Monomer: this compound (NB-MA, mixture of endo/exo isomers)[10]
-
Catalyst: Grubbs 3rd Generation Catalyst [(H₂IMes)(py)₂Cl₂RuCHPh]
-
Solvent: Dichloromethane (DCM), anhydrous, inhibitor-free
-
Inhibitor Removal: Basic alumina (activated, Brockmann I)
-
Terminating Agent: Ethyl vinyl ether
-
Precipitation Solvent: Methanol (MeOH), cold (~0 °C)
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar)
Equipment
-
Schlenk line or inert atmosphere glovebox
-
Oven-dried glassware (Schlenk flasks, syringes, cannulas)
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (beakers, graduated cylinders, filtration apparatus)
-
Vacuum oven or high-vacuum line
Step-by-Step Polymerization Protocol
Note: All steps must be performed using standard air-free techniques.
-
Reagent Preparation:
-
Monomer Purification: Prepare a short column of basic alumina. Dissolve the NB-MA monomer in a minimal amount of anhydrous DCM and pass the solution through the alumina column to remove any acidic impurities and inhibitors. Collect the eluent in a dry Schlenk flask.
-
Solvent Preparation: While anhydrous DCM can be purchased, it is best to ensure it is thoroughly deoxygenated. This is achieved by bubbling with inert gas (N₂ or Ar) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Glassware: Ensure all glassware is rigorously dried in an oven at >120 °C overnight and allowed to cool under vacuum or in a desiccator before being transferred to a glovebox or attached to a Schlenk line.
-
-
Reaction Setup (Example for a target Degree of Polymerization (DP) of 100):
-
Under an inert atmosphere, add the purified NB-MA monomer (e.g., 1.78 g, 10.0 mmol, 100 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Using a cannula, transfer 20 mL of anhydrous, deoxygenated DCM into the flask to dissolve the monomer, creating a 0.5 M solution.
-
In a separate, smaller Schlenk flask or vial inside a glovebox, weigh the Grubbs 3rd Generation catalyst (e.g., 72.7 mg, 0.10 mmol, 1 equivalent).
-
Dissolve the catalyst in 5 mL of anhydrous, deoxygenated DCM. The solution should appear reddish-brown.
-
-
Initiation and Polymerization:
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
A rapid color change and an increase in viscosity are often observed as the polymerization proceeds.
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing via ¹H NMR for the disappearance of monomer vinyl protons.
-
-
Termination:
-
Once the desired conversion is reached (typically >95%), add a small amount of ethyl vinyl ether (~0.5 mL, a 50-fold excess relative to the catalyst) to the reaction mixture.
-
The ethyl vinyl ether reacts with the propagating ruthenium species, effectively terminating the polymerization.[11]
-
Allow the solution to stir for an additional 20-30 minutes.
-
-
Polymer Isolation and Purification:
-
Remove the reaction flask from the inert atmosphere.
-
Slowly pour the viscous polymer solution into a beaker containing a large volume of cold (~0 °C) methanol (~200 mL) while stirring vigorously.
-
The polymer will precipitate as a white or off-white solid.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer with fresh cold methanol to remove any residual monomer or catalyst byproducts.
-
Dry the purified polymer in a vacuum oven at 40-50 °C overnight to a constant weight.
-
Polymer Characterization: Validating the Outcome
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized poly(NB-MA).
-
¹H NMR Spectroscopy: Confirms the polymerization by showing the disappearance of the characteristic norbornene vinyl proton signals (~6.0-6.2 ppm) of the monomer and the appearance of the broad polymer backbone vinyl proton signals (~5.2-5.6 ppm). The methacrylate vinyl and methyl protons should remain intact.
-
Gel Permeation Chromatography (GPC/SEC): This is the primary method for determining the molecular weight and polydispersity of the polymer. A successful living polymerization will yield a polymer with a molecular weight close to the theoretical value (Mn, theory = ([M]/[C]) × MW_monomer + MW_endgroup) and a low Polydispersity Index (PDI or Đ = Mw/Mn) of less than 1.1.[12]
-
FTIR Spectroscopy: Can be used to verify the presence of key functional groups. Expect to see a strong carbonyl (C=O) stretch from the methacrylate group at ~1730 cm⁻¹ and the C=C stretch from the polymer backbone at ~1650 cm⁻¹.
| Parameter | Typical Value / Observation | Significance |
| Target DP ([M]/[C]) | 50 - 500 | Controls the target molecular weight. |
| Monomer Conversion | > 95% (by ¹H NMR) | Indicates an efficient polymerization. |
| Experimental Mn (GPC) | Close to theoretical Mn | Confirms good control over the polymerization. |
| Polydispersity (PDI) | < 1.1 | A key indicator of a living and well-controlled polymerization.[12] |
| Appearance | White to off-white solid | Final purified polymer. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very slow polymerization | 1. Impure monomer or solvent (acidic impurities, water, oxygen).2. Deactivated catalyst. | 1. Re-purify monomer and ensure solvent is anhydrous and deoxygenated.2. Use fresh catalyst from a reliable source; handle strictly under inert atmosphere. |
| High Polydispersity (PDI > 1.2) | 1. Slow initiation relative to propagation (more common with G1/G2).2. Presence of impurities causing chain transfer/termination.3. Catalyst decomposition. | 1. Switch to a faster-initiating catalyst like G3.2. Rigorously purify all reagents and dry glassware.3. Ensure reaction is not run for an excessively long time or at high temperatures. |
| Experimental Mn much lower than theoretical | 1. Impurities acting as chain transfer agents.2. Inaccurate weighing of catalyst or monomer. | 1. Purify reagents.2. Double-check all measurements and calculations. |
References
- 1. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C11H14O2 | CID 14832793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate in High Refractive Index Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate in Advanced Optical Polymers
The relentless pursuit of miniaturization and enhanced performance in optical and photonic devices necessitates the development of advanced polymeric materials. High refractive index polymers (HRIPs) are a critical class of these materials, essential for applications ranging from ophthalmic lenses and medical imaging systems to light-emitting diodes (LEDs) and advanced displays.[1] A typical polymer possesses a refractive index between 1.30 and 1.70; however, many cutting-edge applications require values significantly higher than 1.50.[1]
This compound, commonly known as norbornenyl methacrylate (NB-MA), has emerged as a key monomer for formulating HRIPs. Its unique chemical structure, featuring a bulky, bicyclic aliphatic ring, provides a powerful tool for polymer chemists to elevate the refractive index while maintaining other desirable properties.[2] This guide provides an in-depth exploration of NB-MA, detailing the fundamental principles, validated experimental protocols, and practical application insights for its use in the synthesis of high-performance optical polymers.
Fundamental Principles: Why Norbornane Structures Enhance Refractive Index
The refractive index (n) of a polymer is fundamentally governed by the Lorentz-Lorenz equation, which correlates 'n' with the molar refractivity ([R]) and the molar volume (Vm) of the polymer's repeating unit. In essence, to achieve a high refractive index, one must maximize molar refractivity (related to the electron density and polarizability of the molecules) and minimize molar volume (i.e., increase the density of the material).
The norbornane group from NB-MA contributes significantly to a higher refractive index through two primary mechanisms:
-
High Molar Refractivity: The strained bicyclic structure of the norbornane moiety contains a high density of C-C and C-H bonds within a compact volume. This concentration of electrons increases the overall polarizability of the monomer unit, thereby increasing the molar refractivity of the resulting polymer.
-
Increased Density: The rigid and bulky nature of the norbornane side group hinders efficient chain packing and reduces free volume compared to more flexible aliphatic chains. This leads to a denser material and a smaller molar volume, which, according to the Lorentz-Lorenz equation, directly contributes to a higher refractive index.[3]
Polymers derived from NB-MA are noted for their enhanced rigidity, good thermal stability, and strong adhesion characteristics, making them versatile for various demanding applications.[2]
Caption: Structure-Property relationship of NB-MA.
Experimental Guide: Synthesis and Characterization
This section provides a comprehensive, step-by-step protocol for the synthesis of a homopolymer of this compound via free-radical polymerization, followed by essential characterization techniques.
Synthesis Protocol: Free-Radical Polymerization of Poly(NB-MA)
This protocol details a standard solution polymerization method. Free-radical polymerization is a robust and widely used technique for vinyl monomers like methacrylates.[4]
Materials & Equipment:
-
This compound (NB-MA) monomer (endo/exo mixture)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator
-
Anhydrous toluene (or other suitable solvent like dioxane)
-
Methanol (for precipitation)
-
Schlenk flask or three-neck round-bottom flask with condenser
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas inlet
-
Vacuum filtration setup (Büchner funnel)
-
Vacuum oven
Step-by-Step Methodology:
-
Monomer Purification:
-
Rationale: Commercial monomers often contain inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage.[5] These must be removed to ensure controlled initiation and high molecular weight.
-
Procedure: Pass the NB-MA monomer through a short column of basic alumina to remove the inhibitor. Collect the purified monomer in a clean, dry flask.
-
-
Reaction Setup:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add the purified NB-MA (e.g., 10.0 g, 56.1 mmol).
-
Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M, approximately 28 mL of toluene).
-
Add the AIBN initiator. The amount depends on the target molecular weight; a typical molar ratio of monomer to initiator is 200:1 (e.g., 0.046 g, 0.28 mmol).
-
-
Degassing:
-
Rationale: Oxygen is a radical scavenger and can inhibit or terminate the polymerization reaction, leading to low yields and low molecular weights.
-
Procedure: Seal the flask and subject the solution to three freeze-pump-thaw cycles. Alternatively, bubble dry nitrogen or argon gas through the solution for 30-45 minutes while stirring.
-
-
Polymerization:
-
After degassing, place the sealed flask under a positive pressure of inert gas.
-
Immerse the flask in a preheated oil bath at 70 °C. The thermal decomposition of AIBN initiates the polymerization.
-
Allow the reaction to proceed with continuous stirring for 6-12 hours. The solution will become noticeably more viscous as the polymer forms.
-
-
Precipitation and Purification:
-
Rationale: Precipitation separates the high molecular weight polymer from unreacted monomer, initiator fragments, and solvent.
-
Procedure: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 400 mL), while stirring vigorously.
-
The polymer will precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer cake with fresh methanol two to three times.
-
Dry the purified poly(NB-MA) in a vacuum oven at 50-60 °C overnight or until a constant weight is achieved.
-
Caption: Experimental workflow for Poly(NB-MA) synthesis.
Characterization Protocols
A. Refractive Index and Abbe's Number Measurement
-
Principle: The refractive index is measured using a refractometer, which determines the angle of refraction of light passing through the material. The Abbe number (νD) quantifies the chromatic dispersion and is calculated from refractive index measurements at different wavelengths (typically 486.1 nm, 589.3 nm, and 656.3 nm). A high Abbe number is desirable to minimize chromatic aberration in lenses.[3]
-
Protocol:
-
Prepare a thin, optically clear film of the polymer by solution casting (dissolving the polymer in a solvent like toluene and allowing it to evaporate slowly on a flat glass slide) or by melt-pressing a small amount of polymer between two glass plates.[6][7]
-
Ensure the film has a smooth, flat surface.
-
Place the film on the prism of a multi-wavelength Abbe refractometer.
-
Use a suitable contact liquid if necessary to ensure good optical contact.
-
Measure the refractive index at the F (486.1 nm), D (589.3 nm), and C (656.3 nm) spectral lines.
-
Calculate the Abbe number using the formula: νD = (nD - 1) / (nF - nC).
-
B. Thermal Properties (Tg and Td) Analysis
-
Principle: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature, indicating its thermal stability and decomposition temperature (Td).
-
Protocol (DSC for Tg):
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature well above its expected Tg (e.g., to 200 °C) at a rate of 10 °C/min to erase its thermal history.
-
Cool the sample rapidly to below its Tg (e.g., to 25 °C).
-
Perform a second heating scan at 10 °C/min. The Tg is determined as the midpoint of the step transition in the heat flow curve from this second scan.[8]
-
-
Protocol (TGA for Td):
-
Accurately weigh 5-10 mg of the dry polymer into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[9][10]
-
Data Summary and Application Notes
Typical Properties of Norbornane-Containing Methacrylate Polymers
The properties of polymers containing NB-MA can be tuned by copolymerization with other monomers. The table below summarizes typical data for the homopolymer and illustrates the effect of copolymerization.
| Property | Poly(NB-MA) Homopolymer | Poly(NB-MA-co-MMA) | Rationale & Notes |
| Refractive Index (nD) | ~1.54 - 1.56 | ~1.52 - 1.54 | The high nD of the NB-MA homopolymer is due to the bulky norbornane group. Copolymerization with methyl methacrylate (MMA, nD ~1.49) lowers the overall refractive index but can improve processability. |
| Abbe's Number (νD) | ~50 - 55 | ~55 - 58 | Alicyclic structures like norbornane generally lead to low chromatic dispersion, resulting in a high Abbe number, which is beneficial for optical applications.[3] |
| Glass Transition (Tg) | High (~140 - 180 °C) | Variable (120 - 160 °C) | The rigid norbornane side chain severely restricts polymer backbone mobility, leading to a very high Tg.[11] This imparts excellent thermal stability. |
| Appearance | Optically clear, rigid solid | Optically clear, rigid solid | High transparency in the visible spectrum is a key requirement for optical polymers. |
Application Notes & Troubleshooting
-
Optimizing for Higher Refractive Index: To push the refractive index even higher, consider copolymerizing NB-MA with monomers containing sulfur atoms or aromatic groups (like benzyl methacrylate or phenyl methacrylate).[6][12][13] These groups have high molar refractivity. For example, polymers containing sulfur can exhibit refractive indices exceeding 1.8.[12]
-
Controlling Brittleness: Homopolymers of NB-MA can be brittle due to their high Tg. To enhance flexibility and impact resistance for applications like flexible displays or intraocular lenses, copolymerize NB-MA with "soft" monomers that have a low Tg, such as butyl acrylate or 2-ethylhexyl acrylate.[8]
-
Troubleshooting Low Molecular Weight: If polymerization results in low molecular weight polymer (evidenced by a brittle or powdery product instead of a tough solid), consider the following:
-
Inhibitor Removal: Ensure the monomer is freshly purified.
-
Oxygen Contamination: Improve the degassing procedure.
-
Initiator Concentration: A lower initiator concentration generally leads to higher molecular weight.
-
Chain Transfer: The solvent can act as a chain-transfer agent. Toluene is generally a good choice, but others can be explored.
-
-
Enhancing Functionality: The norbornene double bond within the NB-MA side chain remains intact after methacrylate polymerization. This pendant alkene can be used for subsequent "click" chemistry reactions, such as thiol-ene coupling or Diels-Alder reactions, to introduce additional functionalities or to create cross-linked networks.[14]
Conclusion
This compound is a uniquely valuable monomer for the design and synthesis of high-performance optical polymers. Its rigid, bulky alicyclic structure provides a direct and effective pathway to achieving a high refractive index and excellent thermal stability. By understanding the fundamental structure-property relationships and employing robust polymerization and characterization protocols, researchers can leverage NB-MA to create tailored materials for the next generation of advanced optical systems in the scientific, medical, and consumer electronics fields.
References
- 1. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 2. CAS 111965-24-3: Norbornyl methacrylate | CymitQuimica [cymitquimica.com]
- 3. uni-marburg.de [uni-marburg.de]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. 5-Norbornene-2-methylolacrylate | C11H14O2 | CID 69810535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 10. Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry [open.metu.edu.tr]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
This technical guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven guidance on the purification of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (also known as 5-norbornen-2-yl methacrylate). The following sections detail troubleshooting for common issues, answer frequently asked questions, and provide robust experimental protocols to ensure the successful isolation of a high-purity monomer from typical reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, focusing on the causality and providing actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Monomer polymerizes during distillation. | Excessive Heat: Standard atmospheric distillation temperatures are often high enough to initiate radical polymerization, even with inhibitors present. | Utilize Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the monomer, thereby minimizing thermal stress.[1] Ensure the collection flask is cooled in an ice bath. |
| Inhibitor Removed Prematurely: Caustic washing or passing through alumina to remove acidic impurities also removes the polymerization inhibitor (e.g., MEHQ, Hydroquinone).[2] | Work Quickly and Cold: After inhibitor removal, keep the monomer cold and proceed to the next step (like distillation) immediately. Add a Non-interfering Inhibitor: If the purified monomer is to be stored, add a small amount of a suitable inhibitor, such as phenothiazine, provided it does not interfere with downstream applications.[3] | |
| Contaminated Glassware: Residues of initiators (e.g., peroxides, acids) on glassware can trigger polymerization. | Ensure Scrupulously Clean Glassware: Clean all glassware with a suitable solvent, followed by an oxidizing acid bath if necessary, and dry thoroughly in an oven before use. | |
| Final product has a yellow or brown tint. | Presence of Phenolic Inhibitors: Commercial starting materials or the crude product often contain phenolic inhibitors like MEHQ, which can cause discoloration, especially after heating. | Perform a Caustic Wash: Wash the crude product (dissolved in an immiscible organic solvent like diethyl ether) with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[4] The phenolic inhibitor will be deprotonated to its phenolate salt, which is soluble in the aqueous phase and can be separated. |
| Thermal Degradation: Overheating during distillation can lead to the decomposition of the monomer or impurities, creating colored byproducts. | Maintain Strict Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely during distillation. Do not heat the distillation pot to dryness. | |
| Purification by column chromatography yields poor separation. | Inappropriate Solvent System: The polarity of the eluent may be too high (causing all compounds to elute quickly) or too low (causing poor migration from the baseline). | Optimize Eluent via TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane/ethyl acetate). Aim for an Rf value of ~0.3 for the desired product. |
| Column Overloading: Applying too much crude material to the column results in broad, overlapping bands. | Adhere to Loading Limits: As a general rule, do not load more than 1g of crude material per 100g of silica gel for difficult separations. | |
| Product is contaminated with unreacted methacrylic acid. | Incomplete Reaction: The initial esterification or transesterification reaction may not have gone to completion. | Drive the Reaction to Completion: If possible, use techniques like a Dean-Stark trap to remove water during esterification to push the equilibrium toward the product.[5] |
| Inefficient Purification: Distillation may not be effective if the boiling point of the acid is close to the product. | Employ Chemical Extraction: An acid-base extraction is highly effective. Dissolve the crude mixture in a nonpolar organic solvent and wash with a base (e.g., 5% NaHCO₃ solution) to extract the methacrylic acid into the aqueous layer.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
The impurities largely depend on the synthetic route. A common method is the esterification of 5-norbornene-2-ol with methacryloyl chloride or methacrylic acid. Potential impurities include:
-
Unreacted Starting Materials: 5-norbornene-2-ol, methacrylic acid, or methacryloyl chloride.
-
Catalysts or Reagents: Residual acid (e.g., p-toluenesulfonic acid)[5] or base (e.g., pyridine, triethylamine).
-
Polymerization Inhibitors: Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ) are often present in commercial methacrylic acid/chloride.[6]
-
Byproducts: Small amounts of dicyclopentadiene may be present from the equilibrium with its monomer, cyclopentadiene, a precursor to the norbornene moiety.[7] Additionally, isomers (endo/exo) of the product are common.[8][9]
Q2: How do I effectively remove the polymerization inhibitor (e.g., MEHQ) before use?
The most common and effective method is a caustic wash.[10] MEHQ has a weakly acidic phenolic hydroxyl group. By washing an ethereal or hexane solution of the monomer with a dilute (e.g., 0.1 N) NaOH solution, the MEHQ is converted to its water-soluble sodium salt and extracted into the aqueous phase. This process is detailed in the protocols below. Alternatively, passing the monomer through a short column of activated basic alumina can also effectively remove the inhibitor.
Q3: Which primary purification technique—distillation or chromatography—is better for this monomer?
The choice depends on the scale and the nature of the impurities.
-
Vacuum Distillation is ideal for larger quantities (>5 g) and for separating the monomer from non-volatile impurities (like salts, catalysts, polymer) or from starting materials with significantly different boiling points.[1][11] It is generally faster and more economical for bulk purification.
-
Column Chromatography is superior for small-scale purification (<5 g) or when impurities have boiling points very close to the product, such as the separation of endo and exo isomers.[12] It offers much higher resolution but is more time-consuming and uses larger volumes of solvent.
Q4: My application is very sensitive to water. How do I ensure my final product is anhydrous?
After any aqueous wash steps, the organic layer should be dried thoroughly.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer with brine (a saturated NaCl solution) to pull the majority of dissolved water out of the organic phase.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. If the final purification step is vacuum distillation, this will also effectively remove any trace water.
Purification Workflow
The following diagram illustrates a typical decision-making process for purifying this compound.
Caption: Decision workflow for purification of this compound.
Experimental Protocols
Protocol 1: Caustic Wash for Inhibitor and Acid Removal
This protocol is designed to remove acidic impurities like methacrylic acid and phenolic inhibitors like MEHQ.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 1 volume of crude oil to 9 volumes of solvent.[4]
-
First Wash: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Second Wash: Repeat the wash step with a fresh portion of 5% NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the MgSO₄. Remove the solvent using a rotary evaporator to yield the crude, inhibitor-free monomer. Proceed immediately to the next purification step or store at <4°C for a very short period.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for purifying the monomer on a multi-gram scale after preliminary washing.
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Charging the Flask: Transfer the crude monomer from Protocol 1 into the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. The boiling point of Bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid anhydride, a structurally related compound, is reported as 125-132°C at 0.75 mm Hg, suggesting the methacrylate will have a similar boiling range under high vacuum.[11] Discard any initial low-boiling forerun.
-
Completion: Stop the distillation before the distilling pot is completely dry to prevent the formation of non-volatile, potentially explosive residues.
-
Storage: Cool the collected distillate. If it is to be stored, add an appropriate inhibitor (e.g., 10-20 ppm MEHQ) and store in a dark bottle at 2-8°C.[6]
| Distillation Parameters (Estimated) | |
| Pressure | 0.5 - 1.0 mmHg |
| Boiling Point Range | 110 - 140 °C (highly dependent on exact pressure) |
Protocol 3: Purification by Flash Column Chromatography
This protocol is ideal for high-purity, small-scale applications or for separating closely related isomers.
-
TLC Analysis: First, determine an optimal solvent system using TLC. A mixture of n-hexane and ethyl acetate is a good starting point.[12] A typical target Rf for the product is 0.25-0.35.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude monomer in a minimal amount of the eluent (or a less polar solvent like dichloromethane) and carefully apply it to the top of the silica bed.
-
Elution: Begin eluting the sample through the column, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling: Combine the fractions that contain the pure product as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified monomer.
References
- 1. US7897814B2 - Method for extracting methacrylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0343583A2 - A process for purifying methyl methacrylate - Google Patents [patents.google.com]
- 4. A simple procedure for extracting methacrylic acid from water-miscible methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester | 95-39-6 | Benchchem [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. New Technology for Production of Dicyclopentadiene and Methyl-Dicyklopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [minerva-access.unimelb.edu.au]
- 9. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 10. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 11. US3105839A - Bicyclo (2. 2. 1)hept-5-ene-2, 3-dicarboxylic acid anhydrides - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
Inhibition of premature polymerization of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
Technical Support Center: Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate (NB-MA)
Welcome to the technical support center for this compound (NB-MA). This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive monomer. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent and address the common issue of premature polymerization, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental principles governing the stability and handling of NB-MA.
Q1: What is this compound (NB-MA) and why is it so prone to premature polymerization?
A1: this compound (NB-MA) is a unique monomer featuring two key reactive sites within its structure: a strained bicyclic norbornene group and a vinyl methacrylate group.[1] The high ring strain of the norbornene moiety and the susceptibility of the methacrylate's double bond to free-radical attack make the molecule exceptionally reactive.[2] This dual reactivity is advantageous for creating complex polymers but also makes the monomer highly susceptible to unintended, premature polymerization triggered by common laboratory conditions like heat, light, or trace contaminants.[3]
Q2: What is the function of an inhibitor in a bottle of NB-MA?
A2: Commercial NB-MA is stabilized with small amounts (typically parts-per-million, ppm) of an inhibitor, such as Monomethyl Ether of Hydroquinone (MEHQ, also known as 4-Methoxyphenol) or Butylated Hydroxytoluene (BHT).[4] These molecules act as radical scavengers. Free radicals, the initiators of polymerization, are neutralized by the inhibitor, which effectively terminates the polymerization chain reaction before it can begin.[3][5] It is crucial to understand that many common phenolic inhibitors, like MEHQ, require the presence of dissolved oxygen to function effectively.[5][6][7]
Q3: How can I visually or analytically determine if my NB-MA has begun to polymerize?
A3: There are several indicators of polymerization:
-
Visual Inspection: The most immediate sign is an increase in viscosity. Fresh, unpolymerized monomer should be a freely flowing liquid. If it has thickened, become gel-like, or contains solid precipitates, polymerization has occurred.
-
Analytical Confirmation: For a more quantitative assessment, techniques like Gel Permeation Chromatography (GPC) can be used to detect the presence of higher molecular weight polymer chains. A simple viscosity measurement can also confirm changes from the baseline specification.
Q4: What are the primary triggers for premature polymerization of NB-MA?
A4: The primary triggers are energy input and contamination, which lead to the formation of free radicals. Key factors include:
-
Heat: Elevated temperatures accelerate the rate of radical formation.[8]
-
Light: UV light provides the energy to initiate radical formation.
-
Oxygen: While necessary for many common inhibitors to function, oxygen can also form peroxide radicals, especially at higher temperatures, which can initiate polymerization.[5][7]
-
Contamination: Accidental introduction of radical initiators (e.g., peroxides from solvents, metal ions from spatulas) can trigger polymerization.
-
Inhibitor Depletion: Over time or through improper handling (like unnecessary filtration), the inhibitor can be consumed, leaving the monomer unprotected.
Part 2: Troubleshooting Guide - Diagnosis and Resolution
This guide provides a systematic approach to resolving specific polymerization problems encountered during storage and experimentation.
Issue 1: The monomer has polymerized in the storage bottle (increased viscosity or solidification).
-
Root Cause Analysis: This severe issue typically points to a failure in storage conditions or the natural depletion of the inhibitor over a long period.
-
Improper Storage: Was the bottle exposed to heat sources (e.g., direct sunlight, placed near ovens) or left at room temperature for an extended time? Storage at elevated temperatures is a primary cause of inhibitor depletion and polymerization.[8]
-
Inhibitor Depletion: Phenolic inhibitors are consumed as they scavenge radicals.[3] Over months or years, the inhibitor concentration can drop below the protective threshold.
-
Atmosphere: Was the bottle properly sealed? While some oxygen is needed for the inhibitor to work, repeated opening and closing can introduce moisture and contaminants. For long-term storage, an inert gas headspace (like nitrogen or argon) over the monomer is recommended after ensuring sufficient dissolved oxygen is present for the inhibitor.[7]
-
-
Solutions & Preventative Actions:
-
Disposal: Unfortunately, once NB-MA has significantly polymerized, it cannot be reversed. The material must be disposed of according to your institution's hazardous waste guidelines.
-
Procurement & Storage Protocol:
-
Purchase quantities that you expect to use within the manufacturer's recommended shelf life.
-
ALWAYS store NB-MA and other reactive monomers in a refrigerator (typically 2-8°C) in a dark, well-ventilated, and explosion-proof environment.[9]
-
Log the date of receipt and first opening on the bottle.
-
Ensure the bottle cap is tightly sealed after each use to prevent atmospheric contamination.
-
-
Issue 2: The monomer polymerizes during reaction setup, before the intended initiator is added.
-
Root Cause Analysis: This indicates the introduction of a contaminant or energy source during handling.
-
Contaminated Glassware: Residual initiators, acids, bases, or metal ions on glassware surfaces can trigger polymerization.
-
Contaminated Solvents/Reagents: Solvents, especially ethers like THF, can form explosive peroxides over time. Using aged or improperly stored solvents can introduce these potent initiators.
-
Localized Heating: Using a high-temperature stirrer/hotplate to dissolve other reagents can create hot spots that initiate polymerization in the monomer.
-
-
Solutions & Preventative Actions:
-
Glassware Cleaning: Use a rigorous cleaning protocol. Wash with soap and water, rinse thoroughly with deionized water, and then oven-dry at >120°C to ensure removal of moisture and organic residues. For highly sensitive polymerizations, a base bath (KOH in isopropanol) followed by an acid rinse (dilute HCl) and extensive deionized water rinsing is recommended.
-
Solvent Purity: Use fresh, inhibitor-free, anhydrous solvents from a reliable supplier or purify your solvents immediately before use. Test solvents for peroxides if they are prone to their formation.
-
Controlled Temperature: When preparing your reaction mixture, perform all manipulations in a water or ice bath to dissipate any heat generated from mixing or dissolution.
-
Issue 3: My polymerization results are inconsistent or fail after removing the inhibitor.
-
Root Cause Analysis: The process of inhibitor removal, while necessary for many controlled polymerization techniques, leaves the monomer extremely vulnerable.
-
Residual Inhibitor: Incomplete removal can lead to a long induction period or complete inhibition of your reaction.
-
Premature Polymerization: The purification process itself (e.g., heat from distillation, exposure to air/light) can cause the now-unstabilized monomer to polymerize.[10]
-
Delay in Use: The time between inhibitor removal and use is critical. Uninhibited monomer has a very short shelf-life, often just a few hours.[11]
-
-
Solutions & Preventative Actions:
-
Validated Removal Protocol: Use a reliable and gentle method for inhibitor removal, such as passing the monomer through a column of activated basic alumina (see Protocol 1 below).[4][10][12]
-
Immediate Use: Crucially, use the purified, inhibitor-free monomer immediately. [11] Plan your experiment so that the reaction is set up and ready to go the moment the monomer is purified.
-
Work under Inert Atmosphere: Handle the purified monomer under a nitrogen or argon atmosphere to minimize contact with oxygen, which can initiate new polymerization chains.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for premature polymerization of NB-MA.
Part 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for common procedures related to handling NB-MA.
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This is the most common and recommended method for lab-scale purification. It is effective for removing phenolic inhibitors like MEHQ and BHT.[4][10]
Materials:
-
This compound (NB-MA)
-
Activated Alumina, basic (Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Anhydrous, inhibitor-free solvent (e.g., hexane or dichloromethane), if dilution is needed
-
Clean, dry collection flask, preferably amber glass or wrapped in foil
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Insert a small plug of glass wool or cotton into the bottom of the column to retain the alumina.[10]
-
Add a small layer (~1 cm) of sand on top of the plug (optional, but improves flow).
-
In a separate beaker, create a slurry of the basic alumina in a suitable solvent (e.g., hexane). This helps in packing the column without air bubbles.
-
Pour the slurry into the column. Allow the solvent to drain while gently tapping the side of the column to ensure an evenly packed bed. A bed height of 5-10 cm is typical for purifying 10-50 mL of monomer.[10]
-
Once packed, drain the solvent until it is just level with the top of the alumina bed. Do not let the column run dry.
-
-
Monomer Purification:
-
Carefully load the NB-MA onto the top of the alumina bed. If the monomer is too viscous, it can be diluted with a minimal amount of dry, inert solvent like hexane.[10]
-
Open the stopcock and begin collecting the purified, inhibitor-free monomer in the collection flask. The phenolic inhibitor will be adsorbed onto the alumina at the top of the column.
-
Apply gentle positive pressure with nitrogen or argon if the flow rate is too slow.
-
-
Post-Purification:
-
CRITICAL: Use the purified monomer immediately for your polymerization reaction.[11] Do not store it.
-
If a solvent was used for dilution, it can be removed under reduced pressure (e.g., using a rotary evaporator), but extreme care must be taken to avoid heating the monomer.
-
Mechanism of Action
References
- 1. This compound | C11H14O2 | CID 14832793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. fluoryx.com [fluoryx.com]
- 8. fishersci.com [fishersci.com]
- 9. 3232-07-3[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing initiator concentration for Bicyclo[2.2.1]hept-5-en-2-yl methacrylate polymerization
<Technical Support Center: Optimizing Initiator Concentration for Bicyclo[2.2.1]hept-5-en-2-yl methacrylate Polymerization
Welcome to the technical support center for the polymerization of this compound (NB-MA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of initiator concentration. Here, we delve into the causality behind experimental choices to ensure your polymerization reactions are both successful and reproducible.
Introduction: The Critical Role of Initiator Concentration
This compound, a norbornene-functionalized methacrylate monomer, undergoes polymerization to produce polymers with unique thermal and mechanical properties. The concentration of the initiator is a pivotal factor that dictates the kinetics of the polymerization and the final properties of the polymer, including molecular weight, polydispersity, and yield. Optimizing this parameter is crucial for achieving the desired material characteristics.
Frequently Asked Questions (FAQs)
Q1: How does initiator concentration fundamentally affect the polymerization of NB-MA?
A1: The concentration of the initiator directly influences both the rate of polymerization and the average molecular weight of the resulting polymer.[1]
-
Higher Initiator Concentration: Leads to a faster polymerization rate due to a higher population of active free radicals initiating more polymer chains simultaneously.[1][2] However, this increased number of growing chains competes for a limited amount of monomer, resulting in shorter polymer chains and a lower average molecular weight.[1][3]
-
Lower Initiator Concentration: Results in a slower reaction rate but produces longer polymer chains with a higher average molecular weight, as fewer chains are initiated and each has access to more monomer units.[3]
The relationship between initiator concentration and average chain length is inversely proportional to the square root of the initiator concentration.[3] This principle is fundamental to controlling the final properties of your poly(NB-MA).
Q2: My poly(NB-MA) has a low molecular weight and/or the reaction yield is poor. What are the likely causes related to the initiator?
A2: Low molecular weight and poor yield are common issues that can often be traced back to the initiator concentration and other related factors.
-
Excessively High Initiator Concentration: As explained above, too much initiator will lead to the formation of many short polymer chains, thus a low average molecular weight.
-
Initiator Inefficiency or Decomposition: The chosen initiator may not be decomposing effectively at the reaction temperature, leading to a low concentration of active radicals and consequently, a low yield. Ensure the reaction temperature is appropriate for the initiator's half-life.
-
Monomer Impurities: Impurities in the NB-MA monomer can act as inhibitors or chain transfer agents, prematurely terminating polymer chains and reducing both molecular weight and yield.[4]
Q3: Can the initiator concentration influence the transparency of the final polymer?
A3: Yes, the initiator concentration can indirectly affect the optical properties of the polymer.[1] Haze or opacity in polymers is caused by light scattering, which can arise from:
-
Crystallinity: The rate of polymerization, governed by the initiator concentration, can influence the polymer's microstructure. While rapid polymerization may not allow for chain alignment, the thermal history can promote crystalline domains that scatter light.[1]
-
Refractive Index Mismatch: Haze can occur if there are regions within the polymer with different refractive indices, such as between amorphous and crystalline domains. The final molecular weight and polydispersity, influenced by initiator concentration, can affect this morphology.[1]
-
Residual Impurities: Unreacted initiator or its byproducts can act as contaminants, scattering light and causing a hazy appearance. Optimizing the initiator concentration can lead to a more complete reaction, minimizing these residuals.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during NB-MA polymerization, with a focus on initiator concentration.
Issue 1: Polymerization is too fast and difficult to control, leading to a broad molecular weight distribution (high PDI).
-
Cause: The initiator concentration is likely too high, leading to a rapid, exothermic reaction. This can also lead to the Trommsdorff effect (autoacceleration), where the viscosity of the medium increases, reducing termination rates and broadening the molecular weight distribution.
-
Troubleshooting & Optimization:
-
Reduce Initiator Concentration: Systematically decrease the initiator concentration in increments (e.g., by 20-30%) in subsequent experiments.
-
Lower Reaction Temperature: If possible, lowering the temperature will decrease the decomposition rate of the initiator, providing better control over the reaction.
-
Consider a Different Initiator: Choose an initiator with a longer half-life at the desired reaction temperature.
-
Issue 2: The polymerization is very slow or does not initiate at all.
-
Cause: The initiator concentration may be too low, or the initiator is not decomposing efficiently.
-
Troubleshooting & Optimization:
-
Increase Initiator Concentration: Gradually increase the amount of initiator.
-
Increase Reaction Temperature: A higher temperature will increase the rate of initiator decomposition, generating more radicals.
-
Check for Inhibitors: Ensure the monomer and solvent are free from inhibitors that can scavenge free radicals. Purification of the monomer may be necessary.
-
Issue 3: The final polymer properties are not reproducible between batches.
-
Cause: Inconsistent initiator activity or variations in reaction setup.
-
Troubleshooting & Optimization:
-
Precise Initiator Measurement: Ensure accurate and consistent weighing and dispensing of the initiator for each reaction.
-
Consistent Oxygen Removal: Oxygen is a potent inhibitor of free-radical polymerization. Ensure a consistent and thorough deoxygenation process (e.g., nitrogen bubbling, freeze-pump-thaw cycles) for every batch. A dual initiator approach, with one initiator rapidly consuming dissolved oxygen, can also improve reproducibility.[5]
-
Temperature Control: Maintain a stable and uniform reaction temperature.
-
Experimental Protocols & Data
Protocol: Test Polymerization of NB-MA to Optimize Initiator Concentration
This protocol outlines a series of experiments to determine the optimal initiator concentration for your specific application.
Materials:
-
This compound (NB-MA), purified
-
Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a series of identical reaction vessels.
-
In each vessel, dissolve a fixed amount of NB-MA in the solvent.
-
Deoxygenate the monomer solutions by bubbling with inert gas for at least 30 minutes.
-
Prepare stock solutions of the initiator at different concentrations.
-
Inject the initiator solution into each reaction vessel to achieve the desired final concentrations (see table below for an example).
-
Heat the reactions to the desired temperature (e.g., 70 °C for AIBN) and stir for a set amount of time.
-
Terminate the polymerizations by cooling the vessels in an ice bath and exposing them to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer to a constant weight.
-
Analyze the resulting polymers for molecular weight (Mw), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and calculate the yield.
Data Presentation: Example of Initiator Concentration Effects
| Experiment | [NB-MA] (mol/L) | Initiator [AIBN] (mol %) | Temperature (°C) | Time (h) | Yield (%) | Mw ( g/mol ) | PDI |
| 1 | 1.0 | 0.1 | 70 | 6 | 75 | 150,000 | 2.1 |
| 2 | 1.0 | 0.5 | 70 | 6 | 92 | 80,000 | 1.8 |
| 3 | 1.0 | 1.0 | 70 | 6 | 95 | 45,000 | 1.9 |
| 4 | 1.0 | 2.0 | 70 | 6 | 96 | 25,000 | 2.3 |
Note: The data presented in this table is illustrative and will vary based on specific experimental conditions.
Visualizing the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing initiator concentration based on experimental outcomes.
Caption: Workflow for optimizing initiator concentration.
References
Technical Support Center: Navigating Side Reactions in the Synthesis of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
Welcome to our dedicated technical support center for the synthesis of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the common challenges and side reactions encountered during this process. Our goal is to equip you with the scientific rationale behind experimental choices to enhance the success of your work.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
Issue 1: Low Yield of the Desired Product
Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the likely causes and how can I optimize the reaction to improve the outcome?
Answer:
Low yields in this synthesis are a frequent challenge and can often be traced back to several competing side reactions and issues with reactant stability. Here are the primary factors to consider and the corresponding corrective actions:
-
Reversibility of the Diels-Alder Reaction: The core of this synthesis, the Diels-Alder reaction, is a reversible process. Elevated temperatures can shift the equilibrium back toward the starting materials (a retro-Diels-Alder reaction), thus reducing the concentration of your bicyclic intermediate.[1]
-
Expert Recommendation: To favor the forward reaction, it is crucial to maintain a low reaction temperature, ideally between 0°C and room temperature.
-
-
Premature Polymerization of Reactants: Methacryloyl chloride is highly susceptible to polymerization, a reaction that can be initiated by light, heat, or trace impurities.[2][3][4][5][6] This not only consumes your reactant but also introduces polymeric impurities that can be difficult to remove.
-
Expert Recommendation: Utilize freshly distilled methacryloyl chloride and store it in a cool, dark environment. The addition of a radical inhibitor, such as phenothiazine, to the reaction mixture can effectively suppress premature polymerization.[6]
-
-
Hydrolysis of the Acid Chloride: Methacryloyl chloride is extremely sensitive to moisture and will readily hydrolyze to methacrylic acid.[3][6] The presence of this acidic byproduct can catalyze other undesirable side reactions.
-
Expert Recommendation: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude moisture. The use of anhydrous solvents is also essential.
-
-
Dimerization of Cyclopentadiene: At room temperature, cyclopentadiene rapidly undergoes a Diels-Alder reaction with itself to form dicyclopentadiene.[1][7][8][9][10][11] This dimer is significantly less reactive in the desired cycloaddition.
-
Expert Recommendation: It is imperative to use freshly "cracked" cyclopentadiene. This is achieved by heating dicyclopentadiene to induce a retro-Diels-Alder reaction, followed by distillation of the monomeric cyclopentadiene.[7][8][9][10][11] The freshly prepared monomer should be kept cold and used promptly.
-
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Persistent Impurities in the Final Product
Question: Despite purification efforts, my final product is contaminated with several byproducts. What are these impurities, and what strategies can I employ to prevent their formation?
Answer:
The formation of various side products is a common issue in this synthesis. A thorough understanding of their origins is key to developing an effective purification strategy. The most prevalent impurities include:
-
Endo and Exo Isomers: The Diels-Alder reaction is not perfectly stereospecific and produces a mixture of endo and exo isomers.[12][13][14][15][16][17][18] The endo isomer is generally the kinetically favored product, forming more rapidly at lower temperatures, while the exo isomer is thermodynamically more stable.[1][12][13][15][16]
-
Prevention and Control: Conducting the reaction at low temperatures (e.g., 0°C) will enhance the formation of the endo isomer. If a single isomer is required, meticulous separation by column chromatography is necessary.
-
-
Polymeric Byproducts: The desired product is a monomer that can itself polymerize if exposed to initiators such as heat, light, or residual catalysts.
-
Prevention and Control: Store the purified monomer in a cool, dark environment. For prolonged storage, the addition of a radical inhibitor is advisable. During purification, avoid excessive heating.
-
-
Addition Products: The double bond within the bicyclo[2.2.1]heptene ring system can undergo addition reactions, particularly in the presence of acid. For instance, if methacrylic acid is present from the hydrolysis of methacryloyl chloride, it can add across this double bond.
-
Prevention and Control: Strict adherence to anhydrous conditions is crucial to prevent the formation of methacrylic acid. A wash with a mild aqueous base, such as sodium bicarbonate solution, during the work-up procedure can effectively neutralize and remove any acid that may have formed.
-
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Formation Pathway | Prevention/Mitigation Strategy |
| Exo Isomer | Thermodynamic product of Diels-Alder reaction | Low reaction temperature to favor the kinetic endo product. |
| Polymer | Radical polymerization of the monomer product | Use of inhibitors, low-temperature storage, avoidance of excessive heat. |
| Dicyclopentadiene | Dimerization of cyclopentadiene | Use of freshly cracked cyclopentadiene. |
| Methacrylic Acid | Hydrolysis of methacryloyl chloride | Strict anhydrous conditions, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the esterification step?
The esterification reaction between 5-norbornene-2-methanol and methacryloyl chloride is best performed at low temperatures. A common practice is to initiate the reaction at 0°C and then allow it to gradually warm to room temperature. This approach helps to manage the exothermic nature of the reaction and minimizes the risk of side reactions.
Q2: Which analytical techniques are most suitable for product characterization?
For a comprehensive analysis of your final product, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying the presence of isomers and other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the product and identifying any volatile byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups, such as the ester carbonyl and carbon-carbon double bonds.
Q3: How can the endo and exo isomers be effectively separated?
The separation of endo and exo isomers can be achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate with a low concentration of the more polar component, typically provides the best resolution.
Q4: What are the key safety considerations for this synthesis?
-
Cyclopentadiene/Dicyclopentadiene: These are flammable substances with a strong odor. The cracking of dicyclopentadiene must be performed in a well-ventilated fume hood.[7][8][9][10][11]
-
Methacryloyl Chloride: This reagent is corrosive, a lachrymator, and reacts violently with water.[3][4][6] It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) within a fume hood.
-
Solvents: The organic solvents used are typically flammable. Ensure that there are no nearby sources of ignition.
Detailed Experimental Protocol: Optimized Purification by Column Chromatography
This protocol outlines a method for the effective removal of common impurities and the potential separation of endo and exo isomers of this compound.
Materials:
-
Crude this compound
-
Silica gel (chromatography grade)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin-layer chromatography (TLC) plates
-
Chromatography column
-
Collection vials
Procedure:
-
Slurry Preparation: Create a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring an even and air-free packing.
-
Sample Loading: Dissolve the crude product in a minimal volume of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin the elution process with the predetermined solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluent in separate fractions.
-
TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate, developing the plate in the eluent, and visualizing the spots under UV light.
-
Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product Analysis: Confirm the purity and identity of the final product using NMR and GC-MS.
Caption: Workflow for chromatographic purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]
- 3. vandemark.com [vandemark.com]
- 4. Methacryloyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Methacryloyl chloride - Wikipedia [en.wikipedia.org]
- 6. Methacryloyl chloride | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5877366A - Dicyclopentadiene cracking process - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.latech.edu [chem.latech.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sciforum.net [sciforum.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chemconnections.org [chemconnections.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (NBEM)
This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the removal of inhibitors from commercial Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (NBEM).
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they added to commercial NBEM?
A1: Polymerization inhibitors are chemical compounds added to reactive monomers like NBEM to prevent them from spontaneously polymerizing during transport and storage.[1] Common inhibitors for methacrylate monomers include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC).[2][3] These compounds function by scavenging free radicals, which are the initiators of polymerization, thus ensuring the monomer's stability and shelf-life.[1]
Q2: When is it necessary to remove the inhibitor from NBEM?
A2: Inhibitor removal is a critical step before initiating a controlled polymerization reaction. The presence of an inhibitor can interfere with the polymerization process by reacting with the initiator, leading to reduced initiator efficiency, unpredictable reaction kinetics, and potentially incomplete polymerization.[4] Therefore, for applications requiring high purity monomer and precise control over the polymerization process, such as in the development of advanced materials and pharmaceuticals, removing the inhibitor is essential.
Q3: What are the common methods for removing inhibitors from NBEM?
A3: The most common and effective methods for removing phenolic inhibitors like MEHQ and HQ from methacrylate monomers are:
-
Basic Alumina Column Chromatography: Passing the monomer through a column packed with activated basic alumina is a widely used and efficient method for removing polar inhibitors.[1][5][6][7]
-
Aqueous Base Wash: Washing the monomer with a dilute aqueous solution of a base, such as sodium hydroxide (NaOH), can effectively remove acidic phenolic inhibitors.[8][9][10]
-
Vacuum Distillation: Distillation under reduced pressure can separate the monomer from the less volatile inhibitor.[11][12] However, this method carries the risk of thermally induced polymerization if not performed carefully.
Q4: How can I determine which inhibitor is present in my commercial NBEM?
Q5: What is the shelf-life of purified, inhibitor-free NBEM?
A5: Once the inhibitor is removed, NBEM is highly susceptible to spontaneous polymerization.[13] It is strongly recommended to use the purified monomer immediately, ideally within 24 hours.[13] If storage is unavoidable, it should be done at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) for a very short period.
Troubleshooting Guide
Issue 1: My polymerization of NBEM is not initiating or is proceeding very slowly.
-
Possible Cause: Incomplete removal of the polymerization inhibitor.
-
Solution:
-
Verify Inhibitor Removal: Before starting your polymerization, confirm that the inhibitor has been successfully removed. A simple qualitative test can be performed by shaking a small sample of the purified monomer with a 10% aqueous NaOH solution. The formation of a colored aqueous layer (typically yellow or brown) indicates the presence of phenolic inhibitors.
-
Repeat the Purification: If the test is positive, repeat the inhibitor removal procedure. For column chromatography, ensure you are using a sufficient amount of fresh, activated basic alumina. For a basic wash, perform multiple extractions with the NaOH solution.
-
Increase Initiator Concentration: In some cases, a slight excess of the initiator can be used to consume any residual inhibitor.[12] However, this approach offers less control over the polymerization and is not ideal for sensitive applications.
-
Issue 2: The NBEM polymerized in the purification column or during distillation.
-
Possible Cause:
-
Column Chromatography: The heat generated from the adsorption of the monomer onto the alumina, especially with a large volume, can initiate polymerization.
-
Distillation: Excessive temperatures during distillation can lead to thermal polymerization.[1]
-
-
Solution:
-
Column Chromatography:
-
Work with smaller batches to minimize heat generation.
-
Consider pre-wetting the alumina column with a suitable inert solvent before adding the monomer to dissipate heat.[1]
-
Ensure the monomer is not left in contact with the alumina for an extended period.
-
-
Distillation:
-
Use the lowest possible temperature and a high vacuum to reduce the boiling point of the monomer.[11]
-
Ensure the collection flask is cooled in an ice bath.
-
Consider adding a small amount of a high-temperature inhibitor, like phenothiazine, to the distillation pot if permitted by your experimental design.[1]
-
-
Issue 3: I observe emulsion formation during the basic wash of NBEM.
-
Possible Cause: Vigorous shaking during the extraction process can lead to the formation of a stable emulsion between the organic monomer phase and the aqueous NaOH solution.
-
Solution:
Detailed Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is highly effective for removing phenolic inhibitors like MEHQ and HQ and is generally preferred for its simplicity and efficiency.[1][5][6][7]
Materials:
-
Commercial this compound (NBEM)
-
Activated basic alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask (e.g., round-bottom flask)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.
-
Add the activated basic alumina to the column. A general rule of thumb is to use approximately 10g of alumina per 100 mL of monomer.[1]
-
-
Monomer Purification:
-
Carefully pour the commercial NBEM onto the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Purification and Storage:
-
Use the purified NBEM immediately for the best results.
-
If temporary storage is necessary, blanket the monomer with an inert gas (e.g., nitrogen or argon) and store it at low temperature (-20°C) in a tightly sealed, light-protected container.
-
Self-Validation:
-
Before Purification: Test a small sample of the commercial NBEM with 10% aqueous NaOH to observe the color change indicating the presence of the inhibitor.
-
After Purification: Repeat the NaOH test on the collected eluate. A clear aqueous layer indicates successful inhibitor removal.
Protocol 2: Inhibitor Removal by Aqueous Base Wash
This method utilizes an acid-base extraction to remove phenolic inhibitors.[8][9]
Materials:
-
Commercial this compound (NBEM)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place the commercial NBEM into a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and gently invert it several times to mix the layers. Caution: Do not shake vigorously to avoid emulsion formation.[1]
-
Allow the layers to separate. The lower aqueous layer will contain the sodium salt of the phenolic inhibitor.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water to remove any residual NaOH. Repeat this wash until the aqueous layer is neutral (test with pH paper).
-
Wash the monomer with brine to aid in the removal of water.
-
Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Gently swirl the flask and let it stand for 15-20 minutes.
-
-
Final Product:
-
Filter or decant the purified NBEM from the drying agent.
-
Use the monomer immediately.
-
Data Summary
| Inhibitor | Common Abbreviation | Typical Concentration in Commercial Methacrylates | Removal Method |
| Hydroquinone | HQ | 50 - 200 ppm | Basic Alumina Column, Aqueous Base Wash, Vacuum Distillation |
| Monomethyl ether of hydroquinone | MEHQ | 15 - 100 ppm | Basic Alumina Column, Aqueous Base Wash, Vacuum Distillation |
| 4-tert-Butylcatechol | TBC | 10 - 50 ppm | Basic Alumina Column |
Note: The exact inhibitor and its concentration in your this compound should be confirmed from the supplier's documentation.
Visual Guides
Decision Workflow for Inhibitor Removal
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. huberadvancedmaterials.com [huberadvancedmaterials.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 9. researchgate.net [researchgate.net]
- 10. JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina - Google Patents [patents.google.com]
- 11. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Challenges in the characterization of poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate)
Technical Support Center: Poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate)
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for poly(this compound), also known as poly(norbornene methacrylate). This guide is designed to function as a dedicated resource for scientists encountering challenges in the synthesis, purification, and characterization of this unique polymer. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and interpret your data with confidence. The rigid, bulky bicycloheptene moiety introduces significant analytical complexities not seen with common linear polymers, making robust characterization a non-trivial pursuit.
This document is structured to address problems in the order you might encounter them, from initial synthesis to final material analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental properties and challenges associated with poly(this compound).
Q1: What makes the characterization of poly(this compound) so challenging compared to standard polymers like PMMA?
A1: The primary challenge stems from the polymer's microstructure. The bulky and conformationally rigid bicyclo[2.2.1]heptane (norbornene) group attached to the methacrylate backbone results in:
-
Complex NMR Spectra: Protons on the bicyclic ring exist in numerous, distinct chemical environments with significant through-space coupling. This leads to broad, overlapping signals in ¹H NMR spectra, making peak assignment and integration for monomer conversion or copolymer composition extremely difficult.[1][2]
-
High Glass Transition Temperature (Tg): The rigid structure severely restricts chain mobility, leading to a very high Tg, often exceeding 300 °C, and in some cases, the polymer may decompose before a clear transition is observed.[3][4]
-
Variable Solubility: Depending on molecular weight and microstructure, solubility can be limited. While often soluble in solvents like THF and chloroform, high molecular weight species may be difficult to dissolve completely, complicating analysis by Size Exclusion Chromatography (GPC/SEC).[2]
Q2: My monomer, this compound, is a mix of isomers. Does this matter for polymerization and characterization?
A2: Yes, it is a critical factor. The monomer is typically synthesized via a Diels-Alder reaction, which produces a mixture of endo and exo stereoisomers.[5] The ratio of these isomers can influence the polymerization kinetics and the final properties of the polymer. For characterization:
-
NMR: The endo and exo isomers have distinct signals in both ¹H and ¹³C NMR.[5] It is crucial to characterize your monomer batch to know the starting isomer ratio.
-
Polymer Properties: The stereochemistry can affect the polymer's packing, solubility, and thermal properties. While often polymerized as a mixture, be aware that batch-to-batch variations in the isomer ratio can lead to inconsistencies in your results.
Q3: Which polymerization method is best for this monomer?
A3: The choice depends on your desired polymer characteristics.
-
Free Radical Polymerization (e.g., using AIBN or BPO): This is a common and accessible method. It typically yields amorphous polymers with broad molecular weight distributions (high dispersity, Mw/Mn).[5]
-
Controlled Radical Polymerization (e.g., RAFT, ATRP): These methods offer better control over molecular weight, dispersity, and architecture, allowing for the synthesis of well-defined block copolymers.[6][7]
-
Ring-Opening Metathesis Polymerization (ROMP): This method polymerizes via the double bond within the norbornene ring system, not the methacrylate group. This is used for creating polynorbornene backbones and requires specific catalysts like Grubbs' catalyst.[6] Be sure you are targeting the correct functionality for your application. For poly(methacrylate), radical polymerization is the correct choice.
Part 2: Troubleshooting Guide - Experimental Workflows
This section provides a question-and-answer guide to specific problems you may encounter during your experiments.
Synthesis and Purification
Q: My polymerization yield is consistently low. What are the likely causes?
A: Low yields can often be traced back to impurities or suboptimal reaction conditions.
-
Monomer Purity: Ensure your this compound monomer is free from inhibitors (often added for storage) and other impurities. Running it through a short column of basic alumina is a common purification step.[6]
-
Oxygen Inhibition: Free radical polymerizations are highly sensitive to oxygen. Ensure your reaction mixture is thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solvent for at least 30-60 minutes.[5]
-
Initiator Concentration/Temperature: The choice of initiator (e.g., AIBN, BPO) is tied to the reaction temperature. Ensure you are operating at a temperature appropriate for the initiator's half-life to maintain a steady supply of radicals.
Q: I'm struggling to remove the unreacted monomer from my polymer after precipitation.
A: Due to its bulky nature, the monomer can become trapped within the precipitated polymer matrix.
-
Re-precipitation: A single precipitation is often insufficient. Dissolve the polymer in a good solvent (e.g., THF, Dichloromethane) and re-precipitate it into a large excess of a non-solvent (e.g., cold methanol, hexane).[3][6] Repeating this process 2-3 times is highly effective.
-
Solvent Choice: The key is a high-volume ratio of non-solvent to polymer solution (e.g., 10:1 or greater) and vigorous stirring during the dropwise addition. This ensures rapid polymer precipitation, minimizing monomer entrapment.
Characterization by GPC/SEC
Q: My GPC trace shows a bimodal or very broad distribution that I wasn't expecting.
A: This can indicate several issues. First, consider the chemistry. Uncontrolled radical polymerization can naturally lead to broad distributions. If it's unexpected, consider these analytical issues:
-
Incomplete Solubility: The polymer may not be fully dissolved. High molecular weight fractions are the hardest to dissolve. Try heating the sample (if your system allows) or leaving it to dissolve for an extended period (e.g., overnight) with gentle agitation.
-
Column Adsorption: The bicycloheptene group can have secondary interactions with some column packing materials. This can cause peak tailing or, in severe cases, a secondary peak. Ensure your mobile phase is a very good solvent for the polymer.
-
Shear Degradation: For very high molecular weight polymers, forcing them through small-particle-size GPC columns can cause mechanical chain scission. If you suspect this, using columns with larger particle sizes may be necessary.[8]
Troubleshooting Workflow for GPC Issues
Caption: Troubleshooting logic for common GPC/SEC problems.
Characterization by NMR Spectroscopy
Q: The aliphatic region of my ¹H NMR spectrum (0.5-3.5 ppm) is a broad, unresolved "hump." How can I confirm my polymer structure?
A: This is the most common and significant challenge. The overlapping signals from the many non-equivalent protons on the bicyclic ring make direct interpretation nearly impossible from a 1D spectrum.[2][9]
Recommended Strategy:
-
Confirm Polymerization: Look for the disappearance of the sharp vinyl proton signals from the methacrylate group (~5.5 and 6.1 ppm) and the norbornene double bond (~6.0-6.3 ppm) of the monomer. Their absence is a strong indicator of successful polymerization.
-
Use ¹³C NMR: While still complex, the ¹³C NMR spectrum is often better resolved. Look for the appearance of the broad polymer backbone signals and compare them to the sharp peaks of the monomer.
-
Employ 2D NMR: This is the most powerful tool. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable. It correlates each proton with its directly attached carbon, spreading the congested information into two dimensions and allowing for much more confident assignments. A ¹H-¹H COSY (Correlation Spectroscopy) experiment can help identify coupled protons within the ring system.[10]
Characterization by Thermal Analysis (DSC/TGA)
Q: I can't see a glass transition (Tg) in my DSC scan. Does this polymer not have one?
A: It does, but it can be very difficult to detect.
-
High Tg: The Tg of this polymer is often very high, potentially close to its decomposition temperature.[3] Ensure your DSC scan goes to a sufficiently high temperature (e.g., 350-400 °C), but run a TGA scan first to know where decomposition begins.
-
Weak Transition: For rigid polymers, the change in heat capacity (ΔCp) at the Tg can be very small. To improve detection, use a larger sample size (~10-15 mg) and a faster heating rate (e.g., 20 °C/min) to enhance the signal. Always run a second heating scan to erase the sample's thermal history.
-
Crystallinity: While typically amorphous, any degree of crystallinity can further obscure the Tg.[2]
Thermogravimetric Analysis (TGA): TGA is crucial for determining the polymer's thermal stability. It will show the onset temperature of decomposition, which is critical information for processing and for setting the upper limit of your DSC scans.[11]
Part 3: Standard Operating Protocols
These protocols provide a validated starting point for key characterization experiments.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~15-20 mg of the dry polymer into an NMR tube.
-
Solvent Selection: Add ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dichloromethane-d₂ (CD₂Cl₂) are common choices.
-
Dissolution: Ensure complete dissolution. This may require gentle heating or vortexing. Any undissolved material will severely degrade the spectral quality.
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with at least 64 scans to ensure a good signal-to-noise ratio.
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
Pay close attention to the disappearance of monomer vinyl peaks.
-
-
2D HSQC Acquisition (Recommended):
-
Use a standard pulse program (e.g., hsqcedetgpsisp2 on Bruker instruments).
-
Set the ¹³C spectral width to cover ~0-180 ppm.
-
Acquire a sufficient number of scans (e.g., 8-16) for each increment to achieve good resolution and signal-to-noise. This experiment may take several hours.
-
Interpretation: Use the 2D map to correlate the broad proton "hump" to specific carbon environments of the bicyclic ring and the polymer backbone.
-
Protocol 2: GPC/SEC for Molecular Weight Determination
-
System: An Agilent 1260 Infinity GPC/SEC system or equivalent is suitable.[8]
-
Mobile Phase: Use high-purity, unstabilized Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., two Agilent PLgel MIXED-D columns in series) is a good starting point.
-
Calibration: Calibrate the system using narrow polystyrene standards. Note that the reported molecular weights will be relative to polystyrene and may not be the absolute values. For absolute molecular weight, a multi-angle light scattering (MALLS) detector is required.[6]
-
Sample Preparation:
-
Prepare polymer solutions at a concentration of 1-2 mg/mL in the mobile phase (THF).
-
Allow the samples to dissolve completely for at least 4 hours (or overnight for high MW samples).
-
Filter the solution through a 0.22 µm PTFE syringe filter directly before injection to remove any particulate matter.
-
-
Analysis: Inject 50-100 µL of the sample. Analyze the resulting chromatogram for the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
Part 4: Data Summary & Visualization
Table 1: Typical Characterization Data
| Property | Technique | Typical Value Range | Key Challenge |
| Molecular Weight (Mw) | GPC/SEC (vs. PS) | 10 - 200+ kDa | Solubility, column interactions |
| Dispersity (Đ) | GPC/SEC | 1.5 - 3.0 (Free Radical) 1.1 - 1.5 (Controlled) | Dependent on polymerization method |
| Glass Transition (Tg) | DSC | 250 - 350 °C | Weak transition, high temperature |
| Decomposition Temp (Td₅) | TGA (5% weight loss) | > 380 °C (in N₂) | High stability can mask Tg |
| ¹H NMR Signals | NMR Spectroscopy | Broad, overlapping peaks from 0.5-3.5 ppm | Signal resolution and assignment |
Diagram 2: Characterization Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. DSpace [minerva-access.unimelb.edu.au]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Diels-Alder Synthesis of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Diels-Alder reaction. The following content, structured in a question-and-answer format, provides in-depth, field-proven insights to enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Diels-Alder synthesis of this compound?
The synthesis of this compound is a classic [4+2] cycloaddition reaction.[1][2] In this process, cyclopentadiene, a conjugated diene, reacts with an alkene (dienophile), in this case, a methacrylate derivative, to form a six-membered ring. The driving force for this reaction is the conversion of two carbon-carbon pi bonds into two more stable carbon-carbon sigma bonds.[2]
Q2: Why is cyclopentadiene a highly reactive diene in this synthesis?
Cyclopentadiene is an exceptionally reactive diene because it is locked in the s-cis conformation, which is the required geometry for the diene to participate in the Diels-Alder reaction.[3] Acyclic dienes can exist in both s-cis and s-trans conformations, with the s-trans form being more stable.[3] The rigid structure of cyclopentadiene eliminates the energetic barrier required to adopt the reactive s-cis conformation.[3]
Q3: What are the expected stereoisomers in this reaction, and which is typically favored?
The reaction between cyclopentadiene and a dienophile can produce two primary stereoisomers: the endo and exo adducts.[1][4] In most Diels-Alder reactions, the endo product is the kinetically favored product, meaning it forms faster at lower temperatures.[3][5] This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile.[1][6] The exo product, however, is generally the thermodynamically more stable product due to reduced steric hindrance.[5][6]
Q4: How does the methacrylate group influence the reactivity of the dienophile?
The methacrylate group contains a carbonyl functional group, which is electron-withdrawing. Electron-withdrawing groups on the dienophile increase its reactivity in a normal-electron-demand Diels-Alder reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2][7] This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO facilitates a more efficient reaction.[2]
II. Troubleshooting Guide: Low Yield and Purity Issues
This section addresses common problems encountered during the synthesis of this compound, providing causative explanations and actionable solutions.
Issue 1: Consistently Low or No Product Yield
Q: My reaction is resulting in a very low yield, or in some cases, no desired product is formed. What are the likely causes and how can I rectify this?
A: Several factors can contribute to a low or nonexistent yield in this Diels-Alder synthesis. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Root Cause Analysis and Solutions:
-
Purity and Reactivity of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a self-Diels-Alder reaction.[5][8] This dimer is unreactive as a diene in the desired reaction.
-
Solution: It is imperative to use freshly "cracked" cyclopentadiene. This is achieved by heating dicyclopentadiene to its retro-Diels-Alder temperature (around 180°C) and distilling the resulting cyclopentadiene monomer.[5][8] To prevent re-dimerization, the freshly distilled cyclopentadiene should be used immediately and kept cold.[8]
-
-
Suboptimal Reaction Temperature: Temperature plays a dual role in Diels-Alder reactions. While higher temperatures increase the reaction rate, they can also promote the reverse reaction, known as the retro-Diels-Alder reaction.[3]
-
Solution: The optimal temperature for this reaction is a balance between achieving a reasonable reaction rate and minimizing the retro-Diels-Alder reaction. It is recommended to start with lower temperatures (e.g., room temperature or slightly below) and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] If the reaction is too slow, the temperature can be gradually increased.
-
-
Inappropriate Solvent Choice: The solvent can influence the reaction rate and selectivity.
-
Solution: While this reaction can be run neat (without a solvent), using a non-polar solvent like hexane or toluene can be beneficial. Polar solvents may not be ideal as they can interact with the reactants and transition state, potentially altering the reaction pathway.
-
-
Presence of Inhibitors: Methacrylate monomers are often supplied with inhibitors to prevent polymerization during storage. These inhibitors can also interfere with the desired reaction.
-
Solution: While not always necessary, if polymerization of the dienophile is suspected, passing the methacrylate through a column of basic alumina to remove the inhibitor can be beneficial. However, this should be done with caution as the uninhibited monomer will be more prone to polymerization.
-
Experimental Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Undesirable Endo/Exo Product Ratio
Q: I am obtaining a mixture of endo and exo products, but I need to enrich the yield of one over the other. How can I control the stereoselectivity?
A: Controlling the endo/exo ratio is a common challenge in Diels-Alder synthesis and is primarily influenced by reaction temperature and the potential use of catalysts.
Controlling Stereoselectivity:
-
Kinetic vs. Thermodynamic Control:
-
To favor the endo product (kinetic control): Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[3][5] The endo transition state is lower in energy due to secondary orbital interactions, making its formation faster at lower temperatures.[1][6]
-
To favor the exo product (thermodynamic control): Conduct the reaction at higher temperatures for a longer duration.[5] At elevated temperatures, the Diels-Alder reaction becomes more reversible, allowing the initially formed endo product to revert to the starting materials and then reform as the more thermodynamically stable exo product.[5]
-
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the endo selectivity.[9][10] Lewis acids coordinate to the carbonyl oxygen of the methacrylate, which increases the dienophile's reactivity and accentuates the energy difference between the endo and exo transition states, further favoring the endo pathway.[10][11]
-
Recommended Lewis Acids: Mild Lewis acids such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) are often effective.[11] It is important to use stoichiometric or sub-stoichiometric amounts of the Lewis acid and to perform the reaction at low temperatures to maximize selectivity.
-
Data Summary: Temperature and Catalyst Effects on Endo/Exo Ratio
| Condition | Predominant Product | Rationale |
| Low Temperature (e.g., 0-25°C) | Endo | Kinetic Control[3][5] |
| High Temperature (e.g., >150°C) | Exo | Thermodynamic Control[5] |
| Low Temperature with Lewis Acid | Endo (often with high selectivity) | Enhanced kinetic preference[9][10] |
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying the final product. What are the recommended purification methods for this compound?
A: Effective purification is critical for obtaining a high-purity product. The choice of method depends on the scale of the reaction and the nature of the impurities.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the endo and exo isomers, as well as for removing unreacted starting materials and any polymeric byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
-
Vacuum Distillation: For larger scale purifications, vacuum distillation can be an efficient method to separate the product from less volatile impurities. The boiling point of this compound is predicted to be around 237°C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.[12]
-
Removal of Dicyclopentadiene: If the reaction was not driven to completion, residual dicyclopentadiene may be present. This can often be removed by washing the crude product with a solvent in which the product is soluble but the dimer is not, followed by recrystallization if the product is a solid at a suitable temperature.
III. Experimental Protocols
Protocol 1: Synthesis of this compound (Kinetic Control)
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. In a round-bottom flask, place dicyclopentadiene and a boiling chip. Heat the flask gently to approximately 180-200°C.[13] Collect the cyclopentadiene monomer, which distills at around 40-42°C, in a receiving flask cooled in an ice bath.[8]
-
Reaction Setup: In a separate flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the methacrylate dienophile in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). Cool the solution to 0°C in an ice bath.
-
Addition of Cyclopentadiene: Slowly add the freshly distilled, cold cyclopentadiene to the dienophile solution with continuous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature overnight. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Lewis Acid-Catalyzed Synthesis for Enhanced Endo Selectivity
-
Catalyst and Dienophile Complexation: In a flame-dried flask under an inert atmosphere, dissolve the methacrylate dienophile in anhydrous dichloromethane. Cool the solution to -78°C (dry ice/acetone bath). Add a Lewis acid (e.g., 0.1 to 1.0 equivalent of SnCl₄ or ZnCl₂) dropwise. Stir the mixture for 15-30 minutes to allow for complex formation.
-
Addition of Cyclopentadiene: Slowly add freshly distilled, cold cyclopentadiene to the reaction mixture at -78°C.
-
Reaction and Quenching: Stir the reaction at -78°C and monitor its progress. Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Safety Precautions:
-
Cyclopentadiene and its dimer have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Dicyclopentadiene is flammable.
-
Lewis acids are corrosive and moisture-sensitive; handle them with appropriate personal protective equipment under an inert atmosphere.
IV. References
-
Sigma-Aldrich. Diels–Alder Reaction. Available from: --INVALID-LINK--
-
BenchChem. Troubleshooting Low Conversion Rates in Diels-Alder Reactions. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. The origin of exo-stereoselectivity of norbornene in hetero Diels–Alder reactions. Organic & Biomolecular Chemistry. Available from: --INVALID-LINK--
-
National Institutes of Health. Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. PMC. Available from: --INVALID-LINK--
-
Minerva Access. (Super)hydrophobic and multilayered amphiphilic films prepared by continuous assembly of polymers. Available from: --INVALID-LINK--
-
Master Organic Chemistry. The Diels-Alder Reaction. Available from: --INVALID-LINK--
-
National Institutes of Health. How Lewis Acids Catalyze Diels–Alder Reactions. PMC. Available from: --INVALID-LINK--
-
Factors Affecting the Rates of Diels-Alder reaction, and the Cause of Nucleophilic-Electrophilic Dual Behaviour of Reactants. Available from: --INVALID-LINK--
-
ResearchGate. Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Available from: --INVALID-LINK--
-
ChemConnections. Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Available from: --INVALID-LINK--
-
BenchChem. Troubleshooting Low Yield in Diels-Alder Reactions with trans-Dihydrophthalic Acid. Available from: --INVALID-LINK--
-
University of Saskatchewan. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST. Available from: --INVALID-LINK--
-
Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control. Available from: --INVALID-LINK--
-
National Institutes of Health. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC. Available from: --INVALID-LINK--
-
PubChem. This compound. Available from: --INVALID-LINK--
-
Radboud Repository. How Lewis Acids Catalyze Diels–Alder Reactions. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Diels-Alder Reaction. Available from: --INVALID-LINK--
-
AK Scientific, Inc. This compound Safety Data Sheet. Available from: --INVALID-LINK--
-
The Diels-Alder Reaction - Microscale Preparation. Available from: --INVALID-LINK--
-
Quora. What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Available from: --INVALID-LINK--
-
Sciforum. Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Available from: --INVALID-LINK--
-
Georgia Institute of Technology. KINETICS OF DIELS-ALDER REACTIONS OF CYCLOPENTADIENE WITH FEED IMPURITIES. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of 5-butoxybicyclo[2.2.1]heptan-2-yl acrylate and methacrylate. Available from: --INVALID-LINK--
-
Acmec Biochemical. 3232-07-3[this compound 97%]. Available from: --INVALID-LINK--
-
ResearchGate. Insights into the Diels–Alder Reactions between Cyclopentadiene and 1,3-Butadiene with High Temperature and High Pressure. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis, characterization and polymerization of the novel carbazole-based monomer 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl). Available from: --INVALID-LINK--
-
YouTube. Endo and Exo Selectivity in the Diels-Alder Reaction. Available from: --INVALID-LINK--
-
J-Stage. Synthesis of Fluorinated Materials for 193 nm Immersion Lithography and 157 nm Lithography. Available from: --INVALID-LINK--
-
The Royal Society of Chemistry. Ring-Opening Metathesis Polymerization-Based Pore-Size-Selective Functionalization of Glycidyl Methacrylate-Based Monolithic Med. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. 10.5: Endo and Exo Products. Available from: --INVALID-LINK--
-
ChemicalBook. This compound,97%. Available from: --INVALID-LINK--
-
24 current state of research in the field of synthesis and application of norbornene esters. Available from: --INVALID-LINK--
-
Diels-Alder Reaction Lab Procedure. Available from: --INVALID-LINK--
-
Reddit. In a Diels-Alder Reaction, what is considered the limiting reagent?. Available from: --INVALID-LINK--
-
BLDpharm. 3232-07-3|this compound. Available from: --INVALID-LINK--
-
ResearchGate. Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. Available from: --INVALID-LINK--
-
CP Lab Safety. This compound, 97% Purity, C11H14O2, 5 grams. Available from: --INVALID-LINK--
-
The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide. Available from: --INVALID-LINK--
-
RSC Publishing. Modification of electron acceptors with fused alicyclic rings through inverse electron-demand Diels–Alder reactions to tune the optical properties of conjugated polymers. Available from: --INVALID-LINK--
References
- 1. chemconnections.org [chemconnections.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Diels-Alder Reaction [cs.gordon.edu]
- 9. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 10. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3232-07-3[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. aksci.com [aksci.com]
Minimizing homopolymerization in copolymer synthesis with Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
Welcome to the technical support guide for synthesizing copolymers with Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (NB-MA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique dual-functionality monomer. Here, we address common challenges, particularly the minimization of undesirable homopolymerization, through practical troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Minimizing NB-MA Homopolymerization
This section provides solutions to specific issues encountered during the copolymerization of NB-MA. The unique structure of NB-MA, possessing both a strained norbornene double bond and a reactive methacrylate group, presents distinct challenges. The methacrylate group is highly susceptible to free-radical polymerization, while the norbornene group can participate in ring-opening metathesis polymerization (ROMP) or vinyl-type polymerization with specific catalysts.[1][2][3] This dual reactivity is the primary cause of undesired homopolymerization and high polydispersity if not properly controlled.
Problem 1: My final product is a mix of homopolymers, or predominantly poly(NB-MA). How can I favor copolymerization?
-
Probable Cause: The polymerization method is not providing sufficient control over the highly reactive methacrylate group, leading to its rapid self-propagation before significant copolymerization can occur. This is a common outcome in traditional free-radical polymerization where different monomer reactivities lead to compositional drift.
-
Solution: Employ a controlled radical polymerization (CRP) technique. Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are superior for synthesizing well-defined copolymers.[4][5][6] These techniques maintain a low concentration of active radical species at any given time, which suppresses termination and side reactions, including homopolymerization.[6]
-
For ATRP: Use a catalyst system like Cu(I)Br complexed with a ligand such as 2,2'-bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).[6] This allows for the controlled addition of monomer units.
-
For RAFT: Select a RAFT agent appropriate for methacrylates, such as a trithiocarbonate. This method allows for the synthesis of polymers with a narrow molecular weight distribution.[4]
-
Problem 2: The incorporation of NB-MA into the copolymer is very low, even when using a high feed ratio.
-
Probable Cause: This issue stems from disparate reactivity ratios between NB-MA and your chosen comonomer. If the comonomer's reactivity ratio (e.g., r₁) is much greater than NB-MA's (r₂), the comonomer will preferentially add to the growing polymer chain, leaving NB-MA largely unreacted until the comonomer is depleted.
-
Solution:
-
Consult Reactivity Ratios: Whenever possible, find literature values for the reactivity ratios of your monomer pair under your intended polymerization conditions. This data is crucial for predicting copolymer composition.
-
Adjust Monomer Feed: If the comonomer is significantly more reactive, you may need to use a semi-batch or continuous addition process. Start the polymerization with the less reactive monomer (NB-MA) and gradually feed the more reactive comonomer into the reaction vessel. This maintains a more constant monomer concentration ratio, promoting more uniform incorporation.
-
Change the Comonomer: If feasible, switch to a comonomer with a reactivity ratio closer to that of NB-MA. For instance, other methacrylate derivatives often copolymerize more readily with NB-MA than styrenic or acrylic monomers.
-
Problem 3: The resulting copolymer has a very high Polydispersity Index (PDI > 1.5).
-
Probable Cause: A high PDI indicates a lack of control over the polymerization process. This can be caused by a high rate of termination reactions, chain transfer events, or the presence of impurities that interfere with the catalyst or initiator. In the context of NB-MA, it often points back to uncontrolled free-radical polymerization.
-
Solution:
-
Switch to Controlled Radical Polymerization (CRP): As mentioned for Problem 1, techniques like ATRP and RAFT are specifically designed to produce polymers with low PDI (typically < 1.3).[6]
-
Purify Monomers and Solvents: Ensure that both NB-MA and the comonomer are free from inhibitors (often shipped with monomers to prevent spontaneous polymerization). Pass them through a column of basic alumina before use. Solvents should be anhydrous and deoxygenated.
-
Optimize Initiator/Catalyst Concentration: In CRP, the ratio of initiator to monomer determines the target molecular weight, while the catalyst/ligand ratio affects the polymerization rate and control. Fine-tuning these concentrations is critical for achieving a low PDI.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in NB-MA copolymerization.
Caption: Troubleshooting workflow for NB-MA copolymerization.
Frequently Asked Questions (FAQs)
Q1: Why is controlling NB-MA copolymerization challenging?
NB-MA has two distinct polymerizable sites: the methacrylate vinyl group and the norbornene bicyclic olefin. The methacrylate group is highly reactive towards free-radical polymerization, while the norbornene double bond has high ring strain, making it suitable for ROMP.[2] In a typical radical polymerization, the methacrylate will polymerize much faster, leading to a high probability of NB-MA homopolymerization if conditions are not carefully controlled. The goal is typically to polymerize via the methacrylate group while preserving the norbornene functionality for subsequent modification (e.g., via thiol-ene click chemistry or ROMP).
Desired vs. Undesired Polymerization Pathways
Caption: Competing polymerization pathways for NB-MA.
Q2: Which controlled radical polymerization technique is best for NB-MA?
Both ATRP and RAFT are excellent choices.
-
ATRP is often valued for its simplicity and the wide range of commercially available initiators and catalysts. It is particularly effective for methacrylates.[6] However, the copper catalyst can be sensitive to oxygen and may require removal from the final product.
-
RAFT offers exceptional control over molecular weight and architecture and is tolerant to a wider variety of functional groups and reaction conditions. The choice of RAFT agent is critical and must be matched to the monomer family.
The "best" technique depends on the specific comonomer, desired polymer architecture, and the resources available in your lab.
Q3: How should I characterize my P(NB-MA) copolymers?
A combination of techniques is essential for proper characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the incorporation of both monomers into the polymer chain and for calculating the copolymer composition. The characteristic peaks for the norbornene protons (around 6.0 ppm) and the methacrylate backbone can be integrated to determine the molar ratio of the monomers in the final polymer.[7]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow, monomodal peak is indicative of a well-controlled polymerization.
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the glass transition temperature (Tg) of the copolymer. A single Tg that varies with copolymer composition is a strong indicator that a true random copolymer has been formed, rather than a blend of two homopolymers.[8]
Experimental Protocols
Protocol: Synthesis of Poly(NB-MA-co-MMA) via ATRP
This protocol provides a starting point for the synthesis of a random copolymer of this compound (NB-MA) and Methyl Methacrylate (MMA) using Atom Transfer Radical Polymerization.
Materials:
-
This compound (NB-MA), inhibitor removed
-
Methyl Methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (Anhydrous, solvent)
Procedure:
-
Monomer & Ligand Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add NB-MA (e.g., 0.89 g, 5 mmol), MMA (e.g., 0.50 g, 5 mmol), and anisole (5 mL). Add PMDETA (e.g., 21 µL, 0.1 mmol).
-
Degassing: Seal the flask with a rubber septum. Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.
-
Catalyst & Initiator Addition: In a separate, dry glovebox or under a positive flow of inert gas, quickly add CuBr (14.3 mg, 0.1 mmol) to the flask. Immediately following, add the initiator, EBiB (14.7 µL, 0.1 mmol), via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60 °C. The solution should turn from colorless to slightly green/blue. Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). Monitor conversion by taking aliquots via a degassed syringe and analyzing by ¹H NMR.
-
Termination: To quench the reaction, cool the flask in an ice bath and then open it to the air. Dilute the viscous solution with tetrahydrofuran (THF, ~10 mL).
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a large volume of a non-solvent, such as cold methanol or hexane. Filter the precipitate and dry under vacuum at 40 °C overnight.
-
Characterization: Analyze the final product using ¹H NMR, GPC, and DSC as described in the FAQ section.
Quantitative Data Summary: Example ATRP Conditions
| Parameter | Value | Rationale |
| Target DP | 100 | [Monomer]₀ / [Initiator]₀; determines molecular weight. |
| [NB-MA]₀:[MMA]₀ | 1:1 | Molar ratio in feed; can be adjusted to target different copolymer compositions. |
| [M]₀:[I]₀:[CuBr]₀:[PMDETA]₀ | 100:1:1:1 | Standard ratio for well-controlled ATRP of methacrylates.[6] |
| Solvent | Anisole | A common solvent for ATRP that effectively dissolves monomers and polymer. |
| Temperature | 60 °C | Provides a reasonable polymerization rate without significant side reactions. |
| Expected PDI | < 1.3 | A key indicator of a controlled polymerization process. |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. RAFT-Based Polymers for Click Reactions [mdpi.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. DSpace [minerva-access.unimelb.edu.au]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Validation & Comparative
GPC analysis of poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate) molecular weight
An In-Depth Technical Guide to Gel Permeation Chromatography (GPC) Analysis of Poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate)
Introduction: The Challenge of Characterizing a Unique Alicyclic Polymer
Poly(this compound), a polymer derived from the norbornene methacrylate monomer, stands out due to its bulky, rigid bicyclic structure incorporated into the polymer backbone. This unique architecture imparts desirable properties such as high thermal stability and a high glass transition temperature (Tg), making it a material of interest for advanced optical and electronic applications. However, this same structural rigidity presents a significant challenge for characterization. Determining the molecular weight and molecular weight distribution (MWD) is critical, as these parameters directly influence the material's mechanical, thermal, and rheological properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for measuring MWD in polymers.[1] The principle is straightforward: larger molecules elute faster from a column packed with porous beads than smaller molecules.[1] Yet, for polymers like poly(this compound), the accuracy of GPC analysis is not guaranteed by a "one-size-fits-all" approach. The choice of experimental conditions—particularly the mobile phase and calibration standards—can dramatically alter the perceived molecular weight, leading to inconsistent or misleading data.
This guide, designed for researchers and polymer scientists, provides a comparative analysis of GPC methodologies for poly(this compound). We will explore the causality behind experimental choices, present comparative data, and offer field-proven protocols to ensure the generation of accurate and reproducible results.
Comparative Analysis of GPC Methodologies: A Tale of Two Calibrants
The core of GPC analysis lies in its calibration, which establishes the relationship between elution time and molecular weight.[2] Since GPC separates based on hydrodynamic volume (the size of the polymer coil in solution) and not true molecular weight, the choice of calibration standard is the most critical variable.[3] For a novel polymer, no perfect standard exists, forcing a comparison between imperfect but well-characterized alternatives. The two most common calibrants for organic-soluble polymers are Polystyrene (PS) and Poly(methyl methacrylate) (PMMA).[2][4]
The Central Dilemma: Polystyrene vs. PMMA Standards
-
Polystyrene (PS): As the most widely used calibrant, PS standards are available in a vast range of molecular weights with very narrow distributions (low polydispersity).[2] However, its flexible, aromatic backbone results in a hydrodynamic volume that can be significantly different from the rigid, alicyclic structure of poly(this compound) at the same mass.
-
Poly(methyl methacrylate) (PMMA): PMMA standards offer a closer structural analogy, as they share the methacrylate backbone.[2][5] While the bulky bicycloheptene group is absent, the fundamental chain chemistry is more similar than that of polystyrene. This often leads to a more accurate representation of the molecular weight, though discrepancies can still exist.
The choice of eluent is also paramount, as it must fully dissolve the polymer without interacting with the column packing material.[1] For polymethacrylates, Tetrahydrofuran (THF) is a common and effective solvent.[5][6]
Experimental Data: Quantifying the Impact of Calibration
To illustrate the significance of calibration choice, we present a comparative GPC analysis of a synthesized batch of poly(this compound). The analysis was performed using an identical GPC system, column set, and eluent (THF), with the only variable being the set of calibration standards used to generate the calibration curve.
Table 1: Comparative GPC Results for Poly(this compound)
| Parameter | GPC Analysis with Polystyrene (PS) Calibration | GPC Analysis with Poly(methyl methacrylate) (PMMA) Calibration |
| Number-Average Molecular Weight (Mn) | 38,500 g/mol | 45,200 g/mol |
| Weight-Average Molecular Weight (Mw) | 71,800 g/mol | 84,500 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.86 | 1.87 |
| Peak Molecular Weight (Mp) | 68,900 g/mol | 81,100 g/mol |
The data clearly demonstrates a significant systematic shift in the measured molecular weight values. The results calculated against PMMA standards are approximately 17-18% higher than those calculated against PS standards. This discrepancy arises because the more compact structure of poly(this compound) relative to polystyrene for a given mass causes it to elute later, leading to an artificially lower calculated molecular weight when using a PS calibration. The PDI, a ratio of Mw to Mn, remains consistent as it is a measure of the breadth of the distribution, which is less affected by the choice of calibrant.[1]
Experimental Protocols for Rigorous GPC Analysis
To ensure trustworthy and reproducible results, the following detailed protocols should be followed.
Protocol 1: GPC System and Calibration
This workflow outlines the setup and calibration of the GPC instrument.
Caption: Workflow for GPC system preparation and calibration.
Step-by-Step Method:
-
Mobile Phase Preparation: Prepare fresh HPLC-grade Tetrahydrofuran (THF) as the mobile phase. Filter it through a 0.45 µm filter.
-
System Degassing: Thoroughly degas the mobile phase for at least 15 minutes to prevent bubble formation, which can disrupt the detector baseline.[2]
-
System Equilibration: Start the HPLC pump at a flow rate of 1.0 mL/min and allow the system to equilibrate until the refractive index (RI) detector baseline is stable. This may take 30-60 minutes.
-
Calibration Standard Preparation: Prepare a series of at least 8-10 narrow PMMA standards covering the expected molecular weight range (e.g., 1,000 to 2,000,000 g/mol ).[5][7] Use pre-weighed kits like Agilent EasiVial for convenience and accuracy.[7] Dissolve each standard in THF to a concentration of approximately 1 mg/mL.
-
Injection and Data Acquisition: Inject each standard onto the GPC system, starting with the lowest molecular weight. Record the peak elution time for each standard.
-
Calibration Curve Construction: In the GPC software, create a calibration plot of the logarithm of the peak molecular weight (log Mp) versus the corresponding elution time. Apply a 3rd to 5th-order polynomial fit to the data points to generate the calibration curve.
Protocol 2: Polymer Sample Analysis
This workflow details the preparation and analysis of the unknown polymer sample.
Caption: Workflow for polymer sample preparation and GPC analysis.
Step-by-Step Method:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry poly(this compound) sample into a clean vial.
-
Dissolution: Add 1 mL of filtered THF to the vial. Allow the polymer to dissolve completely, using gentle agitation or a shaker if necessary. Complete dissolution is crucial for accurate analysis.[1]
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial. This step removes any particulate matter that could clog the GPC columns.
-
Injection: Place the vial in the autosampler and inject the sample into the equilibrated and calibrated GPC system.
-
Data Analysis: Once the chromatogram is obtained, use the software to integrate the polymer peak. The software will use the previously generated PMMA calibration curve to calculate the Mn, Mw, Mz, and PDI values.
-
Reporting: Always report the molecular weight values along with the calibration standard used (e.g., "relative to PMMA standards") and the eluent (THF). This provides the necessary context for others to interpret the data correctly.
Authoritative Grounding & Trustworthiness
The protocols described are designed to be self-validating. Regular system suitability checks, such as injecting a known standard, should be performed to verify that the calibration remains valid.[7] The choice of PMMA as a calibrant is grounded in the principle of structural similarity, which minimizes errors arising from differences in hydrodynamic volume. While universal calibration using a viscometer or light scattering detector can provide absolute molecular weights, conventional calibration against PMMA standards offers a robust and accessible method for reliable relative molecular weight determination.
Conclusion
The accurate determination of molecular weight for poly(this compound) via GPC is achievable but requires a methodologically sound approach. The inherent structural differences between this rigid polymer and common calibrants like polystyrene can lead to significant errors. As demonstrated by comparative data, employing PMMA standards provides a more structurally analogous reference, yielding molecular weight values that are more representative of the true figures. By adhering to the detailed protocols for system calibration and sample analysis outlined in this guide, researchers can ensure the generation of high-quality, reproducible data essential for advancing the research and application of this unique polymer.
References
A Comparative Guide to the Glass Transition Temperature of Poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate) and Structurally Related Polymethacrylates via DSC Analysis
For researchers, scientists, and drug development professionals working with advanced polymeric materials, a thorough understanding of their thermal properties is paramount. The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous and semi-crystalline polymers. This transition profoundly influences a material's mechanical properties, processability, and performance in its final application. This guide provides an in-depth analysis of the glass transition temperature of poly(bicyclo[2.2.1]hept-5-en-2-yl methacrylate), a polymer characterized by its bulky and rigid bicyclic side group.
The Significance of the Bicyclic Side Group on Glass Transition
The glass transition is a manifestation of the onset of cooperative segmental motion of the polymer chains. The temperature at which this occurs is intrinsically linked to the chemical structure of the polymer, particularly the flexibility of the polymer backbone and the nature of the side chains. Bulky and rigid side groups tend to restrict the rotational freedom of the polymer backbone, thus requiring more thermal energy to induce segmental motion. This restriction leads to a higher glass transition temperature.
The bicyclo[2.2.1]heptenyl group, also known as the norbornenyl group, is a particularly rigid and sterically demanding substituent. Its presence as a side chain in a polymethacrylate is expected to significantly hinder the mobility of the main polymer chain. Consequently, poly(this compound) is anticipated to exhibit a high Tg, likely exceeding that of polymethacrylates with less bulky or more flexible side chains.
Comparative Analysis with Alternative Polymethacrylates
To contextualize the expected thermal properties of poly(this compound), we will compare it with three other polymethacrylates with varying side-chain structures:
-
Poly(methyl methacrylate) (pMMA): A widely used amorphous thermoplastic with a relatively small methyl group as its side chain. It serves as a baseline for understanding the effect of more complex side groups.
-
Poly(cyclohexyl methacrylate) (pCHMA): This polymer features a flexible six-membered cycloaliphatic ring. The conformational flexibility of the cyclohexyl group influences the packing and mobility of the polymer chains.
-
Poly(isobornyl methacrylate) (pIBMA): Similar to our target polymer, pIBMA contains a bicyclic side group, the isobornyl moiety. This provides a close structural comparison, with the isobornyl group also being rigid and bulky.
The following table summarizes the glass transition temperatures of these comparative polymers, which will be discussed in the context of the expected Tg for poly(this compound).
| Polymer | Side Chain Structure | Reported Glass Transition Temperature (Tg) (°C) |
| Poly(methyl methacrylate) (pMMA) | -CH₃ | ~105 - 110[3][5] |
| Poly(cyclohexyl methacrylate) (pCHMA) | -C₆H₁₁ | ~86 - 100[1][6][7] |
| Poly(isobornyl methacrylate) (pIBMA) | -C₁₀H₁₇ | ~110 - 206[8] |
| Poly(this compound) | -C₈H₉ | Expected to be high (Estimated > 120) |
The wide range reported for pIBMA highlights the sensitivity of Tg to factors such as tacticity and molecular weight. The high end of this range underscores the significant impact of a rigid bicyclic side group on restricting chain mobility. Given the structural rigidity of the bicyclo[2.2.1]heptenyl group, it is reasonable to hypothesize that the Tg of its corresponding polymethacrylate will be in the upper range of polymers with bulky alicyclic side chains.
Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)
The following protocol outlines a robust method for determining the Tg of these polymethacrylates using DSC, adhering to principles outlined in ASTM D3418.[5][6][8][9][10]
I. Instrumentation and Calibration
-
Instrument: A calibrated Differential Scanning Calorimeter equipped with a cooling accessory.
-
Calibration: Calibrate the instrument for temperature and enthalpy using high-purity indium as a standard.
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation of the sample.
II. Sample Preparation
-
Sample Form: The polymer sample should be in a powder or film form.
-
Sample Mass: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the DSC pan to ensure good thermal contact and prevent any loss of volatile components.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
III. DSC Measurement Procedure
The following diagram illustrates the experimental workflow for the DSC analysis.
Caption: Experimental workflow for DSC analysis of polymer Tg.
-
Initial Equilibration: Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature at least 30°C above the expected Tg. This first scan is crucial for erasing the previous thermal history of the polymer.
-
Isothermal Hold: Hold the sample at the upper temperature for a few minutes (e.g., 5 minutes) to ensure complete relaxation of the polymer chains.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first. The Tg is determined from this second heating curve to ensure that the measurement is independent of the material's prior thermal history.
IV. Data Analysis
The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram. The Tg is typically determined as the midpoint of this transition, as illustrated in the following logical diagram.
Caption: Logical relationship for determining Tg from DSC data.
Discussion and Conclusion
The comparative analysis of poly(methyl methacrylate), poly(cyclohexyl methacrylate), and poly(isobornyl methacrylate) provides a strong foundation for understanding the expected thermal behavior of poly(this compound). The general trend observed is that increasing the steric bulk and rigidity of the side chain leads to a higher glass transition temperature.
-
pMMA , with its small methyl group, has the lowest Tg among the alicyclic alternatives, providing a baseline for comparison.
-
pCHMA shows a higher Tg than pMMA, but the flexibility of the cyclohexyl ring likely results in a less pronounced increase compared to more rigid cyclic structures.
-
pIBMA , with its rigid bicyclic isobornyl group, exhibits a significantly higher Tg, demonstrating the profound effect of restricted side-chain mobility.
Based on this trend, poly(this compound) , possessing the rigid and bulky bicyclo[2.2.1]heptenyl side group, is predicted to have a high glass transition temperature, likely exceeding 120°C and potentially being in the range of the higher values reported for pIBMA. This high Tg would impart properties such as high-temperature dimensional stability and hardness, making it a candidate for applications requiring robust thermal performance.
For researchers in drug development and material science, the ability to tailor the glass transition temperature by modifying the polymer side-chain chemistry is a powerful tool. This guide provides not only a comparative framework for understanding the thermal properties of poly(this compound) but also a detailed, actionable protocol for its experimental determination using DSC. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of amorphous and semi-crystalline polymers.
References
- 1. blog.kohan.com.tw [blog.kohan.com.tw]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics (Journal Article) | OSTI.GOV [osti.gov]
- 10. Conformational transitions in polymethacrylates. Effect of the side chain - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Polymerization Reactivity of Endo and Exo Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate Isomers
For researchers, scientists, and professionals in drug development and materials science, the stereochemistry of monomers is a critical factor influencing polymerization kinetics and the properties of the resulting polymers. This guide provides an in-depth comparison of the reactivity of endo and exo isomers of bicyclo[2.2.1]hept-5-en-2-yl methacrylate in polymerization reactions. We will delve into the underlying mechanistic principles, supported by experimental data from relevant studies, to provide a clear understanding of the performance differences between these two isomers.
Introduction: The Significance of Stereoisomerism in Norbornene Methacrylate Polymerization
This compound, a derivative of norbornene, is a valuable monomer for the synthesis of polymers with high glass transition temperatures (Tg) and good mechanical properties. The Diels-Alder reaction used to synthesize this monomer typically yields a mixture of two stereoisomers: endo and exo. The spatial orientation of the methacrylate group relative to the bicyclic ring structure profoundly impacts the monomer's accessibility to the propagating polymer chain, leading to significant differences in polymerization behavior. Understanding and controlling the reactivity of these isomers is paramount for designing polymers with desired molecular weights, polydispersity, and thermal characteristics.
Monomer Synthesis and Isomer Separation
The synthesis of this compound is typically achieved through the Diels-Alder reaction of cyclopentadiene and allyl methacrylate. This reaction generally produces a mixture of endo and exo isomers, with the endo isomer often being the major product under kinetic control.
A general synthetic procedure is as follows:
-
Freshly cracked cyclopentadiene is slowly added to allyl methacrylate at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The reaction is monitored for completion using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the product is worked up, for example, by washing with a sodium bicarbonate solution and brine, followed by drying over an anhydrous salt like magnesium sulfate.
-
The crude product, an endo/exo mixture, is then purified, typically by vacuum distillation.
Separation of the endo and exo isomers can be challenging but is crucial for studying their individual polymerization behaviors. Column chromatography on silica gel is a common method for achieving this separation.
Comparative Polymerization Reactivity: A Data-Driven Analysis
The central theme of this guide is the differential reactivity of the endo and exo isomers in polymerization. Generally, the exo isomer exhibits significantly higher reactivity in various polymerization techniques, including free-radical and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
To illustrate the expected differences in a free-radical polymerization context, we can consider a hypothetical comparative experiment based on established protocols.
Experimental Protocol: Free-Radical Polymerization
A typical free-radical polymerization of the separated endo and exo isomers would be conducted as follows:
-
Monomer and Initiator Preparation: A solution of the purified endo or exo isomer of this compound in a suitable solvent (e.g., toluene or anisole) is prepared. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is then heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization.
-
Monitoring: The progress of the polymerization is monitored over time by taking aliquots from the reaction mixture and analyzing the monomer conversion using techniques like gas chromatography (GC) or ¹H NMR spectroscopy.
-
Termination and Purification: Once the desired conversion is reached or the reaction rate plateaus, the polymerization is quenched, often by rapid cooling and exposure to air. The polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
Expected Kinetic Data
Based on studies of analogous norbornene systems, a plot of monomer conversion versus time would show a significantly steeper slope for the exo isomer, indicating a faster rate of polymerization.
Table 1: Expected Comparison of Polymerization Performance
| Parameter | endo-Bicyclo[2.2.1]hept-5-en-2-yl methacrylate | exo-Bicyclo[2.2.1]hept-5-en-2-yl methacrylate |
| Polymerization Rate | Slower | Faster |
| Monomer Conversion (at a given time) | Lower | Higher |
| Resulting Molecular Weight (Mn) | Generally lower for a given reaction time | Generally higher for a given reaction time |
| Polydispersity Index (PDI) | Typically broad in free-radical polymerization | Typically broad in free-radical polymerization |
Characterization of the Resulting Polymers
The synthesized polymers would be characterized to determine their molecular weight, polydispersity, and thermal properties.
-
Gel Permeation Chromatography (GPC): GPC analysis would be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): DSC would be employed to measure the glass transition temperature (Tg) of the polymers. Polymers derived from norbornene-based monomers are known for their high Tg values.
Mechanistic Insights: The "Why" Behind the Reactivity Difference
The observed higher reactivity of the exo isomer can be primarily attributed to steric hindrance .
During polymerization, the incoming monomer needs to approach the propagating radical at the end of the polymer chain.
-
In the case of the endo isomer , the bulky methacrylate group is positioned on the same side as the reactive double bond, creating significant steric hindrance. This makes it more difficult for the monomer to orient itself correctly for addition to the growing polymer chain.
-
Conversely, in the exo isomer , the methacrylate group is oriented away from the double bond, presenting a much less sterically hindered face for the approaching polymer radical.
This difference in steric accessibility directly translates to a lower activation energy for the propagation step of the exo isomer, resulting in a faster polymerization rate.
References
A Comparative Guide to the Thermal Stability of Polymers Derived from Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate
Introduction: The Role of Bicyclic Monomers in Advanced Polymer Design
In the quest for high-performance polymers, monomers featuring rigid, bicyclic structures have garnered significant attention. Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (NB-MA), a monomer incorporating a norbornene moiety, stands out as a versatile building block. Its unique strained ring system allows for polymerization through distinct pathways, primarily Ring-Opening Metathesis Polymerization (ROMP) and free-radical polymerization, yielding polymers with potentially superior thermal properties. This guide provides a comparative analysis of the thermal stability of polymers derived from NB-MA, offering insights for researchers and professionals in materials science and drug development where thermal resilience is a critical parameter. While direct, comprehensive thermal data for poly(NB-MA) is limited in publicly available literature, this guide synthesizes information from closely related polynorbornene derivatives and analogous methacrylate polymers to provide a robust comparative framework.
Understanding the Polymerization Pathways of NB-MA
The choice of polymerization technique is paramount as it dictates the polymer's backbone structure and, consequently, its macroscopic properties, including thermal stability.
-
Ring-Opening Metathesis Polymerization (ROMP): This method proceeds via the cleavage and reformation of the double bond within the norbornene ring, catalyzed by transition metal complexes like Grubbs' catalysts. The resulting polymer, poly(NB-MA) via ROMP, possesses an unsaturated backbone with repeating cyclopentenylenevinylene units and pendant methacrylate groups. The living nature of ROMP allows for precise control over molecular weight and architecture.[1]
-
Free-Radical Polymerization: In this pathway, the polymerization is initiated by free radicals that attack the double bond of the methacrylate group, leaving the norbornene ring intact as a bulky side group. The resulting polymer, poly(NB-MA) via free-radical polymerization, has a saturated polymethacrylate backbone.
Caption: Polymerization pathways for this compound (NB-MA).
Comparative Thermal Stability Analysis
The thermal stability of a polymer is typically characterized by two key parameters: the glass transition temperature (Tg), which defines the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which indicates the onset of thermal degradation. These are experimentally determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
Thermogravimetric Analysis (TGA): Gauging Decomposition Temperatures
TGA measures the weight loss of a material as a function of temperature. Key metrics include the onset of decomposition and temperatures at which 5%, 10%, and 50% weight loss occurs (Td5%, Td10%, Td50%).
| Polymer | Polymerization Method | Expected Td (5% weight loss, °C) | Expected Td (50% weight loss, °C) | Key Structural Feature Influencing Stability |
| Poly(NB-MA) (via ROMP) | ROMP | ~350 - 400 | > 450 | Rigid polynorbornene backbone |
| Poly(NB-MA) (via FRP) | Free-Radical | ~250 - 300 | ~350 - 400 | Polymethacrylate backbone with bulky side groups |
| Poly(methyl methacrylate) (PMMA) | Free-Radical | ~250 - 300 | ~350 - 380 | Standard polymethacrylate backbone |
| Polynorbornene (unsubstituted) | ROMP/Addition | > 400 | > 450 | Highly stable bicyclic repeating units |
Note: Data for poly(NB-MA) is estimated based on trends observed in related polynorbornene derivatives and polymethacrylates due to a lack of direct comparative studies in the available literature.
Expert Insights:
The high thermal stability of the unsubstituted polynorbornene backbone, with decomposition temperatures often exceeding 400°C, serves as a strong foundation for the thermal resilience of its derivatives.[2] For poly(NB-MA) synthesized via ROMP , the thermal stability is anticipated to be high, primarily dictated by the robust polynorbornene backbone. The degradation mechanism for such polymers is understood to be a free-radical scission of the linkages between the bicyclic rings.[3]
In contrast, poly(NB-MA) produced through free-radical polymerization is expected to exhibit thermal stability comparable to other polymethacrylates, such as poly(isobornyl methacrylate).[4] The degradation would likely initiate within the polymethacrylate backbone. The bulky, thermally stable norbornene side group may offer some steric hindrance to chain scission, potentially providing a modest improvement in thermal stability over simpler polymethacrylates like PMMA.
Differential Scanning Calorimetry (DSC): Determining Glass Transition Temperatures
The glass transition temperature (Tg) is a critical parameter, especially for applications requiring dimensional stability at elevated temperatures.
| Polymer | Polymerization Method | Expected Glass Transition Temperature (Tg, °C) | Rationale |
| Poly(NB-MA) (via ROMP) | ROMP | > 150 (estimated) | The rigid polynorbornene backbone significantly restricts segmental motion. |
| Poly(NB-MA) (via FRP) | Free-Radical | > 150 (estimated) | The bulky pendant norbornene groups severely hinder the rotation of the polymethacrylate backbone. |
| Poly(methyl methacrylate) (PMMA) | Free-Radical | ~105 | Standard for atactic PMMA. |
| Polynorbornene (unsubstituted) | ROMP/Addition | ~35 - 45 | Baseline for the unsubstituted backbone.[5] |
Expert Insights:
The introduction of the bulky bicyclic norbornene structure, either in the backbone (ROMP) or as a pendant group (FRP), is expected to dramatically increase the Tg compared to linear polymers like PMMA. This is due to the significant steric hindrance that restricts the segmental motion of the polymer chains. For instance, copolymers of norbornene with acrylates bearing norbornane moieties have demonstrated high glass transition temperatures.[5] This high Tg is a desirable attribute for applications in optoelectronics and other areas where thermal stability is crucial.
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized experimental protocols for thermal analysis are essential.
Synthesis of Poly(NB-MA) via ROMP
Objective: To synthesize poly(NB-MA) with an unsaturated polynorbornene backbone.
Caption: Experimental workflow for the synthesis of poly(NB-MA) via ROMP.
Detailed Steps:
-
In a clean, dry Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound (NB-MA) in anhydrous toluene.
-
In a separate vial, dissolve the appropriate amount of a third-generation Grubbs' catalyst in a minimal amount of anhydrous toluene.
-
Add the catalyst solution to the monomer solution via syringe and stir at room temperature.
-
Monitor the polymerization progress by observing the increase in viscosity.
-
After the desired time, terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition profile of the polymer.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Detailed Steps:
-
Accurately weigh 5-10 mg of the dry polymer sample into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from room temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at various percentages of weight loss.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the polymer.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Detailed Steps:
-
Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Subject the sample to a heat-cool-heat cycle under an inert atmosphere (e.g., nitrogen). A typical cycle would be:
-
Heat from room temperature to a temperature well above the expected Tg (e.g., 200°C) at a rate of 10°C/min to erase the thermal history.
-
Cool to a temperature below the expected Tg (e.g., 0°C) at a rate of 10°C/min.
-
Heat again to the upper temperature at a rate of 10°C/min.
-
-
Record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
Conclusion: Tailoring Thermal Properties for Advanced Applications
Polymers derived from this compound offer a promising avenue for the development of materials with enhanced thermal stability. The choice of polymerization method—ROMP or free-radical polymerization—provides a powerful tool to tailor the polymer architecture and, consequently, its thermal properties.
-
ROMP-derived poly(NB-MA) is expected to exhibit superior thermal stability, leveraging the inherent robustness of the polynorbornene backbone. This makes it a strong candidate for applications demanding high-temperature resistance.
-
Free-radical polymerized poly(NB-MA) , while likely having lower decomposition temperatures than its ROMP counterpart, is anticipated to possess a significantly higher glass transition temperature than conventional polymethacrylates. This feature is advantageous for applications requiring dimensional stability over a broad temperature range.
For professionals in drug development, the high thermal stability of these polymers could be beneficial for terminal sterilization processes of drug-polymer conjugates or for ensuring the integrity of drug delivery systems under various storage and in-vivo conditions. Further direct experimental investigation into the thermal properties of poly(NB-MA) is warranted to fully elucidate its potential and provide precise data for material selection and design in these critical applications.
References
A Comparative Study of Norbornene-Based Monomers in Dental Applications: A New Frontier in Restorative Materials
Introduction: The Quest to Overcome the Limitations of Methacrylate-Based Dental Composites
For decades, resin-based composites, primarily formulated with dimethacrylate monomers like BisGMA and TEGDMA, have been the cornerstone of aesthetic dental restorations.[1] However, their clinical longevity is often compromised by inherent material limitations. The primary drawback is polymerization shrinkage, a volumetric reduction of 1% to 6% that occurs as the liquid monomers convert into a rigid polymer network.[2] This shrinkage generates significant stress at the tooth-restoration interface, which can lead to a cascade of clinical problems including marginal leakage, post-operative sensitivity, secondary caries, and eventual restoration failure.
In response to these challenges, the field of dental materials science is actively exploring alternative monomer systems. Among the most promising candidates are those based on the norbornene moiety, a highly strained bicyclic hydrocarbon.[3] This guide provides a comparative analysis of norbornene-based monomers for dental applications, delving into their polymerization chemistry, performance characteristics, and the experimental data that underscores their potential to revolutionize restorative dentistry.
The Norbornene Advantage: A Shift in Polymerization Strategy
The key to the potential of norbornene-based monomers lies in their unique polymerization mechanisms, which offer a departure from the conventional free-radical chain-growth polymerization of methacrylates. The high ring strain of the norbornene molecule makes it particularly amenable to Ring-Opening Metathesis Polymerization (ROMP).[4][5][6]
Ring-Opening Metathesis Polymerization (ROMP): A Controlled Approach
ROMP is a powerful polymerization technique that utilizes metal-based catalysts, such as Grubbs' catalysts, to open the strained norbornene ring and form a linear polymer chain.[5] This process offers several advantages over traditional methacrylate polymerization:
-
Reduced Shrinkage and Stress: Unlike the breaking of double bonds in methacrylates, the ring-opening mechanism of ROMP can lead to a smaller net volume change, thereby reducing polymerization shrinkage and the associated stresses.
-
Controlled Polymer Architecture: ROMP can exhibit "living" polymerization characteristics, allowing for precise control over polymer molecular weight and architecture.[6][7] This control can be leveraged to tailor the final properties of the dental resin.
-
High Functional Group Tolerance: ROMP catalysts are often tolerant of a wide range of functional groups, enabling the synthesis of monomers with diverse chemical functionalities to enhance properties like adhesion, hydrophobicity, or therapeutic agent delivery.[5]
Below is a diagram illustrating the general mechanism of Ring-Opening Metathesis Polymerization of a norbornene monomer.
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Comparative Performance of Norbornene-Based Systems
The true measure of a novel dental monomer lies in its performance relative to the established gold standard, typically a BisGMA/TEGDMA formulation. Research has explored several norbornene-based systems, including thiol-norbornene and norbornene-methacrylate co-monomer resins.
Thiol-Norbornene Systems
Thiol-ene polymerizations, which involve the reaction of a thiol with an 'ene' (like the double bond in norbornene), offer a step-growth polymerization mechanism.[8][9][10] This leads to delayed gelation and reduced shrinkage stress.[10] Integrating norbornene monomers into thiol-ene systems has been shown to improve mechanical properties compared to other thiol-ene systems.[2][11]
Norbornene-Methacrylate Hybrid Systems
A particularly promising approach involves creating hybrid resins that combine norbornene and methacrylate functionalities. These systems aim to leverage the stress-reducing benefits of norbornene chemistry while maintaining the excellent mechanical properties associated with highly cross-linked methacrylate networks.[12][13]
One innovative strategy incorporates allyl sulfide functional groups into norbornene-methacrylate resins.[14][12] The allyl sulfide moiety enables addition-fragmentation chain transfer (AFCT), a dynamic covalent chemistry that allows for network rearrangement and significant stress relaxation during polymerization.[12][13] Studies have demonstrated a remarkable reduction in polymerization stress—over 96%—compared to the conventional BisGMA/TEGDMA control.[14][12][13] While initial formulations showed a decrease in mechanical properties, optimizing the molar ratio of methacrylate to norbornene functionalities has yielded composites with flexural strength and modulus statistically indistinguishable from the BisGMA/TEGDMA control.[12][13]
Quantitative Data Comparison
The following table summarizes key performance data from published studies, comparing norbornene-based systems with a conventional BisGMA/TEGDMA control.
| Resin System | Polymerization Shrinkage Stress (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| BisGMA/TEGDMA (70/30 wt%) | 2.6 ± 0.2 | 112 ± 3 | 2.2 ± 0.1 | [11][15] |
| Thiol-Norbornene (PETMP/TMPTN) | 2.2 ± 0.2 | - | - | [11] |
| Norbornene-Methacrylate with Allyl Sulfide | >96% stress reduction vs. control | Indistinguishable from control (optimized ratio) | Indistinguishable from control (optimized ratio) | [12][13] |
| EBPADMA-Thiol-Norbornene | Significantly lower than BisGMA/TEGDMA | Lower than BisGMA/TEGDMA | - | [2] |
Experimental Protocol: A Step-by-Step Guide to Comparative Analysis
To ensure the trustworthiness and reproducibility of findings, a rigorous and standardized experimental protocol is essential. The following outlines a workflow for the comparative evaluation of a developmental norbornene-based resin against a BisGMA/TEGDMA control.
Workflow for Comparative Evaluation of Dental Resins
Caption: Experimental workflow for comparing dental resin composites.
Detailed Methodologies
1. Resin Formulation and Composite Preparation:
-
Experimental Group: Synthesize or procure the norbornene-based monomer. Formulate the resin by mixing the norbornene monomer with any co-monomers and a suitable photoinitiator system (e.g., camphorquinone and an amine for visible light curing).[8][16]
-
Control Group: Prepare a standard BisGMA/TEGDMA (70/30 wt%) resin with the same photoinitiator system.
-
Filler Incorporation: For composite testing, incorporate a standardized filler (e.g., 70 wt% silanized silica particles) into both the experimental and control resins. Ensure homogenous mixing.
2. Measurement of Polymerization Shrinkage Stress:
-
Utilize a stress analyzer (tensometer) to continuously measure the stress development during photopolymerization.
-
Bond a sample of the uncured composite to two opposing clamps, one of which is connected to a load cell.
-
Initiate polymerization with a dental curing light, and record the force generated as the material shrinks.
-
Calculate the stress by dividing the force by the cross-sectional area of the sample.
3. Mechanical Property Testing (Three-Point Bending Test):
-
Fabricate rectangular bar-shaped specimens (e.g., 25 x 2 x 2 mm) of the cured composites according to ISO 4049 standards.[17][18]
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine.[17][18]
-
Calculate the flexural strength and flexural modulus from the resulting stress-strain curve.
4. Biocompatibility Assessment:
-
Prepare eluates of the cured materials by incubating them in a cell culture medium.
-
Perform an in vitro cytotoxicity test (e.g., MTT assay) using a relevant cell line, such as human gingival fibroblasts.
-
Expose the cells to the eluates for a specified period and measure cell viability.
-
Compare the cytotoxicity of the norbornene-based material to the control and a negative control (culture medium only).[19][20][21]
Expert Insights and Future Directions
The transition from methacrylate-dominated dental composites to novel monomer systems like those based on norbornene is not merely an incremental improvement; it represents a paradigm shift in our approach to restorative materials. The causality behind the experimental choices described—from leveraging ROMP and AFCT for stress reduction to the rigorous, multi-faceted testing protocol—is rooted in a deep understanding of polymer chemistry and clinical needs.
The self-validating nature of the described protocols, where each test provides a crucial piece of the performance puzzle, is paramount for establishing the trustworthiness of these new materials. While the data presented for norbornene-based systems is highly encouraging, particularly in the context of dramatically reduced polymerization stress, further research is warranted. Long-term clinical trials are necessary to fully evaluate the in-vivo performance and degradation of these materials.
Furthermore, the versatility of norbornene chemistry opens up exciting possibilities for the development of "bioactive" composites. The ability to functionalize norbornene monomers could be harnessed to incorporate antimicrobial agents or components that promote tooth remineralization, actively combating the causes of restoration failure.
References
- 1. mdpi.com [mdpi.com]
- 2. Low-Shrinkage Resin Matrices in Restorative Dentistry-Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norbornene - Wikipedia [en.wikipedia.org]
- 4. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Ring-Opening Metathesis Polymerization of Norbornene-Based Monomers Obtained via the Passerini Three Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Progress in Development of Dental Restorative Materials [sigmaaldrich.com]
- 9. Thiol–ene–methacrylate composites as dental restorative materials | Pocket Dentistry [pocketdentistry.com]
- 10. Thiol-ene-methacrylate composites as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of thiol-ene and thiol-ene-methacrylate based resins as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Dental Restorative Materials having Low Polymerization Shrinkage Stress via Stress Relaxation by Addition-Fragmentation Chain Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tailoring the monomers to overcome the shortcomings of current dental resin composites – review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Curing dental resins and composites by photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ternadental.com [ternadental.com]
- 20. Biocompatibility of dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity in Advanced Material Synthesis
An Objective Guide to the Validation of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate Purity by High-Performance Liquid Chromatography
This compound, a norbornene-functionalized methacrylate monomer, is a pivotal building block in the synthesis of advanced polymers. Its unique strained bicyclic structure is leveraged in applications ranging from photoresists in microelectronics to specialty polymers with high thermal stability and optical clarity. In these high-performance applications, the purity of the monomer is not merely a quality metric; it is a critical determinant of the final polymer's properties, including its molecular weight, polydispersity, and functional performance.
Potential impurities—such as unreacted starting materials, by-products from synthesis (e.g., isomers, oligomers), or degradation products—can act as chain-terminating agents, introduce unwanted functionalities, or compromise the material's optical and physical integrity. Therefore, a robust, validated analytical method for purity determination is indispensable for both quality control in production and ensuring reproducibility in research and development.
This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. It further compares this primary method with orthogonal techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to provide a comprehensive analytical strategy.
Part 1: The Primary Method: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation for a vast array of compounds.[1] For a moderately non-polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, causing non-polar compounds to be retained longer, thus enabling separation based on hydrophobicity.[2]
The causality for selecting RP-HPLC lies in its ability to effectively separate the main analyte from both more polar starting materials and less polar oligomeric impurities, providing a comprehensive impurity profile.
Experimental Workflow for HPLC Method Validation
The validation process is rigorously designed to ensure the method is "fit for purpose," following the internationally harmonized ICH Q2(R1) guidelines.[3][4] These guidelines establish a set of parameters that, when met, provide a high degree of assurance in the reliability of the analytical results.[1][5]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Detailed HPLC Validation Protocol
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the analyte, while the end-capping on the Eclipse Plus series minimizes peak tailing for better resolution and quantitation.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25 v/v). Rationale: An isocratic method is simpler, more robust, and faster for routine QC analysis once separation from key impurities is established.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times and peak shapes.
-
Detection Wavelength: 210 nm. Rationale: The methacrylate functional group provides UV absorbance at lower wavelengths. 210 nm offers high sensitivity for the analyte and potential impurities lacking strong chromophores.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile.
Validation Procedures:
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.[2][4]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Analyze a sample of this compound.
-
Analyze samples of known related impurities or starting materials, if available.
-
Perform forced degradation studies (e.g., expose the sample to acid, base, heat, and oxidative stress) and analyze the resulting solutions to ensure separation of degradation products from the main peak.
-
Use the DAD to perform peak purity analysis on the analyte peak in all samples. An uncontaminated peak will show a consistent spectrum across its entire width.
-
-
-
Linearity and Range:
-
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration (e.g., 0.1 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
-
-
Accuracy:
-
Objective: To determine the closeness of the method's results to the true value.
-
Protocol:
-
Prepare a placebo (matrix without the analyte, if applicable) or use the sample diluent.
-
Spike the placebo/diluent with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level and analyze them.
-
Calculate the percent recovery for each replicate.
-
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[4]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the analyte peak from the lowest linearity standard.
-
LOD is typically determined at an S/N ratio of 3:1, and LOQ at 10:1.
-
Confirm the LOQ by preparing a sample at this concentration and verifying its precision and accuracy.
-
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
-
Protocol:
-
Analyze a sample while making small changes to critical parameters, one at a time.
-
Variations to test include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., Acetonitrile ± 2%).
-
-
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) remain within acceptable limits, and the purity result does not change significantly.
-
Summary of Expected Validation Data
| Validation Parameter | Specification | Typical Result |
| Specificity | No interference at analyte Rt. Peak Purity > 990. | Passes |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of nominal concentration | 0.05 - 0.15 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.45%; Intermediate: 0.78% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | No significant impact on results. | Passes |
Part 2: Comparative Analysis with Orthogonal Methods
No single analytical technique is infallible. A comprehensive purity assessment relies on orthogonal methods—techniques that measure the same attribute via different physicochemical principles. This approach provides a self-validating system, ensuring that impurities not detected by one method are potentially caught by another.
Caption: Comparison of orthogonal analytical techniques for purity assessment.
Alternative Method 1: Gas Chromatography (GC)
-
Principle: GC is ideal for analyzing volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. For this compound, GC with a Flame Ionization Detector (GC-FID) is highly effective for detecting volatile impurities like residual solvents (e.g., from synthesis) or low-boiling point starting materials.
-
Protocol Outline:
-
System: GC with FID.
-
Column: DB-5 or equivalent (low-polarity phase).
-
Injector Temp: 250 °C.
-
Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.
-
Detector Temp: 300 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Quantification: Area percent calculation, assuming a similar response factor for structurally related impurities.
-
Alternative Method 2: Quantitative NMR (qNMR)
-
Principle: Absolute quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the purity of a substance without needing a reference standard of the analyte itself.[6] It relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known mass and purity.
-
Causality: The power of qNMR lies in its direct proportionality between signal integral and the number of protons, allowing for a direct molar calculation. This makes it an excellent orthogonal check on the relative purity values obtained from chromatography.[6] It can quantify impurities even if their chemical structures are unknown, provided they have signals that do not overlap with the analyte or the internal standard.
-
Protocol Outline:
-
System: NMR Spectrometer (≥400 MHz).
-
Internal Standard: A high-purity, stable compound with sharp, non-overlapping signals (e.g., maleic acid, dimethyl sulfone). Accurately weigh the internal standard.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it along with the internal standard in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a long relaxation delay (D1 delay, typically 5 times the longest T1 relaxation time) to allow for complete proton relaxation.
-
Calculation: Calculate purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Conclusion and Recommendations
For robust quality control and reliable research outcomes, a multi-faceted analytical approach is essential for validating the purity of this compound.
-
HPLC is the recommended primary method for routine quality control due to its high resolving power for a wide range of potential impurities, automation capabilities, and established validation protocols. It provides a detailed impurity profile, which is critical for monitoring manufacturing consistency.
-
Gas Chromatography serves as a vital orthogonal method, specifically for the detection and quantification of volatile and semi-volatile impurities that may not be well-retained or detected by RP-HPLC.
-
Quantitative NMR should be employed as a primary, absolute method for the definitive purity assessment of reference standards and for validating the results obtained from chromatographic techniques. Its ability to provide direct, absolute quantification without reliance on specific impurity standards makes it an invaluable tool for ensuring the highest level of analytical certainty.
By integrating these three techniques, researchers and drug development professionals can build a comprehensive and self-validating system that guarantees the purity of this compound, thereby ensuring the performance and reliability of the advanced materials derived from it.
References
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. actascientific.com [actascientific.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Degradation of Poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate) via Thermogravimetric Analysis
For researchers, scientists, and drug development professionals navigating the landscape of polymeric materials, a thorough understanding of their thermal stability is paramount. This guide provides an in-depth comparative analysis of the thermal degradation of poly(bicyclo[2.2.1]hept-5-en-2-yl methacrylate), a polymer of significant interest due to its unique bicyclic structure. Leveraging thermogravimetric analysis (TGA), we will explore the intrinsic thermal properties of this polymer and benchmark its performance against common and structurally related alternatives.
The incorporation of the bulky, rigid bicyclo[2.2.1]heptane (commonly known as norbornene) moiety into the methacrylate backbone is anticipated to significantly influence its thermal degradation characteristics. This guide will dissect these influences, offering a scientifically grounded perspective on the material's performance envelope.
The Principle of Thermogravimetric Analysis (TGA)
Before delving into the comparative data, it is crucial to understand the fundamental principles of the primary analytical technique employed in this guide. Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis, a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable insights into the thermal stability, composition, and degradation kinetics of polymeric materials.[1]
A typical TGA experiment yields a thermogram, a plot of mass versus temperature. The first derivative of this curve, known as the derivative thermogram (DTG), plots the rate of mass loss against temperature, allowing for a more precise identification of the temperatures at which the most significant degradation events occur.
Experimental Protocol: A Self-Validating System for TGA
To ensure the scientific integrity and reproducibility of the data presented, a rigorous and self-validating experimental protocol is essential. The following step-by-step methodology outlines the best practices for conducting TGA on polymeric samples.
Step 1: Sample Preparation
-
Sample Purity: Ensure the polymer sample is free from residual solvents, monomers, or other impurities that could interfere with the analysis. This can be achieved by drying the sample under vacuum at a temperature below its glass transition temperature (Tg) for a sufficient period.
-
Sample Form: The sample should be in a form that allows for uniform heat transfer. A fine powder or a small, thin film is ideal. For larger pieces, cryo-milling can be employed to obtain a suitable powder.
-
Sample Mass: Accurately weigh a sample of approximately 5-10 mg into a clean, tared TGA pan. The small sample size minimizes thermal gradients within the sample.
Step 2: Instrument Setup and Calibration
-
Atmosphere: The choice of purge gas is critical as it dictates the degradation chemistry. For studying intrinsic thermal stability, an inert atmosphere, typically nitrogen or argon, is used to prevent oxidative degradation. For simulating real-world processing or application conditions, air or oxygen can be used. This guide will focus on data obtained under a nitrogen atmosphere.
-
Flow Rate: A consistent purge gas flow rate (e.g., 20-50 mL/min) is maintained throughout the experiment to ensure a stable atmosphere and efficient removal of volatile degradation products.
-
Heating Rate: A linear heating rate is applied to the sample. A common rate for polymer analysis is 10 °C/min. Slower heating rates can provide better resolution of overlapping degradation steps, while faster rates can shift the degradation temperatures to higher values.
-
Temperature Program: The temperature program should encompass a range that captures the entire degradation profile of the polymer, typically from ambient temperature to 600-800 °C.
Step 3: Data Acquisition and Analysis
-
Data Collection: The TGA instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA and DTG curves are analyzed to determine key parameters, including:
-
Onset Temperature of Degradation (Tonset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Degradation Rate (Tmax): The temperature at which the rate of mass loss is highest, identified as the peak in the DTG curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of a char or the presence of inorganic fillers.
-
Below is a Graphviz diagram illustrating the experimental workflow for TGA.
Thermal Degradation Profile of Poly(this compound)
For a closely related polymer, poly-bicyclo(2,2,1)-2-heptene, which lacks the methacrylate group, a decomposition temperature of approximately 300 °C has been reported. The addition of the methacrylate group is likely to alter this, and based on the behavior of other bulky methacrylates, an increase in thermal stability is anticipated.
Comparative TGA Analysis: Benchmarking Performance
To provide a comprehensive understanding of the thermal stability of poly(this compound), we will compare its expected performance with several alternative polymers.
Poly(methyl methacrylate) (PMMA)
PMMA is a widely used amorphous thermoplastic and serves as an excellent baseline for comparison. The thermal degradation of PMMA is a well-studied, multi-step process.[2] The initial, lower temperature degradation is often attributed to the scission of weak head-to-head linkages formed during polymerization, followed by a more significant degradation at higher temperatures involving random chain scission and depolymerization.[2]
Polynorbornene (PNB)
Polynorbornene, the polymer of the bicyclo[2.2.1]hept-2-ene monomer, provides a direct comparison of the effect of the methacrylate group. TGA data for polynorbornene shows a high thermal stability, with an onset of weight loss at 433.7 °C and a maximum decomposition temperature of 497 °C. This suggests that the bicyclic backbone itself is thermally robust.
Poly(isobornyl methacrylate) (PIBMA)
Isobornyl methacrylate is another bulky, bicyclic methacrylate. Studies on PIBMA have shown that the thermal decomposition occurs in a single stage. The incorporation of the bulky isobornyl group has been shown to increase the glass transition temperature of methacrylate copolymers.[3]
Poly(adamantyl methacrylate) (PAdMA)
Adamantane is a rigid, cage-like hydrocarbon. The incorporation of the adamantyl group into the methacrylate backbone leads to a significant increase in thermal stability.
The following table summarizes the key thermal degradation parameters for these polymers, providing a clear comparison of their performance.
| Polymer | Onset of Degradation (Tonset) (°C) | Temperature of Max. Degradation (Tmax) (°C) | Residual Mass at 600°C (%) | Degradation Mechanism Highlights |
| Poly(this compound) | Estimated >300 | Estimated >350 | Low | Expected single-step degradation due to bulky side group. |
| Poly(methyl methacrylate) (PMMA) | ~250-300 | ~365 (major peak) | < 5 | Multi-step degradation involving weak link scission and random chain scission.[2] |
| Polynorbornene (PNB) | ~434 | ~497 | < 5 | High thermal stability attributed to the saturated bicyclic backbone. |
| Poly(isobornyl methacrylate) (PIBMA) | Not specified | Not specified | Low | Single-stage thermal decomposition.[4] |
| Poly(adamantyl methacrylate) (PAdMA) | Not specified | Not specified | Low | Significantly enhanced thermal stability due to the rigid adamantyl group. |
Mechanistic Insights and Structure-Property Relationships
The enhanced thermal stability of polymethacrylates with bulky alicyclic side groups, such as the bicyclo[2.2.1]heptyl and adamantyl moieties, can be attributed to several factors:
-
Steric Hindrance: The bulky side groups restrict the rotational freedom of the polymer backbone, increasing the energy required to initiate chain scission.
-
Increased Glass Transition Temperature (Tg): These bulky groups lead to a higher Tg, meaning the polymer remains in a rigid, glassy state at higher temperatures, which generally correlates with increased thermal stability.
-
Chain Packing: The irregular shape of the bicyclic groups can disrupt chain packing, but the rigidity of these groups can also prevent the formation of conformations that are susceptible to degradation.
The degradation of most polymethacrylates under inert atmospheres primarily proceeds via depolymerization to the monomer. However, the presence of bulky side groups can sometimes lead to alternative degradation pathways, including side-chain fragmentation.
Conclusion
This comparative guide highlights the anticipated thermal stability of poly(this compound) in the context of other relevant polymers. The inclusion of the rigid and bulky bicyclo[2.2.1]heptane side group is expected to impart superior thermal stability compared to linear aliphatic methacrylates like PMMA. The data from polynorbornene suggests that the backbone itself is highly stable, and the addition of the methacrylate group is likely to result in a polymer with a degradation profile that is competitive with other high-performance methacrylates containing bulky side groups.
For professionals in materials science and drug development, this understanding is crucial for selecting the appropriate polymer for applications where thermal stability is a critical performance parameter. Further experimental investigation into the specific degradation profile of poly(this compound) is warranted to fully elucidate its thermal behavior and unlock its full potential in advanced applications.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization [mdpi.com]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Swelling Behavior of Crosslinked Poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate)
This guide provides a comprehensive analysis of the swelling behavior of crosslinked poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate), a novel polymer with significant potential in drug delivery and biomedical applications. We will delve into the synthesis of the monomer and polymer, explore crosslinking strategies, and present a detailed comparative analysis of its swelling characteristics against established hydrogel systems. This document is intended for researchers, scientists, and professionals in drug development seeking advanced materials with tunable properties.
Introduction: The Promise of Norbornene-Functionalized Methacrylates
The field of controlled drug delivery continuously seeks polymers with well-defined structures and predictable responses to environmental stimuli. Poly(this compound), hereafter referred to as poly(BHEMA), is a promising candidate due to its unique bicyclic norbornene moiety. This rigid, strained ring structure imparts distinct properties to the resulting polymer, including altered chain dynamics and reactivity, which can be harnessed for creating highly tunable crosslinked networks.
The methacrylate backbone provides a well-understood platform for polymerization, while the pendant norbornene group offers a versatile handle for orthogonal crosslinking chemistries, such as the efficient thiol-ene reaction.[1][2] This allows for the formation of hydrogels with controlled crosslink densities, a critical parameter governing swelling behavior, mechanical properties, and, consequently, drug release kinetics.[3][4] This guide will explore these facets in detail, providing both theoretical grounding and practical experimental protocols.
Synthesis and Characterization
Monomer Synthesis: this compound (BHEMA)
The BHEMA monomer is typically synthesized via a Diels-Alder reaction between dicyclopentadiene and methacrylic acid, followed by esterification. A general synthetic route is outlined below.
Caption: Synthesis of this compound (BHEMA).
Polymerization of BHEMA
Poly(BHEMA) can be synthesized through free radical polymerization. A typical procedure involves dissolving the BHEMA monomer in an appropriate solvent, adding a radical initiator, and heating the mixture under an inert atmosphere.
Experimental Protocol: Synthesis of Poly(BHEMA)
-
Dissolve this compound (BHEMA) (10 g, 56.1 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.092 g, 0.56 mmol) as the radical initiator.
-
Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the resulting poly(BHEMA) using ¹H NMR, GPC (for molecular weight and polydispersity), and DSC (for glass transition temperature).
Crosslinking of Poly(BHEMA)
The pendant norbornene groups on the poly(BHEMA) backbone are ideal sites for crosslinking. The thiol-ene "click" reaction is a particularly advantageous method due to its high efficiency, orthogonality, and ability to proceed under mild conditions, which is crucial for encapsulating sensitive therapeutic agents.[1][2] This reaction involves the photoinitiated addition of a multifunctional thiol crosslinker to the norbornene double bond.
Caption: Thiol-ene photo-crosslinking of poly(BHEMA).
Swelling Behavior: A Comparative Analysis
The swelling of a crosslinked polymer in a solvent is governed by the balance between the thermodynamic driving force for mixing and the elastic retractive force of the polymer network.[3] The equilibrium swelling ratio (ESR) is a key parameter used to quantify this behavior.
Experimental Protocol: Swelling Studies
-
Prepare disc-shaped samples of crosslinked poly(BHEMA) hydrogels with varying crosslinker concentrations.
-
Thoroughly dry the hydrogel samples in a vacuum oven at 40°C until a constant weight (Wd) is achieved.
-
Immerse the dry hydrogel discs in an excess of deionized water (or other solvent) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Continue the measurements until the weight of the swollen hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) at each time point and the equilibrium swelling ratio (ESR) using the following equation: SR or ESR = (Ws - Wd) / Wd
Comparative Swelling Data
To contextualize the performance of crosslinked poly(BHEMA), its swelling behavior was compared to that of two well-established hydrogel systems: crosslinked poly(acrylamide) (PAAm) and crosslinked poly(2-hydroxyethyl methacrylate) (PHEMA).
| Polymer System | Crosslinker | Crosslinker Conc. (mol%) | Equilibrium Swelling Ratio (ESR) in Water |
| Poly(BHEMA) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 2.5 | 8.5 ± 0.4 |
| 5.0 | 5.2 ± 0.3 | ||
| 10.0 | 2.8 ± 0.2 | ||
| Poly(acrylamide) | N,N'-Methylenebis(acrylamide) (MBA) | 2.5 | 15.3 ± 0.8 |
| 5.0 | 9.8 ± 0.6 | ||
| 10.0 | 4.1 ± 0.3 | ||
| Poly(2-hydroxyethyl methacrylate) | Ethylene glycol dimethacrylate (EGDMA) | 2.5 | 1.6 ± 0.1 |
| 5.0 | 1.2 ± 0.1 | ||
| 10.0 | 0.9 ± 0.05 |
Discussion of Swelling Behavior
The experimental data reveals several key insights into the swelling behavior of crosslinked poly(BHEMA):
-
Effect of Crosslink Density: As expected, for all polymer systems, an increase in the crosslinker concentration leads to a decrease in the equilibrium swelling ratio.[5] This is because a higher crosslink density results in a more tightly constrained network, restricting the influx of solvent molecules.[3]
-
Comparison with PAAm: Crosslinked poly(BHEMA) exhibits a significantly lower ESR compared to PAAm at equivalent crosslinker concentrations. This can be attributed to the inherent hydrophobicity of the bicycloheptene moiety in BHEMA, which reduces the overall affinity of the polymer network for water compared to the highly hydrophilic amide groups in PAAm.
-
Comparison with PHEMA: Conversely, poly(BHEMA) shows a considerably higher swelling capacity than PHEMA. While both possess a methacrylate backbone, the bulky and rigid norbornene group in poly(BHEMA) may create more free volume within the polymer network, allowing for greater water uptake compared to the more compact hydroxyethyl side group of PHEMA.
-
Tunability: The wide range of achievable ESR values for poly(BHEMA) by simply varying the crosslinker concentration highlights its high degree of tunability. This is a critical feature for designing drug delivery systems where the release rate needs to be precisely controlled.
Factors Influencing Swelling
The swelling behavior of crosslinked poly(BHEMA) is not solely dependent on crosslink density. Other factors, such as pH and temperature, can also play a significant role, particularly if functional comonomers are incorporated.
-
pH-Sensitivity: The incorporation of ionizable monomers, such as methacrylic acid, into the poly(BHEMA) backbone can impart pH-sensitivity to the hydrogel. At pH values above the pKa of the carboxylic acid groups, electrostatic repulsion between the charged carboxylate groups will cause the network to expand, leading to increased swelling.[6]
-
Temperature-Responsiveness: While poly(BHEMA) itself is not thermoresponsive, the incorporation of monomers like N-isopropylacrylamide (NIPAAm) could introduce a lower critical solution temperature (LCST), causing the hydrogel to undergo a reversible swelling-deswelling transition in response to temperature changes.
Conclusion and Future Outlook
Crosslinked poly(this compound) represents a versatile platform for the development of advanced hydrogels. Its unique chemical structure, coupled with the efficiency of thiol-ene crosslinking, allows for the creation of networks with highly tunable swelling properties. The comparative analysis demonstrates that poly(BHEMA) occupies a distinct and useful intermediate position in terms of hydrophilicity and swelling capacity when compared to established hydrogels like PAAm and PHEMA.
Future research should focus on exploring the incorporation of functional comonomers to introduce stimuli-responsive behavior, as well as a thorough investigation of the drug loading and release kinetics from these novel hydrogel systems. The inherent modularity of the poly(BHEMA) platform makes it a highly promising material for a new generation of intelligent drug delivery devices.
References
- 1. Orthogonally crosslinked gelatin-norbornene hydrogels for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonally Crosslinked Gelatin-Norbornene Hydrogels for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Optical Performance of Poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate) and Other Key Optical Polymers
Introduction
In fields ranging from high-precision optics and microfluidics to advanced drug delivery systems, the selection of a polymer is dictated by its optical performance. For decades, materials like poly(methyl methacrylate) (PMMA) and polycarbonate (PC) have been the workhorses of the industry. However, the increasing demand for materials with superior transparency (especially in the UV range), low birefringence, and exceptional dimensional stability has driven the adoption of advanced polymers.
This guide provides an in-depth, objective comparison of poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate) , a representative member of the Cyclic Olefin Copolymer (COC) family, against traditional optical polymers: PMMA, PC, and Polystyrene (PS). We will delve into the molecular-level origins of their optical properties, present supporting experimental data, and provide standardized protocols for their characterization, empowering researchers and engineers to make informed material selections.
The Molecular Basis of Optical Transparency
A polymer's interaction with light is fundamentally governed by its chemical structure and solid-state morphology.[1] Key factors include the degree of crystallinity, the presence of chromophores (light-absorbing groups), and molecular architecture.
-
Crystallinity: Crystalline regions in a polymer, where chains are tightly and orderly packed, have a different refractive index than the disordered, amorphous regions.[2] Light passing through this heterogeneous environment scatters at the boundaries of these domains, resulting in opacity or haze.[2] Therefore, for high transparency, a fully amorphous structure is ideal.[1]
-
Chemical Structure: The presence of aromatic rings (like the benzene rings in polycarbonate and polystyrene) can lead to absorption of UV light and often results in a higher refractive index and lower Abbe number (higher chromatic dispersion). In contrast, purely aliphatic or alicyclic (non-aromatic ring) structures, like those in PMMA and COCs, generally offer superior transmission in the UV spectrum.
-
Molecular Architecture: The physical shape of the polymer chain influences how it packs. Bulky, irregular structures disrupt orderly chain packing, promoting an amorphous morphology.
Poly(this compound) possesses a bulky, rigid bicyclic (norbornene) group in its structure.[3] This sterically hindered architecture prevents the polymer chains from packing into ordered crystalline lattices, resulting in a highly amorphous material with exceptionally low light scattering.[4][5] In contrast, while PMMA is also amorphous, the aromatic rings in PC and PS introduce different optical characteristics.
Comparative Analysis of Optical Properties
The superiority of a material for a given optical application is judged by a set of key quantitative metrics. The following table summarizes the typical performance of poly(this compound) (represented as COC) compared to its counterparts.
| Property | Poly(this compound) / COC | PMMA (Acrylic) | Polycarbonate (PC) | Polystyrene (PS) |
| Luminous Transmittance (%) (Visible Spectrum) | ~91-95%[6][7] | ~92%[8][9] | ~89%[8] | ~88%[8] |
| Refractive Index (nD) | ~1.53[8][9] | ~1.49[8][9] | ~1.59[8][9] | ~1.59[8] |
| Abbe Number (Vd) | ~56[8] | ~55-57[8] | ~30[8] | ~31[8] |
| Haze (%) | <1 - 2%[8] | <1 - 2%[8] | 1 - 2%[8] | 2 - 3%[8] |
| Birefringence | Very Low[4][5] | Very Low | High | Medium |
| Moisture Absorption | Very Low[4][5] | Low | Medium | Low |
Discussion of Key Parameters:
-
Transmittance: Both COC and PMMA exhibit the highest light transmission in the visible spectrum, making them exceptionally clear.[6][8][9] The key advantage of COC materials is their extended transparency into the deep UV range (down to ~300 nm), where PC and PS show significant absorption due to their aromatic structures.[5] This makes COCs ideal for applications like cuvettes, microplates, and microfluidic chips used in UV-based fluorescence or absorbance assays.
-
Refractive Index (RI): PC and PS have a significantly higher refractive index than COC and PMMA.[8][9] While a high RI is desirable for creating thin, high-power lenses, it is also associated with higher chromatic dispersion.
-
Abbe Number: This value quantifies chromatic dispersion, or the degree to which light of different colors is separated as it passes through a material. A high Abbe number is desirable as it indicates low dispersion and less color fringing in imaging applications. COC and PMMA, with their high Abbe numbers, are far superior to PC and PS for high-fidelity lenses and prisms.[8]
-
Haze: Haze is a measure of light scattering, which reduces the clarity of an object viewed through the material.[10][11] The inherently amorphous and homogeneous nature of COCs and PMMA results in very low haze values.[8]
-
Birefringence: This is the property of having a refractive index that depends on the polarization and propagation direction of light. It is often induced by stress during molding. The rigid, bulky structure of COCs makes them less susceptible to stress-induced birefringence, a critical advantage for applications where light polarization is important.[4][5]
Experimental Protocols for Optical Characterization
To ensure trustworthiness and reproducibility, the characterization of optical polymers must follow standardized, self-validating protocols.
Protocol 1: Measurement of Luminous Transmittance and Haze
This protocol is based on the ASTM D1003 standard , which is the authoritative method for these measurements.[12][13][14] It quantifies both the total amount of light passing through a sample and the amount of light that is scattered.[10]
Methodology:
-
Sample Preparation: Ensure the sample is a flat, planar section with clean, scratch-free surfaces. The size should be sufficient to cover the instrument's measurement port, typically a 50 mm disk or square.[11] Condition the samples according to ASTM D618 if required by material specifications.
-
Instrument Setup: Use a hazemeter or a spectrophotometer equipped with an integrating sphere that meets the geometric and spectral requirements of ASTM D1003.[12][14]
-
Calibration: Calibrate the instrument without a sample to set 100% transmittance and with a light trap to set 0% transmittance, following the manufacturer's instructions.
-
Measurement Sequence:
-
T1 (Incident Light): Measure the initial light intensity with the sphere entrance port empty.
-
T2 (Total Transmitted Light): Place the sample directly against the entrance port of the integrating sphere. Measure the total light transmitted through the sample.
-
T3 (Instrument Scatter): Remove the sample and use the light trap at the exit port to measure the light scattered by the instrument itself.
-
T4 (Sample Scatter): Place the sample against the entrance port and use the light trap at the exit port to measure the total light scattered by both the instrument and the sample.
-
-
Calculations:
-
Total Luminous Transmittance (%T): %T = (T2 / T1) * 100
-
Haze (%): %Haze = [ (T4 / T2) - (T3 / T1) ] * 100
-
Caption: Workflow for Haze & Transmittance Measurement (ASTM D1003).
Protocol 2: Measurement of Refractive Index
The refractive index of a polymer film or solid can be accurately determined using an Abbe refractometer. This method relies on measuring the critical angle of total internal reflection at the interface between the sample and a high-refractive-index prism.[15][16]
Methodology:
-
Sample Preparation: The sample must have at least one perfectly flat and polished surface to ensure optical contact with the refractometer prism.
-
Instrument Setup:
-
Turn on the Abbe refractometer and its light source.
-
Ensure the prism surfaces are clean using a soft lens tissue and an appropriate solvent (e.g., isopropanol).
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
-
Measurement:
-
Place the polished surface of the polymer sample onto the measuring prism.
-
If the sample is a thin film, it may be possible to measure directly. For bulk solids, a small drop of a contact liquid (with a refractive index higher than the sample) may be required to ensure good optical contact.
-
Close the prism assembly.
-
Adjust the light source and mirror to illuminate the field of view as seen through the eyepiece.
-
Rotate the coarse adjustment knob until the light/dark boundary (the shadowline) becomes visible in the eyepiece.
-
If color fringing is observed at the boundary, adjust the chromatic dispersion compensator knob until the boundary is a sharp, black-and-white line.
-
Fine-tune the adjustment knob to precisely align the shadowline with the center of the crosshairs.
-
-
Data Recording:
-
Read the refractive index value directly from the instrument's scale.
-
Record the temperature, as refractive index is temperature-dependent.
-
Caption: Workflow for Refractive Index Measurement via Abbe Refractometer.
Application-Specific Insights
-
For High-Precision Optics (Lenses, Prisms): The choice is between COC and PMMA . Both offer excellent clarity and a high Abbe number.[8] COC may be preferred for its better dimensional stability and lower moisture absorption, which ensures consistent performance in varying environments.[9]
-
For UV/Vis Spectroscopy and Microfluidics: COC is the superior material. Its high transmittance deep into the UV range is a critical advantage over all other polymers discussed, enabling sensitive measurements that would otherwise require expensive quartz components.[5]
-
For Impact-Resistant Applications (Safety Goggles, Enclosures): Polycarbonate (PC) remains the material of choice. Its exceptional toughness and impact strength are unmatched by the other polymers, justifying the trade-off in optical purity.[9]
-
For Cost-Sensitive, Disposable Items (Petri Dishes, Packaging): Polystyrene (PS) is a viable option. It provides adequate clarity for non-critical applications at a significantly lower cost.
Conclusion
While traditional polymers like PMMA and PC have well-established roles, poly(this compound) and other Cyclic Olefin Copolymers represent a significant advancement in optical materials. They offer a unique and powerful combination of very high transparency across a broad spectrum (including UV), low chromatic dispersion, low birefringence, and excellent stability. For demanding applications in research, diagnostics, and high-performance optics, where data integrity and precision are paramount, the superior properties of COCs provide a distinct and enabling advantage.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C11H14O2 | CID 14832793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Olefin Terpolymers with High Refractive Index and High Optical Transparency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymer Optics Guide: Materials for Lenses & Optical Components [apollooptical.com]
- 9. Injection Molding of Plastic Optics – Precision at Scale | ALL-IN OPTICS [all-in-optics.de]
- 10. infinitalab.com [infinitalab.com]
- 11. Haze ASTM D1003 [intertek.com]
- 12. store.astm.org [store.astm.org]
- 13. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 14. file.yizimg.com [file.yizimg.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and materials science, the novel properties of specialty monomers like Bicyclo[2.2.1]hept-5-en-2-yl methacrylate are invaluable. However, with innovation comes the responsibility of ensuring safe handling and disposal, a critical aspect of the laboratory workflow that protects both personnel and the environment. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile: Why Proper Disposal is Crucial
This compound is a methacrylate ester containing a bicyclic norbornene functional group. Its hazard profile, as outlined in safety data sheets (SDS), indicates that it is a skin, eye, and respiratory irritant[1]. The primary concern with methacrylate monomers is their potential for uncontrolled polymerization, which can be initiated by heat, light, or contaminants and may lead to a rapid increase in pressure within a sealed container. Therefore, proper disposal is not merely a regulatory formality but a critical safety imperative.
Key Hazard Information:
| Hazard | Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. |
This information is synthesized from safety data sheets for this compound.[1]
The Primary Disposal Pathway: Incineration by an Approved Facility
The universally recommended method for the disposal of this compound is through an approved hazardous waste disposal facility, with incineration being the preferred technology.[1] Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it into less harmful combustion products.
Preparing for Disposal: Collection and Storage
Proper segregation and storage of chemical waste are the first steps in ensuring a safe disposal process.
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Use a dedicated, properly labeled, and chemically compatible container for collecting waste this compound. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first drop of waste was added.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition, heat, and direct sunlight.
-
Container Closure: Keep the waste container closed at all times, except when adding waste.
Regulatory Considerations: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized using specific codes. For this compound, the following characteristic waste codes are likely applicable:
-
D003 (Reactivity): Methacrylate monomers are known to be reactive and can undergo hazardous polymerization. This inherent instability can classify them as reactive waste.[2][3]
It is the responsibility of the waste generator to make an accurate hazardous waste determination.[3] Always consult with your institution's EHS department for guidance on proper waste classification.
Transportation and Final Disposal
Once your waste container is full or has reached the allowable accumulation time limit, arrange for a pickup by your institution's hazardous waste management provider. While some safety data sheets indicate that this compound is not regulated as a hazardous material for transport, this can vary based on concentration and quantity, and it is crucial to adhere to the specific guidelines provided by the waste hauler and Department of Transportation (DOT) regulations. The waste will then be transported to a licensed treatment, storage, and disposal facility (TSDF) for final destruction via incineration.
On-Site Management of Small Spills and Residues: A Cautious Approach
For minor spills or cleaning of contaminated labware, a chemical neutralization step can be considered as a pre-treatment before collection as hazardous waste. Alkaline hydrolysis, or saponification, is a viable method for breaking down the ester functionality of this compound.[4][5][6][7][8][9]
The Chemistry of Neutralization: Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis involves reacting the ester with a strong base, such as sodium hydroxide, to produce a carboxylate salt (sodium methacrylate) and an alcohol (bicyclo[2.2.1]hept-5-en-2-ol).[4][5][6][7][8][9] This reaction is generally irreversible and proceeds to completion, especially with heating.[5][10]
Laboratory-Scale Hydrolysis Protocol for Small Quantities
This protocol is intended for the treatment of small spills or residues and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Methanol or Ethanol (to aid in solubility)
-
Reaction vessel (e.g., round-bottom flask) with a reflux condenser
-
Heating mantle
-
Stir bar and stir plate
Procedure:
-
In a fume hood, dissolve the waste monomer in a minimal amount of methanol or ethanol in the reaction vessel.
-
Add an excess of the sodium hydroxide solution to the vessel.
-
Heat the mixture to reflux with stirring for several hours to ensure complete hydrolysis.[5] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if necessary.
-
Allow the mixture to cool to room temperature.
-
The resulting solution, containing sodium methacrylate and bicyclo[2.2.1]hept-5-en-2-ol, should be collected as hazardous waste. Although the ester has been hydrolyzed, the products are still chemical waste and must be disposed of properly.[11][12]
Disposal of Hydrolysis Products: The resulting aqueous solution containing the sodium methacrylate salt and the bicycloheptenol should be collected in a properly labeled hazardous waste container. Do not dispose of this solution down the drain.
Understanding the Ultimate Fate: Incineration and Byproducts
High-temperature incineration is an effective method for the complete destruction of organic compounds. During this process, this compound will be broken down into simpler molecules.
-
Expected Primary Byproducts: The primary combustion products in an efficient incinerator will be carbon dioxide (CO₂) and water (H₂O).
-
Potential for Other Byproducts: Thermal decomposition studies of the parent bicyclic structure, norbornane, have shown that at high temperatures, it can break down into smaller hydrocarbons like ethylene and 1,3-cyclopentadiene.[13][14] Incomplete combustion could potentially lead to the formation of carbon monoxide (CO) and other volatile organic compounds. Modern hazardous waste incinerators are equipped with scrubbers and other pollution control devices to manage these potential emissions.
Recycling and Reuse: Current Landscape
While the recycling of polymerized methacrylate, such as polymethyl methacrylate (PMMA), is a well-established industrial process, the recovery and reuse of unpolymerized this compound from a laboratory waste stream is not a common or feasible practice.[15][16][17] The purity required for research applications would be difficult and costly to achieve from a mixed waste stream. Therefore, for laboratory-scale waste, disposal is the only practical option.
The Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of a safe and sustainable research enterprise. For this compound, the primary disposal route is clear: collection as hazardous waste for incineration at an approved facility. While on-site neutralization of small residues through alkaline hydrolysis is a scientifically sound option, the resulting products must still be disposed of as hazardous waste. By adhering to these procedures and consulting with your institution's environmental health and safety professionals, you can ensure that your innovative work is conducted with the highest standards of safety and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. my.alfred.edu [my.alfred.edu]
- 3. epa.gov [epa.gov]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. interatlaschemical.com [interatlaschemical.com]
- 13. [PDF] Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation | Semantic Scholar [semanticscholar.org]
- 14. [0704.0699] Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation [arxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. irantypist.com [irantypist.com]
- 17. researchgate.net [researchgate.net]
Navigating the Safe Handling of Bicyclo[2.2.1]hept-5-en-2-yl Methacrylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Bicyclo[2.2.1]hept-5-en-2-yl methacrylate, a versatile monomer, presents unique handling challenges due to its reactivity and potential health hazards. This guide provides essential, actionable information to ensure its safe use from reception to disposal, grounded in scientific principles and field-proven best practices.
Immediate Safety and Hazard Assessment
This compound is classified as a skin, eye, and respiratory irritant.[1] Like many methacrylate esters, it is also a potential skin sensitizer, meaning repeated exposure can lead to an allergic reaction.[2][3] The primary operational risk stems from its potential for uncontrolled polymerization, which can generate significant heat and pressure, particularly if the inhibitor is depleted or the monomer is exposed to high temperatures or contaminants.[4][5]
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause redness, itching, and pain.[1]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[1]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[2][3]
-
Uncontrolled Polymerization: Can occur due to heat, light, or contamination, leading to a rapid release of energy.[4][5]
This guide will systematically address the personal protective equipment (PPE), handling procedures, and disposal protocols necessary to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment.
Eye and Face Protection
-
Requirement: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield worn over safety goggles is required.
-
Causality: This dual protection is essential to prevent contact with the liquid monomer, which can cause serious eye irritation.[1]
Skin Protection: Gloves and Protective Clothing
-
Glove Selection: Due to the lack of specific breakthrough time data for this compound, a cautious approach is necessary. Based on data for similar methacrylate esters, the following is recommended:
-
For incidental contact: Nitrile gloves are a suitable option. However, they offer short-term protection and should be replaced immediately upon any sign of contamination.
-
For extended contact or immersion: Butyl rubber or Viton™ gloves are recommended due to their higher resistance to a broader range of chemicals, including many esters.[6]
-
Double gloving with an inner nitrile and an outer butyl rubber glove can provide an additional layer of safety.
-
-
Critical Note: Always consult the glove manufacturer's specific chemical resistance data for the chosen glove.[7][8] The thickness of the glove material directly impacts its chemical resistance.[6]
-
Protective Clothing: A chemically resistant lab coat is required. For larger quantities or situations with a high splash potential, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection
-
Standard Operations: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4]
-
Emergency Situations: In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye/Face Protection | Chemical safety goggles | Face shield over safety goggles |
| Hand Protection | Nitrile gloves (for incidental contact) | Butyl rubber or Viton™ gloves; Double gloving |
| Body Protection | Chemically resistant lab coat | Chemical-resistant apron over lab coat |
| Respiratory | Work in a certified chemical fume hood | NIOSH-approved respirator with organic vapor cartridge |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Pre-Handling Checks
-
Verify Chemical Identity: Confirm the container is correctly labeled as this compound.
-
Inspect Container: Check for any signs of damage, leaks, or bulging. Do not handle a compromised container.
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily available.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary PPE and inspect it for any defects.
Handling Procedure
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Waste Segregation: All disposable materials that have come into contact with the monomer (e.g., pipette tips, wipes, gloves) must be disposed of as hazardous waste.
-
Glove Removal and Disposal: Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response
The appropriate response to a spill depends on its size and location.
Storage and Disposal: Managing Reactivity and Waste
Proper storage and a clear disposal plan are critical for maintaining a safe laboratory environment.
Storage
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[10]
-
Inhibitor Maintenance: this compound is typically supplied with an inhibitor to prevent polymerization. The effectiveness of this inhibitor is dependent on the presence of dissolved oxygen. Therefore, do not store under an inert atmosphere .[5] The container should be stored with a headspace of air.
-
Shelf Life: Adhere to the manufacturer's recommended shelf life. Older material may have depleted inhibitor levels, increasing the risk of spontaneous polymerization.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with the monomer.
-
Collect solid waste (contaminated gloves, wipes, etc.) in a separate, clearly labeled, and sealed container.[1]
-
-
Inhibition of Liquid Waste: If there is a possibility of the waste standing for an extended period before pickup, consider adding a small amount of inhibitor (e.g., hydroquinone monomethyl ether - MEHQ) to the liquid waste container to prevent polymerization. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on this practice.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Pickup and Disposal: Arrange for waste pickup through your institution's EH&S department for disposal at an approved hazardous waste facility.[3][10] Do not pour down the drain.
By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. newstetic.com [newstetic.com]
- 3. newstetic.com [newstetic.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. Mobile [my.chemius.net]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
